molecular formula C9H16N2 B091163 3,5-Diisopropylpyrazole CAS No. 17536-00-4

3,5-Diisopropylpyrazole

Cat. No.: B091163
CAS No.: 17536-00-4
M. Wt: 152.24 g/mol
InChI Key: PJSJVTZSFIRYIZ-UHFFFAOYSA-N
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Description

3,5-Diisopropylpyrazole (CAS 17536-00-4) is a solid, organic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. It is a key example of a 3,5-disubstituted pyrazole, a privileged scaffold in medicinal chemistry known for its versatile biological activities . This specific diisopropyl-substituted structure is of significant interest in structural chemistry due to the phenomenon of prototropic tautomerism, where the proton on the nitrogen can exchange positions, a characteristic that can influence the compound's reactivity and intermolecular hydrogen bonding . Pyrazole derivatives are extensively investigated for their pharmacological potential. While this compound itself is a building block, related 3,5-diarylpyrazole analogues have demonstrated potent antiproliferative activity against human prostate cancer cell lines (PC3 and DU145) by targeting receptors like EGFR and VEGFR2 . Furthermore, structurally distinct pyrazole compounds have shown remarkable antioxidant activity, inhibiting ROS production, lipid peroxidation, and protecting against oxidative stress in cellular models . The broad spectrum of biological activities associated with the pyrazole core also includes anti-inflammatory, antimicrobial, and antifungal properties, making it a highly valuable template for developing new therapeutic agents . Researchers utilize this compound as a synthetic intermediate to explore these diverse activities and to study the structure-activity relationships of the pyrazole heterocycle. Handle with care; this product may cause skin and serious eye irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-di(propan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSJVTZSFIRYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413596
Record name 3,5-Diisopropylpyrazole
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Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17536-00-4
Record name 3,5-Diisopropylpyrazole
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Record name 3,5-Diisopropylpyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3,5-diisopropylpyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind the synthetic strategy.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds.[1] The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of pyrazole have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, in particular, serves as a key building block for more complex molecules, where the isopropyl groups can influence solubility, metabolic stability, and binding interactions with biological targets.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis.[2] This classic condensation reaction involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of this compound, the required 1,3-diketone precursor is 2,6-dimethyl-3,5-heptanedione. The overall synthetic pathway is a two-step process:

  • Synthesis of the 1,3-Diketone Precursor: Claisen condensation to form 2,6-dimethyl-3,5-heptanedione.

  • Pyrazole Ring Formation: Cyclocondensation of the diketone with hydrazine hydrate.

This guide will provide a detailed, step-by-step protocol for both stages of this synthesis.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-stage process for the synthesis of this compound.

Synthesis_Workflow cluster_0 Stage 1: Diketone Synthesis cluster_1 Stage 2: Pyrazole Formation Starting Materials_1 3-Methyl-2-butanone Ethyl Isobutyrate Reaction_1 Claisen Condensation Starting Materials_1->Reaction_1 Product_1 2,6-Dimethyl-3,5-heptanedione Reaction_1->Product_1 Starting Materials_2 2,6-Dimethyl-3,5-heptanedione Hydrazine Hydrate Product_1->Starting Materials_2 Precursor Reaction_2 Knorr Cyclocondensation Starting Materials_2->Reaction_2 Product_2 This compound Reaction_2->Product_2

Caption: Workflow for the synthesis of this compound.

Stage 1: Synthesis of 2,6-Dimethyl-3,5-heptanedione

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this protocol, we will adapt a known procedure for the synthesis of the diketone precursor.

Experimental Protocol:

Materials:

  • 3-Methyl-2-butanone

  • Ethyl isobutyrate

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a 1-liter, four-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (103 g).

  • Add potassium tert-butoxide (149 g, 1.33 mol) to the flask and heat the mixture to 50°C with stirring.

  • Prepare a liquid mixture of ethyl isobutyrate (307 g, 2.64 mol) and 3-methyl-2-butanone (75.6 g, 0.88 mol).

  • Add the mixture from the dropping funnel to the heated flask over a period of 3 hours.

  • After the addition is complete, continue stirring the reaction mixture under heating for an additional 8 hours.

  • Upon completion, the reaction mixture contains the desired product, 2,6-dimethyl-3,5-heptanedione. A typical yield is approximately 77.3% (107 g, 0.68 mol) based on the starting amount of 3-methyl-2-butanone.

Stage 2: Synthesis of this compound

With the diketone precursor in hand, the final step is the cyclocondensation reaction with hydrazine hydrate to form the pyrazole ring. The following is a general, yet detailed, protocol adapted from established procedures for the Knorr synthesis.

Experimental Protocol:

Materials:

  • 2,6-Dimethyl-3,5-heptanedione

  • Hydrazine hydrate (50-60% solution in water)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Water

  • Hexane (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-3,5-heptanedione (10.0 g, 0.064 mol) in ethanol (100 mL).

  • In a separate beaker, cautiously dilute hydrazine hydrate (approx. 3.8 mL, ~0.077 mol) with a small amount of ethanol. Caution: Hydrazine hydrate is toxic and corrosive and should be handled in a fume hood with appropriate personal protective equipment.[3]

  • Slowly add the hydrazine hydrate solution to the stirred solution of the diketone at room temperature. An exothermic reaction may be observed.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (100 mL) and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound is typically a solid and can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot hexane.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Moles
3-Methyl-2-butanoneC5H10O86.1375.60.88
Ethyl isobutyrateC6H12O2116.163072.64
Potassium tert-butoxideC4H9KO112.211491.33
2,6-Dimethyl-3,5-heptanedioneC9H16O2156.22(Theoretical: 137.5)(0.88)
Hydrazine hydrate (50%)H6N2O50.06~7.6~0.077
This compoundC9H16N2152.24(Theoretical: 9.7)(0.064)

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the isopropyl groups and the pyrazole ring proton.[4]

    • A doublet for the methyl protons of the isopropyl groups.

    • A septet for the methine proton of the isopropyl groups.

    • A singlet for the C4 proton of the pyrazole ring.

    • A broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching band, as well as C-H and C=N stretching frequencies.

Safety Considerations

  • Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen.[3] It must be handled with extreme care in a well-ventilated chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Potassium tert-butoxide: This is a strong base and is corrosive. It reacts vigorously with water. Handle in a dry environment and wear appropriate PPE.

  • Solvents: Ethanol and hexane are flammable. Ensure all heating is performed using a heating mantle or oil bath, and avoid open flames.

Conclusion

This guide has outlined a robust and reliable protocol for the synthesis of this compound via the Knorr pyrazole synthesis. By following the detailed procedures for the preparation of the 2,6-dimethyl-3,5-heptanedione precursor and its subsequent cyclocondensation with hydrazine hydrate, researchers can efficiently obtain this valuable synthetic building block. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,5-Diisopropylpyrazole (CAS: 17536-00-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Significance of 3,5-Diisopropylpyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of approved pharmaceuticals, agrochemicals, and advanced materials.[2] Within this important class of compounds, this compound emerges as a key building block and a subject of significant research interest. Its symmetrical di-substitution with bulky isopropyl groups imparts specific steric and electronic characteristics that influence its reactivity, coordination chemistry, and biological activity.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detailed synthesis protocols, analytical characterization, and its burgeoning applications in drug discovery and catalysis.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a research setting.

Key Properties of this compound
PropertyValueSource
CAS Number 17536-00-4[3]
Molecular Formula C₉H₁₆N₂[3]
Molecular Weight 152.24 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 88-90 °CVendor Data
Boiling Point 101-106 °C at 12 TorrVendor Data
Solubility Soluble in polar organic solventsGeneral Knowledge
pKa ~14Predicted
Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Validated Approach

The most common and efficient method for the synthesis of 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-diketone and hydrazine.[5] For this compound, the logical precursor is 2,6-dimethyl-3,5-heptanedione. The following protocol is based on well-established procedures for analogous pyrazole syntheses.[5][6]

Reaction Scheme

G cluster_0 Synthesis of this compound 2,6-dimethyl-3,5-heptanedione 2,6-dimethyl-3,5-heptanedione This compound This compound 2,6-dimethyl-3,5-heptanedione->this compound + Hydrazine Hydrazine Hydrazine (N₂H₄) Water 2 H₂O This compound->Water +

Caption: Knorr pyrazole synthesis via condensation.

Detailed Experimental Protocol

Materials:

  • 2,6-dimethyl-3,5-heptanedione

  • Hydrazine hydrate or hydrazine sulfate

  • Ethanol or acetic acid (solvent)

  • Sodium hydroxide (if using hydrazine sulfate)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-3,5-heptanedione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. If using hydrazine sulfate, it should first be neutralized with a base like sodium hydroxide in an aqueous solution before the addition of the diketone. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Hydrazine Source: Hydrazine hydrate is often preferred for its ease of use. Hydrazine sulfate, a more stable salt, requires a basic workup to liberate the free hydrazine.

  • Solvent Selection: Ethanol and acetic acid are common solvents for this condensation as they effectively dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

  • Stoichiometry: A slight excess of hydrazine is used to ensure complete conversion of the diketone.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of the condensation and cyclization steps, leading to a higher yield in a shorter time.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. For this compound, the expected signals are:

    • A singlet for the C4-H proton of the pyrazole ring.

    • A septet for the two methine (CH) protons of the isopropyl groups.

    • A doublet for the twelve methyl (CH₃) protons of the isopropyl groups.

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O. [7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the C3/C5, C4, and the carbons of the isopropyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically a broad peak around 3100-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[8][9]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (152.24 g/mol ). Fragmentation patterns will likely involve the loss of methyl and isopropyl groups.[10]

Applications in Drug Discovery and Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] While specific biological activity data for this compound is not extensively published, the broader pyrazole class exhibits a remarkable array of pharmacological activities, suggesting its potential as a valuable starting point for drug discovery programs.

The Pyrazole Core in Action: A Survey of Biological Activities
  • Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. For instance, some 3,5-diaryl pyrazole derivatives have shown significant growth inhibitory activity against prostate cancer cell lines.[11] Other pyrazole-containing compounds have exhibited cytotoxicity against breast cancer, leukemia, and lung cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range.[12]

  • Anti-inflammatory and Analgesic Properties: The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core and functions as a selective COX-2 inhibitor. This highlights the potential of the pyrazole scaffold in developing novel anti-inflammatory agents.

  • Antimicrobial and Antifungal Activity: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective agents.[1]

  • Antioxidant Activity: Certain pyrazole derivatives have been shown to act as potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[13]

The diisopropyl substitution in this compound provides a unique steric and lipophilic profile that can be exploited in the design of new therapeutic agents. The isopropyl groups can influence the compound's binding affinity and selectivity for specific biological targets.

Illustrative Biological Activities of Substituted Pyrazoles
Compound ClassBiological ActivityTarget/AssayIC₅₀ / ActivitySource
3,5-Diaryl PyrazolesAnticancerProstate Cancer Cell Lines (PC3, DU145)Potent Growth Inhibition[11]
Pyrazole DerivativesAnticancerVarious Cancer Cell LinesμM to nM range[12]
Pyrazole DerivativesAnti-inflammatoryCOX-2 InhibitionPotent Inhibition[2]
3,5-Diaryl PyrazolinesAntioxidantLDL Oxidation InhibitionIC₅₀ = 0.1 μM[13]

This table underscores the therapeutic potential inherent in the pyrazole scaffold, providing a strong rationale for the exploration of this compound and its derivatives in drug discovery programs.

Utility in Catalysis

Beyond its potential in medicinal chemistry, this compound and its derivatives have found applications as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents at the 3 and 5 positions can be tuned to modulate the steric and electronic properties of the resulting metal complexes. This allows for the development of catalysts with tailored reactivity and selectivity for a variety of organic transformations.

G cluster_0 Ligand Synthesis and Complexation cluster_1 Catalytic Application A This compound C Metal-Pyrazole Complex A->C B Metal Precursor (e.g., Pd, Ru, Cu) B->C E Catalytic Cycle C->E D Substrates D->E E->C Catalyst Regeneration F Products E->F

Caption: Role of this compound in catalysis.

Conclusion and Future Outlook

This compound is a versatile and valuable chemical entity with a well-defined physicochemical profile and accessible synthetic routes. Its significance extends from being a fundamental building block in organic synthesis to a promising scaffold in the development of novel pharmaceuticals and catalysts. The demonstrated broad-spectrum biological activity of the pyrazole core provides a strong impetus for the further investigation of this compound and its derivatives in various therapeutic areas. Future research will likely focus on the synthesis of novel derivatives, a deeper exploration of their structure-activity relationships, and their application in asymmetric catalysis and materials science. The continued exploration of this seemingly simple molecule holds the promise of significant advancements in both chemistry and medicine.

References

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (n.d.). In BMC Chemistry. Retrieved January 9, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H16N2). Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). In National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. (2021). In PubMed. Retrieved January 9, 2026, from [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Novel 3,5-diaryl Pyrazolines and Pyrazole as Low-Density Lipoprotein (LDL) Oxidation Inhibitor. (2004). In PubMed. Retrieved January 9, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). In MDPI. Retrieved January 9, 2026, from [Link]

  • The Crucial Role of 3,5-Dimethylpyrazole in Modern Industrial Processes. (n.d.). In NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 9, 2026, from [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.). In ResearchGate. Retrieved January 9, 2026, from [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2021). In Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2026, from [Link]

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43.
  • 3,5DAPs reported as anticancer, antiviral, and antibacterial agents.... (n.d.). In ResearchGate. Retrieved January 9, 2026, from [Link]

  • Method for preparing 3.5-dimethylpyrazole. (2009). Google Patents.
  • NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. Retrieved January 9, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved January 9, 2026, from [Link]

  • ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. (2012). In ResearchGate. Retrieved January 9, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). In TSI Journals. Retrieved January 9, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3,5-Diisopropylpyrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diisopropylpyrazole is a heterocyclic organic compound featuring a five-membered pyrazole ring substituted with two isopropyl groups at positions 3 and 5. As a member of the 3,5-disubstituted pyrazole family, it serves as a crucial building block and synthetic intermediate in various chemical disciplines, most notably in medicinal chemistry and materials science. The pyrazole scaffold is considered a "privileged structure" due to its widespread presence in pharmacologically active compounds, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and antiproliferative effects.[1][2]

The specific diisopropyl substitution pattern of this molecule imparts distinct physical and chemical properties, influencing its reactivity, solubility, and steric profile. A comprehensive understanding of these characteristics is paramount for researchers and drug development professionals aiming to leverage this scaffold in the design of novel therapeutics and functional materials. This guide provides an in-depth examination of the physical properties, spectroscopic signature, synthesis, and handling of this compound, offering field-proven insights for its effective application.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application, dictating its behavior in different environments and providing the means for its identification and characterization.

Core Physical Properties

The bulk properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Formula C₉H₁₆N₂[3]
Molecular Weight 152.24 g/mol [3]
CAS Number 17536-00-4[3]
Physical Form Solid
Topological Polar Surface Area 28.7 Ų[3]
XLogP3 2.5[3]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is a key tool for confirming the diisopropylpyrazole structure. The spectrum for this compound would characteristically show a septet for the methine protons (-CH) of the isopropyl groups and a doublet for the methyl protons (-CH₃). A signal corresponding to the C4 proton on the pyrazole ring and a broad signal for the N-H proton are also expected.[4]

    • ¹³C NMR : The carbon NMR provides information on the carbon framework of the molecule. Distinct signals for the methyl, methine, and pyrazole ring carbons would be observed.[4] The presence of tautomerism can sometimes lead to broadened signals for the C3 and C5 carbons in N-unsubstituted pyrazoles.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching, C-H stretching from the isopropyl groups, and C=N and C=C stretching vibrations characteristic of the pyrazole aromatic ring.[4][6][7]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.

    • Exact Mass : 152.131348519 Da[3]

    • Monoisotopic Mass : 152.131348519 Da[3] The fragmentation pattern can provide further structural information. Predicted adducts in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[8]

Synthesis, Reactivity, and Structural Considerations

Synthesis Protocol: A Generalized Approach

The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine.[9] For this compound, the corresponding precursor is 2,6-dimethyl-3,5-heptanedione.

Experimental Workflow: Synthesis of 3,5-Disubstituted Pyrazoles

  • Reaction Setup : The 1,3-dicarbonyl precursor (e.g., 2,6-dimethyl-3,5-heptanedione) is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[10]

  • Hydrazine Addition : Hydrazine hydrate or hydrazine sulfate is added to the solution, often cautiously due to the exothermic nature of the reaction. The mixture is typically stirred at room temperature or with gentle heating.[10][11]

  • Cyclization : The reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring.

  • Workup and Purification : The product is isolated by removing the solvent. Purification is commonly achieved through extraction followed by distillation or recrystallization to yield the pure 3,5-disubstituted pyrazole.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 2,6-Dimethyl-3,5-heptanedione (1,3-Dicarbonyl) reaction Cyclocondensation (Solvent: Ethanol/Acetic Acid) dicarbonyl->reaction hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->reaction product This compound reaction->product Forms

Caption: General synthesis of this compound.

Key Aspects of Reactivity and Structure

The chemical behavior of this compound is governed by the interplay of its aromatic ring and substituent groups.

  • Prototropic Tautomerism : A defining feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N2).[5] This equilibrium is fundamental to the compound's reactivity and its ability to act as a ligand, as the position of the proton influences hydrogen bonding and coordination.[1][5]

  • Amphoteric Nature : The pyrazole ring possesses both a weakly acidic pyrrole-like N-H proton and a weakly basic pyridine-like sp²-hybridized nitrogen atom.[5] This allows it to act as both a proton donor and acceptor, a critical feature in catalysis and drug-receptor interactions.

  • Coordination Chemistry : Like its well-studied analogue, 3,5-dimethylpyrazole, this compound is an excellent ligand for coordinating with metal ions.[12] The steric bulk of the isopropyl groups can be used to control the coordination number and geometry of the resulting metal complexes, making it a valuable tool in the design of catalysts and functional materials.

Applications in Research and Drug Development

While this compound is primarily used as a synthetic intermediate, the pyrazole core it contains is of immense interest to the pharmaceutical industry.[1]

Rationale for Use: The 3,5-disubstituted pyrazole scaffold provides a rigid and stable framework that allows for the precise spatial orientation of functional groups. This is essential for achieving high-affinity interactions with biological targets such as enzymes and receptors.

Therapeutic Potential of the Pyrazole Scaffold:

  • Antiproliferative Agents : Analogues with different substitutions have shown potent activity against cancer cell lines by inhibiting key signaling proteins like EGFR and VEGFR2.[1]

  • Antioxidant Activity : Certain pyrazole derivatives have demonstrated the ability to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress.[1]

  • Anti-inflammatory and Antimicrobial : The broad spectrum of biological activities associated with the pyrazole core also includes anti-inflammatory, antimicrobial, and antifungal properties.[1]

G cluster_apps Potential Therapeutic Areas core 3,5-Disubstituted Pyrazole Scaffold oncology Oncology (Antiproliferative) core->oncology Leads to inflammation Anti-inflammatory core->inflammation Leads to infectious_disease Antimicrobial core->infectious_disease Leads to cns CNS Disorders core->cns Leads to

Caption: The pyrazole scaffold is a gateway to diverse bio-applications.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Hazard Identification
  • GHS Classification : this compound is classified as a hazardous substance.

    • H315 : Causes skin irritation.[3]

    • H319 : Causes serious eye irritation.[3]

    • The GHS pictogram is the exclamation mark (GHS07).

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[14]

    • Skin Protection : Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact.[14]

    • Respiratory Protection : If dust is generated, use an approved particle respirator.[14]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Stability
  • Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[13] Avoid strong oxidizing agents and strong acids.[15]

  • Storage Recommendations : Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere. The compound is stable under normal storage conditions.[13]

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its synthesis is straightforward, and its reactivity, characterized by the amphoteric and tautomeric nature of the pyrazole ring, makes it a valuable precursor in coordination chemistry and medicinal chemistry. For researchers and drug development professionals, a solid grasp of its properties, safe handling procedures, and the therapeutic potential of the broader pyrazole class is essential for unlocking its full potential in the creation of novel and impactful molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16N2). Retrieved from [Link]

  • Gomes, C. S. B., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4787. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Mijanuddin, M., et al. (2013). Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. Polyhedron, 50(1), 353-361. Retrieved from [Link]

  • Connect Journals. (n.d.). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]

  • Reva, I., et al. (2020). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 25(23), 5707. Retrieved from [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Seilkhanov, T. M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6296. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylpyrazol-1-methanol. National Center for Biotechnology Information. Retrieved from [Link]

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Molecular Identity and Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3,5-Diisopropylpyrazole

For researchers, scientists, and drug development professionals, understanding the fundamental characteristics of key heterocyclic scaffolds is paramount. This compound is one such molecule, a versatile building block whose unique structural and electronic properties make it a valuable component in the fields of medicinal chemistry, coordination chemistry, and materials science. This guide provides a comprehensive exploration of its core chemical properties, reactivity, and practical applications, grounded in established scientific principles.

This compound, with the CAS Number 17536-00-4, is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms and two isopropyl substituents at the 3 and 5 positions.[1][2] This substitution pattern imparts specific steric and electronic features that govern its reactivity and utility.

A critical feature of N-unsubstituted pyrazoles like this one is prototropic tautomerism.[3] The acidic proton on the pyrrole-like nitrogen can dynamically exchange positions with the basic, sp²-hybridized pyridine-like nitrogen. This equilibrium means the molecule exists as a mixture of two tautomeric forms, which can influence its reactivity and intermolecular interactions.[4][5]

dot

tautomerism cluster_main Prototropic Tautomerism of this compound mol1 3,5-bis(propan-2-yl)-1H-pyrazole mol2 5,3-bis(propan-2-yl)-1H-pyrazole mol1->mol2 Proton Transfer synthesis diketone 2,6-Dimethyl-3,5-heptanedione (Isopropyl-CO)₂CH₂ intermediate Cyclic Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine H₂N-NH₂ hydrazine->intermediate pyrazole This compound C₉H₁₆N₂ intermediate->pyrazole - 2 H₂O (Dehydration) water Water 2 H₂O intermediate->water

Caption: General synthesis of this compound.

Core Reactivity

The reactivity of this compound is dictated by the interplay of its aromatic ring, the two nitrogen centers, and the bulky isopropyl substituents.

  • Coordination Chemistry: The sp²-hybridized nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base. Consequently, this compound readily acts as a ligand, coordinating with a wide range of metal ions to form stable complexes. [6]This property is extensively exploited in the development of catalysts and functional materials. For instance, it has been used to synthesize trimeric silver(I) adducts and various zinc(II) complexes. [7]The bulky isopropyl groups provide steric hindrance that can be used to control the coordination number and geometry of the resulting metal center.

  • Electrophilic Substitution: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution, which predominantly occurs at the C4 position. Reactions such as nitration (using a mixture of nitric and sulfuric acid) and bromination can be performed to introduce functional groups onto the ring, yielding derivatives like 3,5-diisopropyl-4-nitropyrazole and 4-bromo-3,5-diisopropylpyrazole, respectively. [7]These derivatives serve as intermediates for further synthetic transformations.

  • N-H Acidity: The proton on the pyrrole-like nitrogen is acidic and can be removed by a suitable base. This deprotonation generates the pyrazolate anion, a potent nucleophile and a common bridging ligand in coordination chemistry, capable of linking multiple metal centers.

dot

reactivity pyrazole This compound product_coord Metal Complex pyrazole->product_coord Coordination (at N2) product_sub C4-Substituted Pyrazole pyrazole->product_sub Electrophilic Substitution (at C4) product_anion Pyrazolate Anion pyrazole->product_anion Deprotonation (at N1) metal Metal Ion (e.g., Ag⁺, Zn²⁺) metal->product_coord electrophile Electrophile (e.g., NO₂⁺, Br⁺) electrophile->product_sub base Base base->product_anion

Caption: Key reactivity pathways for this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is highly informative. In a solvent like CDCl₃, one would expect to observe:

    • A singlet for the proton at the C4 position.

    • Two septets corresponding to the two methine (-CH) protons of the isopropyl groups.

    • Two doublets for the twelve methyl (-CH₃) protons of the isopropyl groups.

    • A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent. [8]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons (C3, C4, C5) and the aliphatic carbons of the isopropyl groups. Due to the rapid tautomeric exchange at room temperature, the signals for C3 and C5 may appear broadened or as a single averaged signal. [4][5]

  • Mass Spectrometry : In electron ionization mass spectrometry (EI-MS), the molecule will exhibit a clear molecular ion peak (M⁺). A characteristic fragmentation pattern would be the loss of an isopropyl group ([M-43]⁺), which is a common cleavage for such structures. [9]

  • Infrared (IR) Spectroscopy : The IR spectrum will display a characteristic stretching vibration for the N-H bond, typically in the region of 3100-3500 cm⁻¹. C-H stretches from the aromatic ring and aliphatic isopropyl groups, as well as C=N and C=C ring stretches, will also be present.

Applications in Drug Development and Research

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. [10][11]this compound serves as a key starting material for exploring new therapeutic agents.

  • Medicinal Chemistry Building Block : While not a drug itself, its derivatives are widely investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [3][10]The diisopropyl substitution pattern provides significant lipophilicity, which can enhance membrane permeability and binding affinity to hydrophobic pockets in protein targets. By modifying the C4 position or the N1 nitrogen, chemists can generate libraries of compounds for high-throughput screening.

  • Ligand in Bioinorganic Chemistry : The ability of pyrazoles to coordinate with metal ions is relevant to the design of metallodrugs and diagnostic agents. The steric bulk of the isopropyl groups can stabilize specific metal oxidation states or create unique coordination environments that mimic the active sites of metalloenzymes.

Experimental Protocols

The following protocols are representative of the synthesis and functionalization of this compound.

Protocol 1: General Synthesis of this compound

Causality: This protocol outlines the classical Paal-Knorr-type synthesis, where a 1,3-dicarbonyl compound is cyclized with hydrazine. The acidic medium facilitates the initial nucleophilic attack and the subsequent dehydration steps to form the stable aromatic pyrazole ring.

  • Reaction Setup : To a solution of 2,6-dimethyl-3,5-heptanedione (1 equivalent) in ethanol, add a solution of hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Catalysis : Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux : Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction : Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Nitration of this compound

Causality: This protocol demonstrates the electrophilic substitution at the C4 position. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The electron-rich pyrazole ring attacks the nitronium ion to form the C4-nitro derivative. [7]

  • Acid Mixture Preparation : In a flask cooled in an ice bath (0 °C), slowly add concentrated sulfuric acid to concentrated nitric acid with careful stirring.

  • Substrate Addition : To this cold nitrating mixture, slowly add this compound in small portions, ensuring the temperature does not rise significantly.

  • Reaction : After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., heating to 100 °C for several hours, as described for a related compound) until the starting material is consumed (monitor by TLC). [7]4. Quenching : Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization : Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide solution, until the product precipitates.

  • Isolation : Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain 3,5-diisopropyl-4-nitropyrazole. [7]

Conclusion

This compound is a molecule of significant scientific interest, defined by its stable aromatic core, potential for tautomerism, and versatile reactivity. Its utility as a coordinating ligand and as a synthetic scaffold for biologically active molecules ensures its continued relevance in academic and industrial research. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its effective application in the rational design of new catalysts, materials, and therapeutic agents.

References

  • ResearchGate. (2001). The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data. [Link]

  • PubChem. This compound. [Link]

  • Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dimethylpyrazole: A Cornerstone in Organic Synthesis and Coordination Chemistry. [Link]

  • Royalchem. 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent. [Link]

  • ResearchGate. (PDF) Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

  • ResearchGate. The Coordination Chemistry of Pyrazole-Derived Ligands. [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]

  • RSC Publishing. Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. [Link]

  • PubChem. 3,5-Dimethylpyrazole. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • NIST WebBook. 3,5-Dimethylpyrazole. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • CrystEngComm (RSC Publishing). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. [Link]

  • ORCA - Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 -. [Link]

  • ResearchGate. 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

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The Architecture of a Privileged Scaffold: A Technical Guide to the Molecular Structure of 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmacologically active compounds.[1][2] Within this class, 3,5-disubstituted pyrazoles represent a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. This guide provides an in-depth exploration of 3,5-diisopropylpyrazole, a key exemplar of this structural motif. We will dissect its synthesis, elucidate its molecular and electronic structure through spectroscopic and crystallographic analysis, and discuss the inherent reactivity that makes it a versatile building block in medicinal chemistry. This document serves as a technical resource, offering not just data, but a causal understanding of the structure-property relationships that underpin the utility of this compound in modern drug discovery.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique set of properties. The pyrazole ring possesses both a weakly acidic pyrrole-like NH proton and a weakly basic pyridine-like sp²-hybridized nitrogen atom, rendering the molecule amphoteric.[3] This dual character is fundamental to its ability to participate in a wide array of chemical transformations and, crucially, to engage in hydrogen bonding interactions with biological macromolecules.

The substitution pattern on the pyrazole ring dramatically influences its physicochemical and pharmacological properties. Specifically, substitution at the 3 and 5 positions creates a molecular scaffold with a defined steric and electronic profile that has proven exceptionally fruitful in the development of therapeutic agents. These derivatives have found application as anti-inflammatory, antimicrobial, antifungal, and anticancer agents.[2][4] this compound (C9H16N2) serves as an excellent model for understanding the fundamental structural features of this important class of molecules.[5][6]

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted pyrazole ring is most classically achieved via the Knorr pyrazole synthesis. This robust and versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound logically begins with the disconnection of the pyrazole ring to reveal its constituent parts: hydrazine and a 1,3-diketone. The required diketone is 2,6-dimethylheptane-3,5-dione.

G cluster_products Target Molecule cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials pyrazole This compound diketone 2,6-Dimethylheptane-3,5-dione pyrazole->diketone C-N disconnection (Knorr Synthesis) hydrazine Hydrazine pyrazole->hydrazine C-N disconnection ketone Methyl isobutyl ketone (4-methyl-2-pentanone) diketone->ketone Acylation acid_chloride Isobutyryl chloride diketone->acid_chloride Acylation G start Methyl isobutyl ketone + Isobutyryl chloride enolate In situ generation of 1,3-diketone via enolate start->enolate 1. Strong Base (e.g., LDA) in Toluene cyclization Addition of Hydrazine: Cyclocondensation enolate->cyclization 2. Hydrazine product This compound cyclization->product 3. Dehydration & Work-up

Sources

Introduction: The Structural Elucidation of 3,5-Diisopropylpyrazole via NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Data Interpretation of 3,5-Diisopropylpyrazole

This compound is a heterocyclic organic compound featuring a five-membered pyrazole ring symmetrically substituted with two isopropyl groups. Its molecular structure (C₉H₁₆N₂) presents a fascinating case for Nuclear Magnetic Resonance (NMR) spectroscopy, an unparalleled technique for determining the structure of organic molecules in solution.[1] The inherent symmetry of this molecule is the cornerstone of its spectral interpretation, leading to a deceptively simple yet information-rich NMR profile.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will deconstruct the expected spectral data, explain the quantum mechanical phenomena that dictate the appearance of the spectra, and present a robust, field-proven protocol for acquiring high-fidelity data. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of NMR data for molecular characterization.

Section 1: Theoretical Analysis of the ¹H NMR Spectrum

The key to interpreting the ¹H NMR spectrum of this compound lies in its molecular symmetry. The molecule possesses a C₂ axis of symmetry that bisects the N-N bond and passes through the C4 carbon. This symmetry renders the two isopropyl groups chemically and magnetically equivalent. Consequently, the protons on one isopropyl group will have the exact same chemical shift as their counterparts on the other.

This leads to the prediction of four distinct proton signals:

  • N-H Proton: The proton attached to one of the nitrogen atoms.

  • C4-H Proton: The lone proton on the pyrazole ring backbone.

  • Isopropyl Methine Protons (-CH): The two equivalent protons, one on each isopropyl group.

  • Isopropyl Methyl Protons (-CH₃): The twelve equivalent protons, distributed across four methyl groups.

Signal-by-Signal Breakdown:
  • N-H Proton: The N-H proton signal is often broad and its chemical shift is highly variable, typically appearing far downfield (δ 10-13 ppm). This broadening is a direct consequence of quadrupole-induced relaxation from the adjacent ¹⁴N nucleus and chemical exchange phenomena.[2] In the presence of trace amounts of water or in protic solvents (like D₂O or CD₃OD), this proton can rapidly exchange, causing the signal to broaden significantly or disappear entirely from the spectrum.[2]

  • C4-H Proton: This proton is attached to an sp²-hybridized carbon within the aromatic pyrazole ring. It is expected to appear as a sharp singlet in the aromatic region, typically around δ 5.8-6.2 ppm . Its multiplicity is a singlet because it has no adjacent, non-equivalent protons with which to couple.

  • Isopropyl Methine Protons (-CH): These two protons are chemically equivalent. Each is adjacent to six equivalent methyl protons on its own isopropyl group. According to the n+1 rule, its signal will be split into (6+1) = 7 lines, resulting in a septet .[3] Due to the electron-withdrawing nature of the pyrazole ring, this signal is expected to appear around δ 2.8-3.2 ppm .

  • Isopropyl Methyl Protons (-CH₃): All twelve methyl protons are chemically equivalent due to the molecule's symmetry and the rapid rotation around the C-C bonds. Each methyl group is adjacent to a single methine proton. Therefore, the signal for these twelve protons will be split into a (1+1) = 2 line pattern, a doublet .[3] This signal will appear in the aliphatic region, typically around δ 1.2-1.4 ppm . The integration of this peak relative to the C4-H proton will be 12:1.

Section 2: Theoretical Analysis of the ¹³C NMR Spectrum

The molecular symmetry also simplifies the ¹³C NMR spectrum. Instead of nine carbon signals, we expect only four, corresponding to the four unique carbon environments.

  • C3/C5 Carbons: These two carbons of the pyrazole ring are equivalent due to symmetry. Being sp²-hybridized and adjacent to nitrogen, their signal is expected to appear significantly downfield, in the range of δ 145-155 ppm .

  • C4 Carbon: This sp²-hybridized carbon is also part of the aromatic ring. Its signal typically appears further upfield than the substituted C3/C5 carbons, generally in the range of δ 100-110 ppm .[4]

  • Isopropyl Methine Carbon (-CH): The two equivalent sp³-hybridized methine carbons will appear in the aliphatic region, typically around δ 25-30 ppm .

  • Isopropyl Methyl Carbons (-CH₃): The four equivalent sp³-hybridized methyl carbons will produce a single signal in the upfield aliphatic region, typically around δ 20-25 ppm .

Section 3: Data Summary and Visualization

The predicted NMR data are summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H10-13broad singlet1HN/A
C4-H5.8-6.2singlet1HN/A
-CH (isopropyl)2.8-3.2septet2H³J ≈ 7 Hz
-CH₃ (isopropyl)1.2-1.4doublet12H³J ≈ 7 Hz
Table 2: Predicted ¹³C NMR Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C3/C5145-155
C4100-110
-CH (isopropyl)25-30
-CH₃ (isopropyl)20-25
Visualization of Proton Coupling

The following diagram illustrates the structure of this compound and the key through-bond coupling interaction responsible for the splitting patterns of the isopropyl group.

Caption: ³J-coupling pathway in this compound.

Section 4: Experimental Protocol for High-Fidelity NMR Data Acquisition

This protocol is designed as a self-validating system to ensure data accuracy and reproducibility.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-15 mg of this compound[5] directly into a clean, dry NMR tube.
  • Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an aprotic solvent, which is critical for minimizing the chemical exchange of the N-H proton, thereby increasing the likelihood of its observation.[2] Ensure the solvent is from a freshly opened ampoule or stored over molecular sieves to guarantee dryness.
  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Dissolution: Cap the NMR tube and gently invert several times or use a vortex mixer at low speed to ensure the sample is fully dissolved.

2. Spectrometer Setup (Example: 400 MHz Spectrometer):

  • Insert the sample into the spectrometer.
  • Lock the field on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve high homogeneity. A narrow, symmetrical TMS peak is indicative of a well-shimmed field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield N-H proton, are captured.
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.
  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
  • Receiver Gain (RG): Adjust automatically.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
  • Acquisition Time (AQ): ~1-2 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans (NS): Requires more scans than ¹H NMR due to the low natural abundance of ¹³C. Start with 256-1024 scans and increase if necessary for a good signal-to-noise ratio.

5. Advanced Verification (Optional but Recommended):

  • To definitively link proton signals to their corresponding carbon atoms, perform a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. This will show correlations between directly bonded ¹H and ¹³C nuclei, confirming, for example, that the doublet at ~1.3 ppm is attached to the carbon at ~23 ppm.[2]

Conclusion

The NMR spectra of this compound are a textbook example of how molecular symmetry profoundly influences spectral output. The ¹H spectrum is characterized by four distinct signals—a broad N-H singlet, a sharp ring C4-H singlet, an isopropyl methine septet, and an intense isopropyl methyl doublet. The ¹³C spectrum is similarly simplified to just four signals. By understanding the principles of chemical equivalence, spin-spin coupling, and by employing a rigorous experimental protocol, NMR spectroscopy provides an unambiguous and powerful method for the structural confirmation and purity assessment of this compound.

References

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-108. Available at: [Link]

  • Perez-Torralba, M., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(10), 1423-1430. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

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1H NMR spectrum of 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Diisopropylpyrazole

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy and heterocyclic chemistry. We will dissect the spectrum, explaining the causality behind observed chemical shifts, multiplicities, and coupling constants. Furthermore, this guide furnishes field-proven, self-validating protocols for sample preparation and data acquisition, ensuring spectral integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a five-membered pyrazole ring symmetrically substituted with two bulky isopropyl groups.[1] This substitution pattern imparts specific steric and electronic properties, making it a valuable precursor for synthesizing sterically demanding ligands, such as the widely used hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (TpiPr2).[2] Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its identity, purity, and solution-state structure. Understanding its ¹H NMR spectrum is therefore a critical skill for any scientist working with this molecular scaffold.

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms.[3] This dynamic process has a profound impact on the NMR spectrum, rendering the molecule effectively symmetric on the NMR timescale. This guide will thoroughly explore the consequences of this phenomenon.

Decoding the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound is elegantly simple, a direct reflection of the molecule's symmetry in solution. Due to rapid tautomeric exchange, the two isopropyl groups at the C3 and C5 positions become chemically and magnetically equivalent. This results in a spectrum comprising only four distinct signals: the N-H proton, the C4-H proton, the two equivalent methine (CH) protons of the isopropyl groups, and the twelve equivalent methyl (CH₃) protons.

The Isopropyl Group Signature: A Classic Coupling Pattern

The isopropyl substituents give rise to the most characteristic signals in the spectrum, a text-book example of first-order spin-spin coupling.[4]

  • The Methine Protons (-CH(CH₃)₂):

    • Chemical Shift (δ): These two equivalent protons are attached directly to the pyrazole ring. Their signal typically appears in the range of δ 2.8 - 3.1 ppm . The specific shift is influenced by the electronic environment of the aromatic pyrazole ring.

    • Multiplicity: Each methine proton is coupled to the six protons of its own methyl groups. According to the n+1 rule, this results in a septet (a multiplet with seven lines).[4] The intensity pattern of the septet follows Pascal's triangle.

    • Integration: The integrated area under this signal corresponds to 2 protons .

  • The Methyl Protons (-CH(CH₃)₂):

    • Chemical Shift (δ): The twelve equivalent methyl protons are further from the ring and thus appear more upfield, typically around δ 1.2 - 1.4 ppm .

    • Multiplicity: All twelve methyl protons are coupled to the single adjacent methine proton. This results in a sharp doublet (a multiplet with two lines).[4][5]

    • Integration: This signal is the largest in the spectrum, with an integrated area corresponding to 12 protons .

    • Coupling Constant (³JHH): The distance between the lines of the septet and the doublet is identical and represents the three-bond coupling constant (³JHH) between the methine and methyl protons. This value is consistently in the range of 6.8 - 7.2 Hz , characteristic of free rotation around the C-C bond in an isopropyl group.[6]

The logical relationship of this coupling is visualized below.

G cluster_isopropyl Isopropyl Group Spin System CH Methine (CH) 1 Proton CH3_A Methyl (CH3) 6 Protons CH->CH3_A  Couples to 6 Protons (n=6) Multiplicity = n+1 = 7 (Septet)   CH3_A->CH  Couples to 1 Proton (n=1) Multiplicity = n+1 = 2 (Doublet)  

Caption: Spin-spin coupling within an isopropyl group.
The Pyrazole Ring Protons
  • The C4-H Proton:

    • Chemical Shift (δ): The proton at the C4 position of the pyrazole ring typically resonates at approximately δ 5.9 - 6.1 ppm .[7] Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.[8]

    • Multiplicity: Due to the molecule's symmetry, this proton has identical neighbors on both sides. It is too far from the methine protons for significant three-bond coupling. While very weak long-range four-bond coupling (⁴J) to the two methine protons may exist, it is rarely resolved at standard magnetic field strengths and typically results in a sharp singlet .[9]

    • Integration: The integrated area corresponds to 1 proton .

  • The N-H Proton:

    • Chemical Shift (δ): The N-H proton signal is highly variable and its observation depends heavily on solvent, concentration, and temperature. It can appear anywhere from δ 10 - 13 ppm , often as a very broad signal.[3][10]

    • Multiplicity: This signal is almost always a broad singlet . The broadening is caused by two primary factors: rapid chemical exchange with other pyrazole molecules or trace amounts of water, and quadrupole broadening from the adjacent ¹⁴N nucleus.[3] In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium, causing the signal to disappear entirely.

    • Integration: If observable, it integrates to 1 proton .

The overall molecular symmetry due to tautomerism is a crucial concept for interpreting the spectrum correctly.

Caption: Effect of annular tautomerism on molecular symmetry.

Data Summary

The expected ¹H NMR assignments for this compound are summarized below. Data is compiled based on typical values for pyrazole derivatives and isopropyl groups.[4][7][11]

Proton AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
-CH(CH₃ )₂~ 1.2512HDoublet (d)~ 7.0
-CH (CH₃)₂~ 2.952HSeptet (sept)~ 7.0
C4-H ~ 6.001HSinglet (s)-
N-H 10 - 13 (Broad)1HSinglet (br s)-

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound.[11] Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Add the solvent to the vial containing the analyte. Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.[12]

  • Internal Standard: For precise chemical shift referencing, use an internal standard. Tetramethylsilane (TMS) is the standard for organic solvents, defined as 0.00 ppm.[13] A common practice is to use CDCl₃ that already contains 0.03% TMS.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solids remain, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition & Processing

The following diagram outlines the standard workflow from sample preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis A Weigh 10-15 mg of Analyte B Dissolve in ~0.6 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock on Deuterium Signal C->D To Spectrometer E Shim Magnetic Field for Homogeneity D->E F Acquire 1H Spectrum (e.g., 16 scans) E->F G Fourier Transform (FT) F->G Raw Data (FID) H Phase Correction G->H I Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate Signals J->K L Peak Pick & Assign K->L

Caption: Standard workflow for ¹H NMR analysis.
  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters: For a standard ¹H spectrum, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical. Averaging 8 to 16 scans is usually sufficient for a sample of this concentration.

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected to ensure accurate peak shapes and integration.

  • Calibration and Analysis: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. Finally, the signals are integrated, and the chemical shifts, multiplicities, and coupling constants are determined and assigned to the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is a powerful testament to the molecule's structure and dynamic behavior in solution. Its apparent simplicity, governed by the principle of tautomerism-induced symmetry, belies the wealth of information it contains. A thorough understanding of the characteristic signals—the upfield doublet and septet of the isopropyl groups, the singlet of the C4-H proton, and the broad, variable N-H proton—allows for unambiguous identification and purity assessment. By coupling this theoretical knowledge with the robust experimental protocols detailed herein, researchers can confidently acquire and interpret high-fidelity spectra, ensuring the integrity of their scientific endeavors.

References

  • Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Taylor & Francis Online. Retrieved from [Link]

  • Bruix, M., Claramunt, R. M., Elguero, J., de Mendoza, J., & Pascual, C. (1983). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. Retrieved from [Link]

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  • ResearchGate. (n.d.). The two methyl protons in the isopropyl group become anisochronous due.... Retrieved from [Link]

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  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

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  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

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  • Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 824-828. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. 9(12), 856-864. Retrieved from [Link]

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  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-879. Retrieved from [Link]

  • Journal of the Association of Arab Universities for Basic and Applied Sciences. (2007). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). 4, 37-41. Retrieved from [Link]

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  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Reddit. (2024, July 25). 1H NMR of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Experimental and theoretically calculated chemical shifts for S1 and S2 compounds (in ppm) using TNDO method. Retrieved from [Link]

  • Rasayan J. Chem. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. 13(1), 53-57. Retrieved from [Link]

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  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C9H16N2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of Education and Science. (2025, January 6). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 24). calculating & reporting coupling constants. YouTube. Retrieved from [Link]

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  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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The Architectural Blueprint of 3,5-Diisopropylpyrazole Derivatives: A Crystallographic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Three-Dimensional Structure in Medicinal Chemistry

In the realm of modern drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray crystallography, provides invaluable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents.[1] The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[2][3][4] The 3,5-disubstituted pyrazole motif, in particular, offers a versatile platform for creating compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] This guide focuses on the crystal structure of 3,5-diisopropylpyrazole derivatives, a class of compounds whose bulky isopropyl groups introduce unique steric and electronic features that profoundly influence their solid-state architecture and, consequently, their potential as pharmaceutical leads.

This technical guide will navigate the synthesis, crystallization, and crystallographic analysis of this compound derivatives. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the crystal packing of these molecules and the experimental methodologies used to elucidate their structures.

I. Synthesis and Crystallization: From Molecular Design to Single Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 3,5-disubstituted pyrazoles is well-established, often involving the condensation of a 1,3-diketone with hydrazine or its derivatives.[4][9]

Synthetic Protocol: A Representative Synthesis of a this compound Derivative

The following protocol outlines a general method for the synthesis of a this compound derivative, which can be adapted for various analogues.

Reaction Scheme:

G reagents 2,6-dimethyl-3,5-heptanedione + Hydrazine Hydrate -> this compound G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Unit Cell & Space Group Determination) B->C D Structure Solution (Direct/Patterson Methods) C->D E Structure Refinement (Least-Squares Minimization) D->E F Structure Validation & Analysis E->F G P1 N-H N C C C P2 N-H N C C C P1:n1->P2:n2 H-Bond P2:n1->P1:n2 H-Bond

Sources

An In-depth Technical Guide to the Solubility of 3,5-Diisopropylpyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Diisopropylpyrazole in Modern Research

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide array of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The unique structural motif of the pyrazole ring is a cornerstone in the design of novel therapeutic agents and functional materials.[1][2][3] For researchers in drug development and process chemistry, a comprehensive understanding of the solubility of this compound in various organic solvents is not merely academic; it is a critical parameter that dictates its formulation, synthesis, purification, and ultimately, its bioavailability and efficacy.

This guide provides a detailed exploration of the solubility of this compound, moving from theoretical underpinnings to practical experimental determination. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about solvent selection and to design robust experimental protocols.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

To understand the solubility of a compound, one must first examine its intrinsic physicochemical properties. These properties provide clues as to how the molecule will interact with different solvent environments.

PropertyValueSource
Molecular Formula C9H16N2PubChem[4]
Molecular Weight 152.24 g/mol PubChem[4]
XLogP3 2.5PubChem[4]
Physical Form SolidSigma-Aldrich[5]
Hydrogen Bond Donors 1 (the N-H of the pyrazole ring)Inferred from structure
Hydrogen Bond Acceptors 1 (the second nitrogen of the pyrazole ring)Inferred from structure

The XLogP3 value of 2.5 suggests that this compound has a moderately lipophilic character.[4] The presence of two isopropyl groups contributes significantly to this non-polar nature. However, the pyrazole ring itself contains two nitrogen atoms, one of which can act as a hydrogen bond donor (N-H) and the other as a hydrogen bond acceptor. This duality imparts a degree of polarity to the molecule. Therefore, its solubility will be a balance between these competing characteristics.

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in chemistry that governs the solubility of substances.[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. Water, methanol, and ethanol are classic examples. Polar solutes, especially those capable of hydrogen bonding, tend to dissolve well in polar solvents.

  • Non-polar Solvents: These solvents have low dipole moments and are not capable of hydrogen bonding. Examples include hexane, toluene, and diethyl ether. Non-polar solutes, which are dominated by hydrocarbon regions, will be more soluble in non-polar solvents.

Based on its structure, this compound is expected to exhibit preferential solubility in moderately polar to non-polar organic solvents. The bulky, non-polar isopropyl groups will favor interactions with non-polar solvents. Conversely, the polar pyrazole ring will allow for some interaction with more polar solvents.

To provide a more concrete predictive model, we can examine solubility data for a closely related analogue, 3,5-dimethylpyrazole. A study on its solubility in various organic solvents revealed the following trend at 298.15 K (25 °C):

1-butanol > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene > acetonitrile [8]

This trend for 3,5-dimethylpyrazole suggests that while it is soluble in a range of solvents, it shows a preference for alcohols with slightly longer alkyl chains (1-butanol and n-propanol) over more polar short-chain alcohols and acetonitrile.[8] It is reasonable to hypothesize that this compound, with its even larger non-polar alkyl groups, will exhibit a similar or even more pronounced preference for less polar solvents compared to its dimethyl counterpart.

Predictive Solubility Profile of this compound

Based on the principles of "like dissolves like" and the data from its dimethyl analogue, we can predict the relative solubility of this compound in a range of common organic solvents.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarHighThe non-polar isopropyl groups will interact favorably with the non-polar hexane.
Toluene Non-polarHighSimilar to hexane, the aromatic, non-polar nature of toluene should effectively solvate the molecule.
Dichloromethane Moderately PolarHighA good all-purpose solvent that can bridge the polarity gap.
Ethyl Acetate Moderately PolarModerate to HighThe ester group provides some polarity, but the overall character should be compatible.
Acetone Polar AproticModerateThe polar nature of acetone may be less favorable for the bulky isopropyl groups.
Isopropanol Polar ProticModerateThe alcohol can hydrogen bond with the pyrazole ring, but the overall polarity is moderate.
Ethanol Polar ProticLow to ModerateThe increased polarity compared to isopropanol may decrease solubility.
Methanol Polar ProticLowAs a highly polar protic solvent, it is less likely to effectively solvate the non-polar regions of the molecule.
Acetonitrile Polar AproticLowBased on the analogue data, this highly polar solvent is expected to be a poor solvent.[8]
Water Highly PolarVery Low/InsolubleThe large non-polar isopropyl groups will dominate, leading to very poor aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are useful, empirical determination of solubility is essential for accurate work in a research and development setting. The isothermal shake-flask method is a reliable and widely used technique.[9]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like GC or UV-Vis spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Add solid to solvent equilibration Incubate and shake at constant temperature for 24-48h prep_solvent->equilibration settle Allow solid to settle equilibration->settle filter Withdraw supernatant and filter settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate concentration (solubility) analyze->calculate calibration Prepare calibration curve calibration->calculate

Caption: Isothermal shake-flask method for solubility determination.

Detailed Protocol:
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of solid this compound. The key is to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9] This ensures that the solvent is fully saturated with the solute.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions to generate a calibration curve.

    • Analyze the diluted sample.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.

Conclusion

References

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tautomerism in substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in Substituted Pyrazoles for Researchers and Drug Development Professionals

Abstract

Pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3] A critical, yet often complex, characteristic of N-unsubstituted pyrazoles is their capacity to exist in a dynamic equilibrium between two or more structural isomers known as tautomers. This phenomenon, primarily prototropic annular tautomerism, profoundly influences the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets.[1][4] A shift in the tautomeric preference can alter a compound's hydrogen bonding profile, lipophilicity, and molecular shape, thereby directly impacting its pharmacokinetic and pharmacodynamic profile.[2][3] This guide offers a detailed exploration of the principles governing . It synthesizes field-proven insights on the factors that control tautomeric equilibria, details the definitive experimental and computational methodologies for their elucidation, and contextualizes this knowledge within the pragmatic framework of drug discovery and development.

The Fundamental Landscape of Pyrazole Tautomerism

Tautomerism in pyrazoles is a nuanced phenomenon that extends beyond a simple definition. While several types are theoretically possible, prototropic tautomerism, involving the migration of a proton, is the most consequential for drug development.[1][5]

Annular Prototropic Tautomerism

The most prevalent form of tautomerism in this class is annular tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring.[1][4][6] For a pyrazole with a single substituent at the 3 or 5 position, this interconversion results in two distinct tautomers. By convention, the NH group is assigned position 1, initiating the numbering of the ring.[4] Consequently, the migration of the proton effectively re-designates the C3 and C5 positions, leading to a dynamic equilibrium between the 3-substituted and 5-substituted forms.

The mechanism of this proton exchange is not an intramolecular "jump" but rather an intermolecular process.[1][4] The energy barrier for a direct intramolecular 1,2-proton shift is prohibitively high (around 50 kcal/mol).[1][4] Instead, the transfer is mediated by solvent molecules (like water) or through self-association of pyrazole molecules, which creates a hydrogen-bonded bridge, significantly lowering the activation energy to a more accessible 10–14 kcal/mol.[1][4]

Caption: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.

Side-Chain and Ring-Chain Tautomerism

While annular tautomerism is dominant, substituents with mobile protons can introduce other forms.

  • Side-Chain Tautomerism: Occurs when a substituent group participates in the proton exchange. For example, 3(5)-aminopyrazoles could theoretically exist in imino forms, though studies indicate the amino forms are overwhelmingly favored.[1] A more common and significant example is found in pyrazolones, which can exist in CH, OH, and NH tautomeric forms, with the equilibrium being highly sensitive to substitution and solvent.[7][8][9]

  • Ring-Chain Tautomerism: Involves the formation or breaking of a bond to close or open a ring, driven by the migration of a proton. This is less common for simple substituted pyrazoles but can be a consideration in more complex fused-ring systems.[1]

Key Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium (expressed as the equilibrium constant, KT) is not static; it is a delicate balance dictated by a combination of intrinsic and extrinsic factors.

Electronic and Steric Effects of Substituents

The electronic nature of the substituents at the C3 and C5 positions is arguably the most critical determinant.[10]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and alkyls (-CH₃) donate electron density to the ring. They tend to favor the tautomer where the substituent is at the C3 position.[10] This places the pyrrole-like, proton-bearing nitrogen (N1) adjacent to the more electron-rich carbon.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CHO, and -COOH pull electron density from the ring. These groups generally stabilize the tautomer where the substituent is at the C5 position.[10][11] This arrangement places the pyridine-like, sp²-hybridized nitrogen (N2) adjacent to the more electron-deficient carbon.

Table 1: Influence of Substituent Electronic Nature on Tautomer Preference

Substituent Type Example Groups Preferred Tautomer Form Rationale
Electron-Donating (EDG) -NH₂, -OH, -CH₃, -F, -Cl 3-Substituted Stabilizes the adjacent protonated N1 atom.[10]

| Electron-Withdrawing (EWG) | -NO₂, -CHO, -COOH, -CFO | 5-Substituted | Stabilizes the adjacent unprotonated N2 atom.[10][11] |

Steric hindrance from bulky substituents can also influence the equilibrium, often favoring the tautomer that minimizes steric clash, which can sometimes override electronic preferences.[4]

Environmental Effects: Solvent, Temperature, and Aggregation State

The environment in which the pyrazole exists plays a pivotal role.[1][4]

  • Solvent Polarity and Hydrogen Bonding: The dielectric constant and hydrogen-bonding capability of the solvent can dramatically shift the equilibrium.[1][4] Polar protic solvents can form hydrogen bonds with both nitrogen atoms, potentially stabilizing one tautomer over the other or facilitating a more rapid interconversion.[1][4] In contrast, nonpolar solvents may favor self-association.

  • Temperature: Changes in temperature can alter the equilibrium constant and, critically, the rate of interconversion.[4][12] Low-temperature studies are often necessary to "freeze out" the equilibrium and observe distinct signals for each tautomer in NMR spectroscopy.[4][12]

  • Solid State vs. Solution: The tautomer observed in the solid state (via X-ray crystallography) is not necessarily the major tautomer in solution.[6] Crystal packing forces and the formation of specific intermolecular hydrogen-bonding networks—such as cyclic dimers, trimers, tetramers, or linear catemers—can lock the molecule into a single, specific tautomeric form that might be a minor component in solution.[1][4]

Methodologies for Tautomer Elucidation: An Integrated Approach

No single technique can provide a complete picture of pyrazole tautomerism. A robust analysis requires the integration of spectroscopic, crystallographic, and computational methods.

G cluster_comp Computational Prediction NMR NMR Spectroscopy (Solution State, Temp. Study) Conclusion Definitive Tautomer Assignment (K_T, Dominant Forms, Energetics) NMR->Conclusion XRay X-Ray Crystallography (Solid State) XRay->Conclusion SSNMR Solid-State NMR (Solid State Dynamics) SSNMR->Conclusion DFT DFT/Ab Initio Calculations (Gas & Solvated Energies) DFT->Conclusion

Caption: Integrated workflow for comprehensive pyrazole tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[13]

  • Principle: In cases of rapid interconversion (fast exchange), the NMR spectra (¹H, ¹³C) will show averaged signals for the C3/C5 positions and their substituents.[4] As the temperature is lowered, the rate of exchange decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged peak will broaden and then resolve into two distinct peaks, one for each tautomer.[4] The equilibrium constant (KT) can then be determined by integrating the signals of the two forms.[12]

  • ¹⁵N NMR: This technique is particularly diagnostic. The chemical shifts of the "pyrrole-like" N1-H and the "pyridine-like" N2 are significantly different, providing a clear signature for each tautomer, even in the solid state.[14]

  • Sample Preparation: Dissolve a precisely weighed sample of the substituted pyrazole in a suitable deuterated solvent that has a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals. Note the chemical shifts of C3 and C5, which may appear as a single broad peak.

  • Temperature Reduction: Cool the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Spectral Acquisition: Acquire a ¹³C NMR spectrum at each temperature step, observing the C3/C5 signals.

  • Identify Coalescence: Note the temperature at which the averaged signal becomes maximally broadened.

  • Resolve Tautomers: Continue cooling until the broad signal resolves into two distinct, sharp peaks corresponding to the C3/C5 carbons of the individual tautomers.

  • Integration and Calculation: At the lowest achievable temperature (in the slow-exchange regime), carefully integrate the two resolved peaks. The tautomeric ratio (KT) is the ratio of these integrals.

  • Validation: Ensure the chemical shifts of the resolved tautomers are consistent with reference data or computational predictions for the 3- and 5-substituted forms.[15][16]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[6][17] It allows for the precise location of the N-H proton and provides invaluable data on the intermolecular interactions (e.g., hydrogen bonding patterns) that stabilize that specific form in the crystal lattice.[4][6] This technique is the gold standard for solid-state characterization but must be interpreted with the caution that it represents only one point on the compound's potential energy surface.

Computational Chemistry

Theoretical calculations are essential for predicting tautomer stability and rationalizing experimental findings.

  • Methodology: Density Functional Theory (DFT) methods, such as B3LYP, and ab initio methods like Møller–Plesset (MP2) are commonly used.[4][5][17] It is crucial to employ a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure.[4][10]

  • Application: Calculations can determine the relative energies (ΔE or ΔG) of the different tautomers in the gas phase and in various solvents (using implicit solvent models like PCM).[11] This allows for a prediction of the most stable tautomer and the KT, which can then be validated experimentally.[18] Computational methods are also uniquely suited to calculate the energy barrier for interconversion.[19]

Consequences for Drug Discovery and Development

A failure to correctly identify the dominant tautomer can lead to flawed SAR models, wasted synthetic effort, and potential intellectual property challenges.

  • Pharmacophore and Receptor Binding: The two tautomers of a substituted pyrazole present different hydrogen bond donor/acceptor patterns and have different shapes. The position of the N-H proton dictates which nitrogen acts as a donor and which as an acceptor.[2] This directly impacts how the molecule fits into a receptor's binding pocket. A drug designed to have its N-H group donate a hydrogen bond will fail if the dominant tautomer places the proton on the other nitrogen.

  • Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties. The relative populations of tautomers influence the macroscopic pKₐ and the overall lipophilicity (logP) of the compound, which in turn affects solubility and membrane permeability.

  • Intellectual Property (IP): Ambiguity in tautomeric state can complicate patent applications. In some cases, different tautomers of the same compound have been found listed as separate entries in commercial databases, sometimes with significant price differences, highlighting the confusion that can arise if not properly addressed.[20]

Caption: Impact of tautomerism on ligand-receptor complementarity.

Conclusion

Tautomerism in substituted pyrazoles is a fundamental property with profound practical implications for medicinal chemistry. It is not a static feature but a dynamic equilibrium governed by a complex interplay of substituent electronics, solvent, temperature, and solid-state packing. For professionals in drug development, a proactive and integrated strategy for tautomer analysis, combining high-field NMR, X-ray crystallography, and modern computational chemistry, is not merely an academic exercise but a prerequisite for efficient lead optimization and the development of successful drug candidates. An upfront investment in understanding the tautomeric landscape of a pyrazole-based series will invariably lead to more robust SAR, improved physicochemical properties, and stronger intellectual property.

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Sources

steric hindrance effects of isopropyl groups in pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Steric Hindrance Effects of Isopropyl Groups in Pyrazoles

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, celebrated for its metabolic stability and versatile chemical reactivity.[1] The introduction of sterically demanding substituents, such as the isopropyl group, imparts profound and often predictable effects on the synthesis, conformation, and reactivity of the pyrazole ring. This technical guide provides a comprehensive exploration of the steric hindrance effects exerted by isopropyl groups on pyrazole systems. We will delve into the mechanistic underpinnings of how this bulky alkyl group influences synthetic outcomes, dictates conformational preferences, and modulates the electronic and chemical properties of the pyrazole core. This document is intended for researchers, scientists, and drug development professionals seeking to harness or mitigate the steric influence of isopropyl groups in the design and synthesis of novel pyrazole-containing molecules.

Introduction: The Significance of Steric Hindrance in Pyrazole Chemistry

Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule and the resulting non-bonded interactions that can influence its shape and reactivity.[2] In the context of pyrazole chemistry, the incorporation of an isopropyl group introduces significant steric bulk in proximity to the heterocyclic ring. This has several key consequences that will be explored in this guide:

  • Modulation of Reaction Rates and Selectivity: The isopropyl group can impede the approach of reagents to nearby reactive sites, thereby slowing down reaction rates or directing reactions to less sterically encumbered positions.

  • Control of Molecular Conformation: The rotational freedom of the isopropyl group and its interaction with adjacent substituents can lead to preferred three-dimensional arrangements of the molecule, which in turn can affect its biological activity and physical properties.

  • Alteration of Spectroscopic Signatures: The steric environment created by the isopropyl group influences the local electronic environment, leading to characteristic shifts in nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Understanding these effects is paramount for the rational design of pyrazole derivatives with desired properties, from tuning the reactivity of a synthetic intermediate to optimizing the binding of a drug candidate to its biological target.

Synthetic Considerations: Navigating the Steric Landscape

The presence of an isopropyl group on a pyrazole ring can significantly impact the feasibility and outcome of synthetic transformations. Chemists must often adapt their strategies to accommodate the steric demands of this substituent.

Synthesis of Isopropyl-Substituted Pyrazoles

The construction of the pyrazole ring itself can be influenced by the presence of an isopropyl precursor. For instance, in the classical Knorr pyrazole synthesis, the condensation of a β-diketone with a hydrazine can be sterically hindered if one of the carbonyl groups is flanked by a bulky substituent. Similarly, in three-component reactions for pyrazole synthesis, an increase in the bulk of the hydrazine component, such as using isopropylhydrazine, can lead to a decrease in reaction rate and yield.[3]

Table 1: Effect of Hydrazine Substituent Bulk on Pyrazole Formation [3]

R¹ in R¹-NHNH₂Reaction TimeYield of Pyrazole
Methyl1-2 daysHigh
Isopropyl7 days26% (incomplete)
tert-Butyl4 days (reflux)15% (isomeric product)
N-Alkylation: A Study in Regioselectivity

The N-alkylation of unsymmetrical pyrazoles is a common reaction that is highly sensitive to steric effects. When a pyrazole bearing a substituent at the 3- (or 5-) position is alkylated, two regioisomeric products can be formed. The presence of a bulky isopropyl group can direct the incoming alkyl group to the less sterically hindered nitrogen atom.[4][5]

For example, in the acid-catalyzed N-alkylation of 3-substituted pyrazoles with trichloroacetimidates, the major product is typically the one where the alkyl group is attached to the nitrogen atom further away from the substituent, a preference that becomes more pronounced with increasing steric bulk of the substituent.[4][5] This steric control is a valuable tool for achieving regioselective synthesis of N-alkyl pyrazoles.[6]

Experimental Protocol: Regioselective N-Alkylation of 3-Isopropylpyrazole

  • Reactant Preparation: Dissolve 3-isopropylpyrazole (1.0 eq) and the desired benzylic trichloroacetimidate (1.2 eq) in a suitable anhydrous solvent such as dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., triflic acid, 0.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the major N-alkylated regioisomer.

Electrophilic Substitution: Directing Effects of the Isopropyl Group

Electrophilic aromatic substitution is a hallmark reaction of pyrazoles, typically occurring at the C4 position where electron density is highest.[7][8][9] However, the presence of a bulky isopropyl group at an adjacent position (C3 or C5) can influence the accessibility of the C4 position to the incoming electrophile. While the electronic directing effect of the alkyl group favors substitution at C4, severe steric hindrance could potentially slow the reaction rate or, in extreme cases, lead to substitution at other positions. In most common electrophilic substitution reactions like nitration and halogenation, substitution still predominantly occurs at the C4 position, but the reaction conditions might need to be harsher to overcome the steric barrier.

Conformational Analysis and Structural Implications

The non-covalent interactions involving the isopropyl group play a crucial role in determining the three-dimensional structure of the molecule, which is intimately linked to its properties and function.

Rotational Barriers and Preferred Conformations

The isopropyl group is not static; it can rotate around the C-C bond connecting it to the pyrazole ring. However, this rotation is not entirely free. Steric clashes between the methyl groups of the isopropyl substituent and adjacent atoms on the pyrazole ring can create energetic barriers to rotation. As a result, the molecule will preferentially adopt conformations that minimize these steric strains. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of these rotations and identifying the most stable conformations.[10][11]

Diagram: Conformational Analysis Workflow

G Workflow for Conformational Analysis A Initial Structure Generation (e.g., 3-isopropylpyrazole) B Rotational Scan around C(pyrazole)-C(isopropyl) bond A->B Define dihedral angle C Potential Energy Surface (PES) Calculation (DFT) B->C Single-point energy calculations D Identification of Energy Minima (Stable Conformers) C->D Locate lowest energy points E Geometric Optimization of Stable Conformers D->E Full geometry optimization F Analysis of Structural Parameters (Bond lengths, angles, dihedral angles) E->F Extract structural data

Caption: A typical workflow for the computational conformational analysis of an isopropyl-substituted pyrazole.

X-ray Crystallography: Definitive Structural Evidence

Single-crystal X-ray diffraction provides unambiguous experimental evidence of the solid-state conformation of a molecule.[12][13] Crystallographic studies of isopropyl-substituted pyrazoles can reveal the precise bond lengths, bond angles, and dihedral angles, offering a snapshot of how the molecule arranges itself to accommodate the bulky isopropyl group.[14][15] This information is invaluable for validating computational models and for understanding intermolecular interactions in the crystalline state, which can be a model for interactions in biological systems.[16]

Table 2: Representative Crystallographic Data for an Isopropyl-Containing Pyrazole Derivative

ParameterValueReference
Compound1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[14]
Crystal SystemMonoclinic[14]
Space GroupP2₁/c[14]
Key Dihedral AngleC(pyrazole)-C(isopropyl)-C(methyl)-HVaries with conformation
Intermolecular InteractionsHydrogen bonding, van der Waals forces[16]

Impact on Spectroscopic Properties

The steric hindrance and electronic effects of the isopropyl group leave a distinct footprint on the spectroscopic data of the pyrazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the methine proton of the isopropyl group typically appears as a septet, coupled to the six equivalent methyl protons, which appear as a doublet. The chemical shift of these protons can be influenced by the anisotropic effects of the pyrazole ring and by their spatial proximity to other substituents. Steric compression can sometimes lead to downfield shifts of protons that are forced into close contact.

In ¹³C NMR, the carbons of the isopropyl group will have characteristic chemical shifts. The steric hindrance can also influence the chemical shifts of the pyrazole ring carbons, particularly the carbon to which the isopropyl group is attached and its immediate neighbors.

Infrared (IR) Spectroscopy

The vibrational frequencies of bonds within the pyrazole ring and the isopropyl group can be observed in the IR spectrum. While the isopropyl group itself has characteristic C-H stretching and bending vibrations, significant steric strain within the molecule can sometimes lead to slight shifts in the vibrational frequencies of the pyrazole ring modes.[17]

Reactivity and Applications: Harnessing Steric Effects

The steric influence of the isopropyl group can be strategically employed in various applications, from directing the course of a chemical reaction to modulating the biological activity of a molecule.

Sterically Hindered Ligands in Catalysis

Pyrazoles are excellent ligands for transition metals.[18][19] The introduction of a bulky isopropyl group can be used to create sterically hindered ligands that can enhance the catalytic activity and selectivity of metal complexes.[20][21] The steric bulk can create a specific coordination environment around the metal center, influencing the binding of substrates and the stereochemical outcome of a reaction. For example, sterically demanding scorpionate ligands based on pyrazoles have been used in catalytic applications.[21]

Diagram: Steric Hindrance in a Catalytic Pocket

G Influence of Isopropyl Group in a Metal Complex cluster_0 Metal Complex with Isopropyl-Pyrazole Ligand M Metal Center Pz Pyrazole Ring M->Pz Product Product M->Product iPr Isopropyl Group (Steric Shield) Pz->iPr Substrate Substrate iPr->Substrate Substrate->M

Caption: A schematic illustrating how the isopropyl group on a pyrazole ligand can sterically influence substrate binding to a metal center.

Drug Design and Medicinal Chemistry

In drug development, the size and shape of a molecule are critical for its interaction with a biological target. The isopropyl group can serve as a "pharmacophoric" element, filling a hydrophobic pocket in a protein's active site.[22] Its steric bulk can also be used to fine-tune the selectivity of a drug candidate by preventing it from binding to off-target proteins that have smaller binding pockets. Numerous bioactive pyrazole derivatives incorporate isopropyl groups to optimize their pharmacological profile.[23]

Conclusion

The isopropyl group, though seemingly simple, exerts a profound influence on the chemistry of pyrazoles. Its steric hindrance is not merely an obstacle to be overcome but a powerful tool that can be wielded by the discerning chemist to control reactivity, dictate three-dimensional structure, and ultimately, to tailor the properties of pyrazole-containing molecules for specific applications. A thorough understanding of the principles outlined in this guide will empower researchers to more effectively design and synthesize novel pyrazole derivatives with enhanced functionality and purpose.

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electronic properties of 3,5-disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 3,5-Disubstituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Their remarkable biological activity and versatile synthetic accessibility have led to numerous approved drugs.[1][4] The electronic properties of the pyrazole ring are intrinsically linked to its function, governing molecular interactions, reactivity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the electronic landscape of 3,5-disubstituted pyrazoles, detailing the profound influence of substituents, outlining rigorous experimental and computational characterization methodologies, and contextualizing these properties within the realm of drug discovery.

The Pyrazole Core: An Electronic Dichotomy

The pyrazole ring is a unique electronic entity, featuring two distinct nitrogen atoms: an acidic, sp²-hybridized "pyrrole-like" nitrogen (N1) that contributes two electrons to the aromatic π-system, and a basic, sp²-hybridized "pyridine-like" nitrogen (N2) with a lone pair of electrons in the plane of the ring.[5] This arrangement creates a system with a significant dipole moment and a rich potential for modulation.

The electronic character of the pyrazole ring can be finely tuned by introducing substituents at the C3 and C5 positions. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—directly impacts the electron density distribution, frontier molecular orbitals (HOMO and LUMO), and overall reactivity of the molecule.[5][6]

Workflow cluster_synthesis Compound Generation cluster_characterization Electronic Property Characterization cluster_analysis Data Integration & Application Start Design & Synthesis of 3,5-Disubstituted Pyrazole Exp Experimental Methods Start->Exp Comp Computational Modeling Start->Comp CV Cyclic Voltammetry (CV) (Redox Potentials) Exp->CV UV UV-Vis Spectroscopy (Optical Gap) Exp->UV DFT DFT Calculations (HOMO, LUMO, MEP) Comp->DFT Analysis Structure-Property Relationship Analysis CV->Analysis UV->Analysis DFT->Analysis DrugDev Application in Drug Development (e.g., Target Binding Prediction) Analysis->DrugDev

Caption: A comprehensive workflow for the investigation of electronic properties of pyrazoles.

Application in Drug Development

Understanding the is paramount for rational drug design.

  • Target Binding: The MEP and distribution of HOMO/LUMO orbitals can predict how a pyrazole derivative will interact with a biological target. For example, an electron-rich region on the pyrazole may form a hydrogen bond with a donor in a protein's active site.

  • Metabolic Stability: The susceptibility of a molecule to oxidation can be correlated with its HOMO energy. Pyrazoles with higher HOMO energies may be more prone to metabolic oxidation by cytochrome P450 enzymes.

  • Pharmacokinetics: The overall dipole moment and electronic surface area affect a molecule's solubility, membrane permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By systematically modifying substituents at the C3 and C5 positions and analyzing the resulting changes in electronic properties, researchers can optimize lead compounds for enhanced potency, selectivity, and desirable pharmacokinetic profiles. [1][7]

References

  • Budnikova, Y. H. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Russian Journal of General Chemistry, 91(12), 2538-2553. Available at: [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 785-801. Available at: [Link]

  • Abdou, H. E., et al. (2014). The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. Guang Pu Xue Yu Guang Pu Fen Xi, 34(9), 2305-2319. Available at: [Link]

  • Abboud, J. L. M., et al. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Journal of Physical Chemistry A, 111(41), 10415-10425. Available at: [Link]

  • Avram, M. A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 27(16), 5143. Available at: [Link]

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  • Dhahbi, R., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Atmospheric Chemistry and Physics, 19(16), 10761-10772. Available at: [Link]

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  • MDPI. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Available at: [Link]

  • ResearchGate. (n.d.). Innovative Synthesis of 3,5-Disubstituted Pyrazoline with Heterocyclic System for Hybrid Development. Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Available at: [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. Future Medicinal Chemistry, 17(6), 725-745. Available at: [Link]

  • ResearchGate. (n.d.). Experimental Determination of Electron Affinities of Organic Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 2928. Available at: [Link]

  • Oziminski, W. P. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(25), 18047-18058. Available at: [Link]

  • ACS Publications. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry plots of compounds under the study referenced to the ferrocene/ferrocenium couple. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Available at: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Charactrization of New 3, 5 Disubstituted Pyrazoline. Available at: [Link]

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  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • Organic Chemistry Portal. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Available at: [Link]

  • Molecules. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 3,5-di(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable versatility and profound impact on the biological activity and physical properties of a vast array of compounds.[1][2] As a privileged scaffold, its presence is noted in numerous FDA-approved drugs, underscoring its significance in the development of therapeutic agents.[3] The unique electronic and steric properties of the pyrazole ring, which can be finely tuned through substitution, allow for the rational design of molecules with specific biological targets or material characteristics. This guide focuses on the synthesis of a specific, sterically hindered pyrazole, 3,5-di(propan-2-yl)-1H-pyrazole, a valuable building block for the development of novel pharmaceuticals and advanced materials.

I. Introduction to 3,5-di(propan-2-yl)-1H-pyrazole: A Building Block with Untapped Potential

3,5-di(propan-2-yl)-1H-pyrazole is a five-membered aromatic heterocycle characterized by the presence of two bulky isopropyl groups at the 3 and 5 positions. This steric hindrance plays a crucial role in dictating its reactivity and its interactions with biological targets or metal centers. While the broader class of pyrazoles has been extensively studied, this particular derivative offers unique opportunities for the design of highly selective molecules. Its applications are emerging in areas such as:

  • Medicinal Chemistry: The bulky isopropyl groups can enhance binding selectivity to protein targets by occupying specific hydrophobic pockets. Derivatives of 3,5-disubstituted pyrazoles have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5]

  • Ligand Design for Catalysis: The nitrogen atoms of the pyrazole ring are excellent coordinating sites for transition metals. The steric bulk of the isopropyl groups in 3,5-di(propan-2-yl)-1H-pyrazole can be leveraged to create well-defined catalytic pockets, influencing the selectivity and activity of metal complexes in various organic transformations, including cross-coupling reactions.[6]

This guide provides a comprehensive overview of the synthetic routes to 3,5-di(propan-2-yl)-1H-pyrazole, with a focus on the well-established Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for the synthesis of the key precursor and the final product, and discuss the characterization of the target molecule.

II. The Synthetic Blueprint: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis.[5][7][8] This robust reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,5-di(propan-2-yl)-1H-pyrazole, the required starting materials are 2,6-dimethylheptane-3,5-dione and hydrazine.

A. Mechanistic Insights into the Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-understood, acid-catalyzed mechanism. The key steps are outlined below:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-diketone. This is typically the rate-determining step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step forms a five-membered ring intermediate.

  • Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring.

The overall reaction is a condensation reaction where two molecules of water are eliminated. The driving force for the reaction is the formation of the highly stable aromatic pyrazole ring.

Caption: Knorr Pyrazole Synthesis Workflow.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the synthesis of the key precursor, 2,6-dimethylheptane-3,5-dione, and the final product, 3,5-di(propan-2-yl)-1H-pyrazole.

A. Synthesis of the Precursor: 2,6-Dimethylheptane-3,5-dione

The synthesis of the 1,3-diketone precursor is a critical first step. A reliable method involves the Claisen condensation of an ester with a ketone. In this case, ethyl isobutyrate is reacted with 3-methyl-2-butanone.[9]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-2-butanone86.1375.6 g0.88
Ethyl isobutyrate116.16307 g2.64
Potassium tert-butoxide112.21149 g1.33
N,N-Dimethylformamide (DMF)73.09103 g-

Step-by-Step Protocol:

  • Reaction Setup: To a 1-liter, four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add N,N-dimethylformamide (DMF) (103 g) and potassium tert-butoxide (149 g).

  • Initial Heating: Heat the mixture to 50°C with continuous stirring.

  • Addition of Reactants: Prepare a liquid mixture of ethyl isobutyrate (307 g) and 3-methyl-2-butanone (75.6 g). Add this mixture dropwise to the reaction flask over a period of 3 hours, maintaining the reaction temperature at 50°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 8 hours.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield 2,6-dimethylheptane-3,5-dione as a clear, colorless to pale yellow liquid.[10]

Expected Yield: Approximately 77% based on 3-methyl-2-butanone.[9]

B. Synthesis of 3,5-di(propan-2-yl)-1H-pyrazole

The final step is the cyclization of the synthesized diketone with hydrazine. The following protocol is adapted from the well-established synthesis of 3,5-dimethylpyrazole and is optimized for the sterically hindered substrate.[11]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dimethylheptane-3,5-dione156.2215.6 g0.1
Hydrazine hydrate (~64% N2H4)50.066.5 mL~0.13
Ethanol46.07100 mL-
Glacial Acetic Acid60.051 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylheptane-3,5-dione (15.6 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (6.5 mL, ~0.13 mol) dropwise. An exothermic reaction may be observed.

  • Acid Catalysis: Add glacial acetic acid (1 mL) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a pale yellow oil or a low-melting solid, can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Expected Yield: 75-85%.

Experimental_Workflow cluster_precursor Part A: Precursor Synthesis cluster_final_product Part B: Pyrazole Synthesis A1 1. Mix DMF and KOtBu in a 4-necked flask A2 2. Heat to 50°C A1->A2 A3 3. Add mixture of ethyl isobutyrate and 3-methyl-2-butanone dropwise A2->A3 A4 4. Stir at 50°C for 8 hours A3->A4 A5 5. Work-up and vacuum distill A4->A5 B1 1. Dissolve diketone in ethanol A5->B1 2,6-dimethylheptane-3,5-dione B2 2. Add hydrazine hydrate and acetic acid B1->B2 B3 3. Reflux for 4-6 hours B2->B3 B4 4. Remove ethanol B3->B4 B5 5. Work-up and purify (distillation/recrystallization) B4->B5

Caption: Experimental Workflow for the Synthesis of 3,5-di(propan-2-yl)-1H-pyrazole.

IV. Characterization of 3,5-di(propan-2-yl)-1H-pyrazole

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are expected for 3,5-di(propan-2-yl)-1H-pyrazole.

Physical Properties:

PropertyValue
Molecular FormulaC9H16N2
Molar Mass152.24 g/mol
AppearanceColorless to pale yellow oil or low-melting solid

Spectroscopic Data:

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected signals for 3,5-di(propan-2-yl)-1H-pyrazole are as follows:[12]

    • A singlet for the C4-H proton of the pyrazole ring.

    • A septet for the two equivalent CH protons of the isopropyl groups.

    • A doublet for the twelve equivalent CH₃ protons of the isopropyl groups.

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Nuclear Magnetic Resonance): Based on data for analogous pyrazole structures, the following chemical shifts can be predicted for the carbon atoms:

    • Signals for the C3 and C5 carbons of the pyrazole ring, which will be downfield due to their attachment to nitrogen.

    • A signal for the C4 carbon of the pyrazole ring.

    • Signals for the CH and CH₃ carbons of the isopropyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 152.24).

V. Conclusion and Future Outlook

This guide has provided a detailed and practical framework for the synthesis of 3,5-di(propan-2-yl)-1H-pyrazole, a molecule of significant interest for researchers in drug discovery and materials science. The Knorr pyrazole synthesis offers a reliable and efficient route to this sterically hindered pyrazole, and the protocols provided herein are designed to be robust and reproducible.

The unique structural features of 3,5-di(propan-2-yl)-1H-pyrazole, particularly the bulky isopropyl groups, open up exciting avenues for the design of novel bioactive compounds with enhanced selectivity and for the development of innovative catalysts with tailored reactivity. As the demand for more sophisticated molecular architectures continues to grow, the methodologies and insights presented in this guide will serve as a valuable resource for scientists working at the forefront of chemical synthesis.

References

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An In-Depth Technical Guide to the Basicity of 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Amphoteric Nature of the Pyrazole Core

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in the development of therapeutic agents and functional materials.[1] Its unique structure imparts amphoteric properties, allowing it to act as both a weak acid and a weak base.[2] The N1 nitrogen, akin to that in pyrrole, bears a proton and its lone pair is integral to the aromatic sextet, rendering it acidic (pKa ≈ 14.2). Conversely, the sp²-hybridized N2 nitrogen, analogous to pyridine, possesses a lone pair in the plane of the ring, which is available for protonation, making the molecule basic.[2]

The basicity of the pyrazole ring is a critical determinant of its chemical behavior and biological activity. It governs the molecule's charge state at physiological pH, influencing solubility, membrane permeability, and interactions with biological targets. Protonation at the N2 position forms a pyrazolium cation, a process whose equilibrium is quantified by the pKa of the conjugate acid. For the parent pyrazole, the pKa of its conjugate acid is approximately 2.5.[3] The introduction of substituents onto the pyrazole ring can significantly modulate this basicity through a combination of electronic and steric effects. This guide focuses specifically on the 3,5-diisopropyl derivative, dissecting the factors that define its basic character.

Structural Determinants of Basicity in 3,5-Diisopropylpyrazole

The basicity of this compound is primarily influenced by the electronic and steric nature of the two isopropyl groups at the C3 and C5 positions. These effects collectively determine the electron density at the N2 nitrogen and the accessibility of its lone pair to an incoming proton.

Electronic Effects: Inductive Donation

Alkyl groups, such as isopropyl groups, are known to be electron-donating through the inductive effect (+I). This effect involves the polarization of σ-bonds, pushing electron density towards the more electronegative atoms of the pyrazole ring.

G cluster_0 Inductive Effect (+I) Structure This compound Isopropyl1 Isopropyl Group (C3) Isopropyl2 Isopropyl Group (C5) Ring Pyrazole Ring Isopropyl1->Ring Donates e- density Isopropyl2->Ring Donates e-density N2 N2 Nitrogen (Basic Center) Ring->N2 Increased e- density G cluster_0 Steric vs. Electronic Effects Basicity Overall Basicity of This compound Inductive Inductive Effect (+I) (Base Strengthening) Inductive->Basicity Increases e- density Steric Steric Hindrance (Base Weakening) Steric->Basicity Hinders proton access

Caption: The basicity of this compound is a balance between opposing electronic and steric effects.

The net effect on basicity depends on the balance between these two opposing factors. For N-methylpyrazole, the steric hindrance is considered to be a significant factor that reduces its basicity compared to pyrazole. [2]However, in 3,5-disubstituted pyrazoles, the substituents are on the carbon atoms, which may provide less direct steric shielding of the N2 lone pair compared to a substituent on the N1 nitrogen. A comprehensive analysis, ideally through experimental pKa determination, is required to quantify the dominant effect.

Quantitative Assessment of Basicity: pKa and Proton Affinity

The basicity of a compound can be quantified in both the solution phase (pKa) and the gas phase (proton affinity).

CompoundpKa (Conjugate Acid in H₂O)Gas-Phase Basicity (kJ/mol)Proton Affinity (kJ/mol)
Pyrazole~2.5 [3]900.1 [4]933.5 [4]
3,5-Dimethylpyrazole4.12 (Predicted)900.1 [4]933.5 [4]
This compound Not Experimentally Determined Expected to be > 900.1 Expected to be > 933.5

Table 1: Comparative Basicity Data for Pyrazoles.

As shown in Table 1, while an experimental aqueous pKa for this compound is not documented, the data for 3,5-dimethylpyrazole suggests that C3/C5 alkyl substitution increases basicity. The larger inductive effect of isopropyl groups compared to methyl groups would suggest an even higher pKa for the diisopropyl derivative, assuming steric hindrance is not overwhelmingly dominant.

Methodologies for pKa Determination

To ascertain the precise basicity of this compound, both experimental and computational approaches can be employed.

Experimental Determination

4.1.1 Potentiometric Titration

Potentiometric titration is a highly reliable and common method for pKa determination. [5][6]It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is incrementally added.

G cluster_1 Potentiometric Titration Workflow A Prepare Solution of This compound B Calibrate pH Meter A->B C Add Increments of Standard Strong Acid (e.g., HCl) B->C D Record pH after Each Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM). [6]Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [6]2. Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00). [5]3. Titration: Place the pyrazole solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized strong acid solution (e.g., 0.1 M HCl) in small, precise increments using a burette. [6]4. Data Collection: After each addition of acid, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the curve). [7] 4.1.2 UV-Vis Spectrophotometry

This method is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorption spectra. [8] Detailed Protocol:

  • Spectral Acquisition: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare solutions of this compound of the same concentration in each buffer solution.

  • Measurement: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Analyze the change in absorbance at a specific wavelength where the difference between the protonated and neutral forms is maximal. The pKa can be calculated by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation. [8][9]

Computational Determination

In the absence of experimental data, quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting pKa values. [10][11]

G cluster_2 Computational pKa Prediction Workflow (Direct Method) A Model Neutral and Protonated Structures of this compound B Geometry Optimization in Simulated Solvent (e.g., SMD model) A->B C Calculate Gibbs Free Energies (G_neutral and G_protonated) B->C D Calculate ΔG of Dissociation C->D E Calculate pKa using Thermodynamic Relationship D->E

Caption: A simplified workflow for computational pKa prediction using DFT.

Methodology Overview:

  • Structure Modeling: Build the 3D structures of both the neutral this compound and its N2-protonated conjugate acid.

  • Quantum Mechanical Calculations: Perform geometry optimizations and frequency calculations for both species using a suitable level of theory (e.g., M06-2X functional with a triple-zeta basis set). [10]These calculations should incorporate a continuum solvation model (e.g., SMD) to simulate an aqueous environment.

  • Free Energy Calculation: From the output of the calculations, obtain the Gibbs free energies in solution for both the neutral base (G_base) and the conjugate acid (G_acid).

  • pKa Calculation: The pKa is calculated using the following thermodynamic relationship: pKa = (G_acid - G_base + G_H+) / (2.303 * RT) where G_H+ is the Gibbs free energy of the proton in the chosen solvent (a well-established value), R is the gas constant, and T is the temperature. Linear correction factors may be applied to improve accuracy by benchmarking against known compounds. [10][11]

Applications and Implications of Basicity

The basicity of this compound is not merely an academic parameter; it has profound practical implications:

  • Drug Development: As a key physicochemical property, the pKa value dictates the extent of ionization at physiological pH. This influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Fine-tuning the basicity through structural modification is a common strategy in lead optimization.

  • Coordination Chemistry: The N2 nitrogen acts as a Lewis base, making pyrazoles excellent ligands for metal ions. [12][13]The basicity of the pyrazole influences the strength of the metal-ligand bond and the stability of the resulting coordination complexes, which have applications in catalysis, materials science, and as therapeutic agents. [14]* Organic Synthesis: The basicity of the pyrazole ring affects its reactivity in various organic transformations. Understanding the pKa is crucial for selecting appropriate reaction conditions, particularly in acid- or base-catalyzed reactions.

Conclusion

While an experimentally determined pKa for this compound remains to be reported, a thorough analysis based on established chemical principles and data from analogous structures provides a strong predictive understanding of its basicity. The electron-donating inductive effects of the two isopropyl groups are expected to increase its basicity relative to unsubstituted pyrazole. This electronic effect is likely to be moderated to some extent by steric hindrance around the basic N2 center.

This guide has provided a detailed theoretical framework and outlined robust, actionable protocols for both the experimental and computational determination of this crucial physicochemical parameter. An accurate pKa value for this compound will be invaluable for its continued application in drug discovery, enabling more precise predictions of its pharmacokinetic behavior, and in coordination chemistry, for the rational design of novel catalysts and materials.

References

  • Jana, A., & Das, D. (2022). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
  • Faria, J. V., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 22(5), 747.
  • Heterocyclic Chemistry. (n.d.). Retrieved from [Source Link - specific URL not available].
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 1(4), 588-606.
  • Creative Bioarray. (n.d.).
  • Di Nicola, C., et al. (2022). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 22(2), 1275–1287.
  • Quora. (2018). Why is imidazole less basic than pyrazole?
  • Zhang, T., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Polyamide. Molecules, 27(15), 4983.
  • El-Sonbati, A. Z., et al. (2018). Coordination chemistry of pyrazole derivatives. International Journal of Research, 5(12), 2689-2704.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • ChemicalBook. (n.d.). 3,5-Dimethylpyrazole CAS#: 67-51-6.
  • Goldberg, J. M., & Guggenheim, B. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-71.
  • El-Ghazouly, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Gangarapu, S., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(1), 47-60.
  • Chemagination. (n.d.).
  • Sarría, B., et al. (2014). New chemometric strategies in the spectrophotometric determination of pKa. Microchemical Journal, 115, 54-60.
  • Pandey, M., et al. (2020). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Hunter, E. P., & Lias, S. G. (1998). Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update. Journal of Physical and Chemical Reference Data, 27(3), 413-656. (Data for 3,5-dimethylpyrazole available via NIST WebBook).
  • Ho, J., & Coote, M. L. (2014). Predicting pKa in implicit solvents: current status and future directions. Australian Journal of Chemistry, 67(11), 1441-1460.
  • Kumar, A., et al. (2013). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences, 125(6), 1361–1371.
  • Reddit. (2023).
  • Phansavath, P., & Ratovelomanana-Vidal, V. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 14(11), 1158.
  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific.
  • Shields, G. C., & Seybold, P. G. (Eds.). (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.
  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Reddit. (2021). steric hinderance and basicity.
  • Trofimenko, S. (1999). The Coordination Chemistry of Pyrazole-Derived Ligands. Progress in Inorganic Chemistry, 34, 115-210.
  • Zhang, T., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole–Imidazole Polyamide. Molecules, 27(15), 4983.
  • PubChem. (n.d.). 3,5-Dimethylpyrazole.
  • Glasnov, T., & Kappe, C. O. (2011).
  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole.
  • van der Vlugt, J. I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry, 4(1), 162-171.
  • O'Hagan, D. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST WebBook.
  • Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39(4), 2861-2871.
  • Nielsen, S. F., et al. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 24(10), 2138–2146.
  • Sigma-Aldrich. (n.d.). 3,5-DI-TERT-BUTYL-1H-PYRAZOLE.
  • Bao, M., & Müller, T. J. J. (2016). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Synthesis, 48(22), 3875-3882.
  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6).
  • CN1482119A. (2004). Method for preparing 3.5-dimethylpyrazole.
  • Leito, I. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu.
  • Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
  • Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • DeBor, M. A., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1468.
  • Aghazadeh, M., et al. (2013). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. ChemInform, 44(32).
  • BLDpharm. (n.d.). 1132-14-5|3,5-Di-tert-butyl-1H-pyrazole.

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Methodological & Application

preparation of hydrotris(3,5-diisopropylpyrazolyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Potassium Hydrotris(3,5-diisopropylpyrazolyl)borate [KTp^(iPr2)]

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of Potassium Hydrotris(3,5-diisopropylpyrazolyl)borate. Known colloquially as KTp^(iPr2), this compound is a member of the versatile "scorpionate" ligand family, a term first introduced by Swiatoslaw Trofimenko in the 1960s.[1][2][3] Tp^(iPr2) is a highly valued ligand in modern coordination chemistry due to its unique combination of properties: it is an anionic, tridentate, tripodal ligand that coordinates to a metal center through three nitrogen atoms in a facial manner.[3] Its significant steric bulk, conferred by the six isopropyl groups, allows for the stabilization of low-coordinate metal centers and the formation of unique coordination environments, making it invaluable in catalysis, organometallic chemistry, and the modeling of metalloenzyme active sites.[1][4][5]

Part 1: Mechanistic Rationale and Core Principles

The synthesis of scorpionate ligands is a classic example of nucleophilic substitution at a boron center, driven by the elimination of hydrogen gas.[4] The overall transformation involves the reaction of potassium borohydride (KBH₄) with three equivalents of 3,5-diisopropylpyrazole.

The reaction proceeds in a stepwise fashion:

  • Monosubstitution: H₃B-H⁻ + H-pz^(iPr2) → [H₃B(pz^(iPr2))]⁻ + H₂

  • Disubstitution: [H₃B(pz^(iPr2))]⁻ + H-pz^(iPr2) → [H₂B(pz^(iPr2))₂]⁻ + H₂

  • Trisubstitution: [H₂B(pz^(iPr2))₂]⁻ + H-pz^(iPr2) → [HB(pz^(iPr2))₃]⁻ + H₂

Causality of Experimental Choices:

  • Temperature Control: The degree of pyrazole substitution on the boron atom is critically dependent on temperature.[6] Insufficient heat will lead to a mixture containing the mono- and bis-substituted intermediates. Conversely, excessive temperature can promote a fourth substitution, resulting in the formation of the undesired, neutral tetrakis(pyrazolyl)borate byproduct, K[B(pz^(iPr2))₄].[7] Therefore, precise temperature control during the melt reaction is paramount for achieving a high yield of the desired tris-substituted product.

  • Inert Atmosphere: Potassium borohydride is reactive with atmospheric moisture.[8] Furthermore, the pyrazole starting material can be susceptible to oxidation at high temperatures. Performing the entire synthesis under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques is mandatory to prevent side reactions and ensure the integrity of the reagents and product.[5][9][10]

  • Excess Pyrazole: The reaction is typically performed as a neat "melt," where a stoichiometric excess of this compound serves as both a reagent and a high-boiling solvent.[6] This ensures the reactants remain in a molten state at the required reaction temperature and drives the reaction toward completion.

Reaction Mechanism Overview

KBH4 KBH₄ Intermediate1 K[H₃B(pz)₁] KBH4->Intermediate1 + Pz - H₂ Pz This compound H2_1 H₂ H2_2 H₂ H2_3 H₂ Intermediate1->H2_1 Intermediate2 K[H₂B(pz)₂] Intermediate1->Intermediate2 + Pz - H₂ Intermediate2->H2_2 Product K[HB(pz)₃] (KTpⁱᵖʳ²) Intermediate2->Product + Pz - H₂ Product->H2_3 cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization charge_reagents Charge Flask (KBH₄ + Pz) heat_react Heat to 190-210 °C (4-6 hours) charge_reagents->heat_react cool Cool to RT heat_react->cool wash_hexanes Wash with Hexanes cool->wash_hexanes filter_crude Filter Crude Product wash_hexanes->filter_crude recrystallize Recrystallize (Hot Toluene) filter_crude->recrystallize filter_pure Filter & Dry Pure Product recrystallize->filter_pure FTIR FTIR filter_pure->FTIR NMR ¹H, ¹³C, ¹¹B NMR filter_pure->NMR

Caption: Workflow for the synthesis and purification of KTp^(iPr2).

Part 3: Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.

  • FTIR Spectroscopy: This is the first and quickest check. The spectrum should show a strong, sharp absorbance characteristic of the B-H stretch. The absence of broad peaks from KBH₄ starting material is also indicative of reaction completion. [11] * ν(B-H): ~2480 cm⁻¹ [6][12]

  • ¹¹B NMR Spectroscopy: This is the most definitive technique for characterizing scorpionate ligands and assessing purity. [11]It provides direct information about the boron environment. The spectrum should show a clean doublet resulting from the coupling of the boron-11 nucleus with the single attached proton.

    • Expected Signal: A doublet (¹J(B,H) ≈ 125 Hz).

    • Purity Check: The absence of signals corresponding to KBH₄ (a quintet), the bis-substituted intermediate (a triplet), or the tetrakis-substituted byproduct (a singlet) confirms the high purity of the desired product. [7][11]

  • ¹H NMR Spectroscopy: Confirms the organic framework of the ligand.

    • Expected Signals (in CDCl₃): δ ~1.1-1.4 (d, 18H, CH(CH₃)₂), δ ~1.5 (d, 18H, CH(CH₃)₂), δ ~3.0 (septet, 3H, CH(CH₃)₂), δ ~4.2 (septet, 3H, CH(CH₃)₂), δ ~5.8 (s, 3H, pyrazolyl C4-H). (Note: Isopropyl groups may show magnetic inequivalence).

Part 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction (temp too low/time too short).2. Product loss during recrystallization.1. Ensure temperature is maintained at >190 °C and monitor H₂ evolution to confirm completion.2. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling.
Oily/Gummy Product Incomplete removal of excess this compound.Perform additional washes with hexanes or perform a vacuum sublimation (T > 80 °C) to remove the volatile pyrazole.
Contamination with K[B(pz)₄] Reaction temperature was too high (>220 °C).This byproduct is often less soluble than the desired product. Attempt fractional crystallization from a solvent like acetonitrile, where the K[HB(pz)₃] is more soluble. [7][13]Monitor fractions by ¹¹B NMR.
Broad B-H stretch in FTIR Presence of KBH₄ or intermediate species.Confirm with ¹¹B NMR. If starting material is present, the reaction was incomplete.

References

  • Alarabi, H. I., & Alqamoudy, H. A. (2014). Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). University Bulletin – ISSUE No. 16- Vol. (1). [Link]

  • Harmgarth, N., et al. (2021). Synthesis and Structure of Alkaline Earth Bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)borate} Complexes: Ae(TpiPr2)2 (Ae = Mg, Ca, Sr, Ba). Inorganic Chemistry, 60(3), 1877–1884. [Link]

  • Wikipedia contributors. (2023). Trispyrazolylborate. Wikipedia. [Link]

  • Kerr, L. E., et al. (2021). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. Dalton Transactions, 50(2), 554-563. [Link]

  • Al-Twal, A. S. A. S., & Abu-Surrah, A. S. (2022). Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Jordan Journal of Chemistry, 17(2). [Link]

  • Harmgarth, N., et al. (2021). Synthesis and Structure of Alkaline Earth Bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)borate} Complexes: Ae(TpiPr2)2 (Ae = Mg, Ca, Sr, Ba). ResearchGate. [Link]

  • Kerr, L. E., et al. (2021). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Publishing. [Link]

  • Dias, H. V. R., & Wang, X. (2004). Hydrotris(3-mesitylpyrazol-1-yl)borate and hydrobis(3-mesitylpyrazol-1-yl)(5-mesitylpyrazol-1-yl)borate: symmetric and asymmetric ligands with rotationally restricted aryl substituents. Inorganic Chemistry, 43(1), 34-41. [Link]

  • Ferreira, I., et al. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? Molecules, 29(3), 683. [Link]

  • Kerr, L. E., et al. (2020). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. Dalton Transactions, 49(45), 16173-16177. [Link]

  • Perry, C. B. (2020). Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar. University of Mississippi, eGrove. [Link]

  • ChemistryViews.org. (2019). New Type of Scorpionate Ligand. ChemistryViews. [Link]

  • Nishiura, M., et al. (2020). Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand. MDPI. [Link]

  • Müller, L., et al. (2022). The Properties of Hydrotris(3-mesitylpyrazol-1-yl) Borate Iron(II) Complexes with Aryl Carboxylate Co-ligands. Chemistry – An Asian Journal, 17(1). [Link]

  • Alarabi, H., et al. (2014). Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes. ResearchGate. [Link]

  • Macgregor, S. A. (2007). Structural and theoretical insights into metal-scorpionate ligand complexes. Glasgow Caledonian University Research Online. [Link]

  • Wikipedia contributors. (2023). Scorpionate ligand. Wikipedia. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium borohydride, 98%. [Link]

  • New Jersey Department of Health. (1999). Hazard Summary - Potassium Borohydride. [Link]

  • Chen, P-P., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands. MDPI. [Link]

Sources

Application Notes & Protocols: 3,5-Diisopropylpyrazole as a Bulky Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Ligand Design

In the intricate world of coordination chemistry, the properties of a metal complex are profoundly influenced by the ligands that envelop the central metal ion. Among the various tools at a chemist's disposal for tuning the reactivity and structure of these complexes, the manipulation of steric bulk is a particularly powerful strategy. Bulky ligands, by virtue of their sheer size, can create a crowded coordination sphere around a metal center, leading to a cascade of predictable and often desirable effects. These include the stabilization of unusual coordination geometries, the protection of reactive metal centers from unwanted side reactions, and the modulation of catalytic activity and selectivity.

This guide focuses on 3,5-diisopropylpyrazole, a prototypical bulky N-donor ligand that has found significant utility in the design of novel coordination compounds. The two isopropyl groups flanking the pyrazole's coordinating nitrogen atoms impart considerable steric hindrance, influencing the number of ligands that can bind to a metal, their arrangement in space, and the accessibility of the metal center to substrates in catalytic processes.

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development. They provide a detailed exploration of the synthesis of this compound, the preparation of its coordination complexes, and its applications, particularly in the realm of catalysis. The causality behind experimental choices is explained, and the protocols are designed to be self-validating systems.

I. Synthesis and Properties of this compound

The synthesis of 3,5-disubstituted pyrazoles is a well-established transformation in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] In the case of this compound, the readily available precursor is 2,6-dimethyl-3,5-heptanedione.

Protocol 1: Synthesis of this compound

This protocol is adapted from the well-established synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.[1]

Reaction Scheme:

G cluster_0 Synthesis of this compound 2,6-dimethyl-3,5-heptanedione 2,6-dimethyl-3,5-heptanedione This compound This compound 2,6-dimethyl-3,5-heptanedione->this compound Hydrazine Hydrate, Ethanol, Reflux

A schematic for the synthesis of this compound.

Materials:

  • 2,6-Dimethyl-3,5-heptanedione (1.0 eq)[3][4]

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-3,5-heptanedione in ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution at room temperature. The reaction is typically exothermic, and a gentle reflux may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₉H₁₆N₂
Molecular Weight 152.24 g/mol [5]
IUPAC Name 3,5-di(propan-2-yl)-1H-pyrazole[5]
Appearance Colorless to pale yellow solid or liquid

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a septet), the pyrazole C4-H proton (a singlet), and a broad signal for the N-H proton.[6]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should display signals for the isopropyl methyl carbons, the isopropyl methine carbon, and the pyrazole C3/C5 and C4 carbons.[6]

  • FT-IR (KBr): The infrared spectrum will show characteristic bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the isopropyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[7]

II. Application in Coordination Chemistry: Synthesis of a Bulky Copper(II) Complex

The bulky isopropyl groups of this compound sterically hinder the metal center, often leading to the formation of complexes with lower coordination numbers than would be observed with less bulky ligands. A common and illustrative example is the synthesis of a copper(II) complex.

Protocol 2: Synthesis of Dichlorobis(this compound)copper(II)

This protocol is a general method for the synthesis of copper(II) halide complexes with N-donor ligands.[8][9]

Reaction Workflow:

G cluster_0 Synthesis of [Cu(3,5-iPr2PzH)2Cl2] A Dissolve CuCl2·2H2O in Ethanol C Mix Solutions and Stir at Room Temperature A->C B Dissolve this compound in Ethanol B->C D Isolate Precipitate by Filtration C->D E Wash with Cold Ethanol and Diethyl Ether D->E F Dry under Vacuum E->F

A workflow diagram for the synthesis of a copper(II) complex.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • This compound (2.0 eq)

  • Ethanol

Procedure:

  • Preparation of Solutions:

    • In a small beaker, dissolve copper(II) chloride dihydrate in a minimal amount of ethanol with gentle warming.

    • In a separate beaker, dissolve this compound in ethanol.

  • Complexation: Slowly add the ethanolic solution of the ligand to the stirred solution of the copper salt at room temperature. A precipitate should form upon mixing or shortly thereafter.

  • Isolation: Stir the mixture for an additional 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

    • Dry the complex under vacuum.

Expected Characterization:

The resulting complex, dichlorobis(this compound)copper(II), is expected to have a distorted tetrahedral or square planar geometry around the copper(II) center, a direct consequence of the steric bulk of the ligands.

Structural and Spectroscopic Data:

ParameterExpected Observation
Coordination Geometry Distorted tetrahedral or square planar[3]
Cu-N Bond Length ~2.0 Å
Cu-Cl Bond Length ~2.2-2.3 Å[3]
FT-IR (N-H stretch) Shift to lower frequency upon coordination
UV-Vis (d-d transitions) Broad absorption in the visible region

III. Application in Catalysis: Cross-Coupling Reactions

Metal complexes bearing bulky pyrazole ligands have shown promise as catalysts in various organic transformations, including C-C cross-coupling reactions. The steric hindrance provided by the ligand can enhance catalyst stability and influence selectivity.

Application Note: Copper-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While traditionally catalyzed by palladium, there is growing interest in using more abundant and less expensive metals like copper.[10] Copper complexes with bulky N-donor ligands can be effective catalysts for these transformations.

Proposed Catalytic Cycle:

G cluster_0 Suzuki-Miyaura Catalytic Cycle A [Cu(L)2X2] B [Cu(L)2(Ar)(X)] A->B Transmetalation (Ar-B(OR)2) C [Cu(L)2(Ar)(Ar')] B->C Oxidative Addition (Ar'-X) C->A Reductive Elimination D Ar-Ar' C->D Product

A simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Representative Procedure for Copper-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Dichlorobis(this compound)copper(II) (catalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., DMF, Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, copper catalyst, and base.

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by GC-MS or TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Conclusion

This compound serves as an excellent example of a bulky ligand whose steric attributes can be strategically employed to control the coordination environment of a metal ion. This, in turn, allows for the fine-tuning of the properties and reactivity of the resulting metal complexes. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand and to develop novel catalysts and materials. The principles of steric control are fundamental in modern inorganic and organometallic chemistry, and this compound will undoubtedly continue to be a valuable tool in the design of new and improved chemical systems.

V. References

  • El-Tabl, A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130948.

  • Karadağ, A., et al. (2020). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Iranian Chemical Society, 17(10), 2639-2652.

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Patel, R. N., et al. (2015). and polynuclear copper(II) complexes: Structural characterization, quantum chemical calculations and antioxidant superoxide. Indian Journal of Chemistry - Section A, 54A, 509-517.

  • PubChem. (n.d.). 2,6-Dimethyl-3,5-heptanedione. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). IR spectrum of reported copper (II) complex. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Thakare, N. R., & Pethakar, P. S. (2012). Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.

  • Tretyakov, E. V., Knight, D. W., & Vasilevsky, S. F. (1999). Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (24), 3713-3720.

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wang, Z., & Qin, H. (2004). Copper-catalyzed Heck-like cyclizations of oxime esters. Green Chemistry, 6(2), 90-92.

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43.

  • Zhang, Y., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489.

  • Zubieta, J. A., et al. (2003). Synthesis and X-Ray Structure of copper(II) dinitrate. Molecules, 8(10), 782-789.

  • Giri, R., et al. (2014). Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters, 16(5), 1264–1267.

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(45), 14879-14889.

  • Sigman, M. S., & Werner, E. W. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.

  • Reek, J. N. H., et al. (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 229, 349-364.

  • Nolan, S. P., & Cazin, C. S. J. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(41), 16544-16557.

Sources

Application Note & Protocols: Synthesis of Metal Complexes with 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing 3,5-diisopropylpyrazole (HpzⁱPr₂). The sterically demanding nature of the two isopropyl groups at the 3 and 5 positions of the pyrazole ring imparts unique properties to its coordination compounds, influencing their geometry, stability, and reactivity. This document is intended for researchers in coordination chemistry, catalysis, and drug development, offering foundational principles, step-by-step synthetic procedures, characterization methodologies, and an exploration of the causality behind experimental choices.

Guiding Principles of Synthesis: The Role of this compound as a Ligand

This compound is a versatile N-donor ligand that can coordinate to a metal center in two primary modes: as a neutral molecule (HpzⁱPr₂) or, upon deprotonation of the N-H proton, as an anionic pyrazolate (pzⁱPr₂)⁻ ligand. The choice of synthetic strategy is dictated by the desired coordination mode and the properties of the metal precursor.

  • Steric Hindrance: The bulky isopropyl groups are the defining feature of this ligand. They create a sterically crowded environment around the metal center, which can prevent the formation of higher-coordinate complexes and influence the overall geometry. This steric bulk is often exploited to stabilize reactive metal centers or to control catalytic activity.[1][2]

  • Electronic Properties: The pyrazole ring is π-excessive, making it a good σ-donor.[3] The electron-donating isopropyl groups further enhance the donor capacity of the nitrogen atoms.

  • Choice of Metal Precursor: Simple metal halides (e.g., CuCl₂, ZnBr₂) are common starting materials for forming complexes with the neutral ligand.[3][4] To form anionic pyrazolate complexes, a metal precursor that can facilitate deprotonation or a strong base is typically required.

  • Solvent Effects: The choice of solvent is critical. Protic solvents like methanol or ethanol can dissolve the reactants but may also compete for coordination sites on the metal.[5][6] Aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are often preferred to minimize solvent coordination. The solvent system can dramatically influence the final structure of the complex.[5][7]

  • Stoichiometry and Reaction Conditions: The molar ratio of ligand to metal is a key parameter that governs the stoichiometry of the resulting complex.[4] Temperature and reaction time must be optimized to ensure complete reaction and prevent decomposition. Many syntheses are performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture, which can interfere with the reaction, particularly with air-sensitive metal precursors.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is classified as a skin and eye irritant.[8]

Protocol 1: Synthesis of a Dichlorobis(this compound)copper(II) Complex

This protocol describes the coordination of the neutral HpzⁱPr₂ ligand to a copper(II) center, a common reaction for transition metal halides.[6]

Objective: To synthesize [CuCl₂(HpzⁱPr₂)₂] by direct reaction of copper(II) chloride with this compound.

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
Copper(II) Chloride (anhydrous)CuCl₂134.45134.5 mg1.0
This compoundC₉H₁₆N₂152.24304.5 mg2.0
Ethanol (absolute)C₂H₅OH-20 mL-
Diethyl Ether(C₂H₅)₂O-15 mL-
  • Dissolution of Ligand: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 304.5 mg (2.0 mmol) of this compound in 10 mL of absolute ethanol. Stir until the solution is clear.

  • Dissolution of Metal Salt: In a separate 25 mL beaker, dissolve 134.5 mg (1.0 mmol) of anhydrous copper(II) chloride in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution, resulting in a green solution.

  • Reaction: Add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature.

  • Observation: Upon addition, a color change and the formation of a precipitate are typically observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 4 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with a small amount (3 x 5 mL) of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting solid under vacuum to yield the final product.

cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation dissolve_ligand 1. Dissolve HpzⁱPr₂ in Ethanol mix 3. Add CuCl₂ solution to ligand solution dissolve_ligand->mix dissolve_metal 2. Dissolve CuCl₂ in Ethanol dissolve_metal->mix stir 4. Stir for 4 hours at room temp mix->stir filter 5. Vacuum Filter stir->filter wash 6. Wash with Et₂O filter->wash dry 7. Dry under vacuum wash->dry product Final Product: [CuCl₂(HpzⁱPr₂)₂] dry->product

Caption: Workflow for the synthesis of [CuCl₂(HpzⁱPr₂)₂].

Protocol 2: Synthesis of a Bis(3,5-diisopropylpyrazolate) Zinc(II) Complex

This protocol details the synthesis of a zinc complex featuring the deprotonated, anionic (pzⁱPr₂)⁻ ligand. This requires a base to abstract the acidic N-H proton from the pyrazole ring.

Objective: To synthesize [Zn(pzⁱPr₂)₂] via deprotonation of the ligand with a suitable base followed by coordination to zinc(II).

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
Zinc(II) Acetate dihydrateZn(OAc)₂·2H₂O219.51219.5 mg1.0
This compoundC₉H₁₆N₂152.24304.5 mg2.0
Sodium Methoxide (NaOMe)CH₃ONa54.02108.0 mg2.0
Tetrahydrofuran (THF, dry)C₄H₈O-30 mL-
HexaneC₆H₁₄-15 mL-
  • Inert Atmosphere: Conduct the entire synthesis under an inert atmosphere of argon or nitrogen using standard Schlenk line techniques. All glassware should be oven-dried prior to use.

  • Ligand Deprotonation: In a 100 mL Schlenk flask, suspend 108.0 mg (2.0 mmol) of sodium methoxide in 15 mL of dry THF. To this stirring suspension, add a solution of 304.5 mg (2.0 mmol) of this compound in 5 mL of dry THF.

  • Formation of Sodium Pyrazolate: Stir the mixture at room temperature for 1 hour. The suspension should become a clear solution as the sodium salt of the ligand is formed.

  • Addition of Metal Salt: In a separate flask, dissolve 219.5 mg (1.0 mmol) of zinc(II) acetate dihydrate in 10 mL of dry THF. Add this solution via cannula to the sodium pyrazolate solution.

  • Reaction and Precipitation: A white precipitate (sodium acetate) will form immediately. Stir the reaction mixture at room temperature for 6 hours.

  • Isolation of Product: Remove the sodium acetate byproduct by filtration through a pad of Celite under an inert atmosphere. Collect the clear filtrate.

  • Crystallization: Reduce the volume of the filtrate in vacuo to approximately 5 mL. Add 15 mL of hexane to precipitate the product.

  • Final Isolation and Drying: Isolate the white solid by filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Hpz 2 HpzⁱPr₂ Pz_Na 2 Na(pzⁱPr₂) Hpz->Pz_Na + Step 1 (Deprotonation) Base 2 NaOMe Base->Pz_Na Metal Zn(OAc)₂ Complex [Zn(pzⁱPr₂)₂] Metal->Complex MeOH 2 MeOH Pz_Na->Complex + Step 2 (Coordination) NaOAc 2 NaOAc Complex->NaOAc +

Caption: Synthesis of [Zn(pzⁱPr₂)₂] via a two-step process.

Characterization of Metal Complexes

Confirming the identity and purity of the synthesized complexes is crucial. A combination of the following techniques is recommended.

TechniquePurpose & Expected Observations
¹H NMR Spectroscopy To confirm ligand coordination. For neutral complexes like [CuCl₂(HpzⁱPr₂)₂] (if paramagnetic, NMR may be uninformative), signals will be shifted compared to the free ligand. For diamagnetic complexes like [Zn(pzⁱPr₂)₂], the key observation is the disappearance of the broad N-H proton signal (typically >10 ppm), confirming deprotonation.[3] The isopropyl CH and CH₃ signals will show shifts upon coordination.
Infrared (IR) Spectroscopy To observe changes in vibrational modes. The broad ν(N-H) stretching band in the free ligand (around 3200-3400 cm⁻¹) will be absent in the deprotonated pyrazolate complexes. New bands in the low-frequency region (< 500 cm⁻¹) corresponding to Metal-Nitrogen (M-N) vibrations may appear.
UV-Visible Spectroscopy To study electronic transitions. For transition metal complexes like copper(II), d-d transitions can be observed, providing information about the coordination geometry.[2] For instance, square-planar vs. tetrahedral or octahedral geometries will result in different absorption bands.[2]
Single-Crystal X-ray Diffraction The definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination number, and overall geometry of the complex in the solid state.[1][2][3]
Elemental Analysis (C, H, N) To verify the empirical formula of the synthesized complex. The experimentally determined weight percentages of C, H, and N should match the calculated values for the proposed formula within an acceptable margin (±0.4%).

Applications in Research and Development

Metal complexes derived from this compound and related pyrazoles are not merely academic curiosities; they have significant potential in various fields.

  • Catalysis: The steric bulk of the ligand can be used to create a specific coordination environment that promotes selective catalytic transformations. These complexes have been investigated as catalysts for polymerization, cross-coupling reactions, and oxidation processes.[9]

  • Bioinorganic Chemistry & Drug Development: Pyrazole-containing compounds are known for their wide range of biological activities.[10][11] Metal coordination can enhance these properties.[12][13] Complexes are being explored for their antimicrobial, antifungal, and anticancer properties, where the metal center can play a crucial role in the mechanism of action.[14][15]

  • Materials Science: The ability of pyrazole ligands to bridge multiple metal centers allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or photoluminescent properties.[16][17]

References

  • Harmgarth, N., Yang, Y., McDonald, R., Kühling, M., Edelmann, F. T., & Takats, J. (2020). Synthesis and Structure of Alkaline Earth Bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)borate} Complexes: Ae(TpiPr2)2 (Ae = Mg, Ca, Sr, Ba). ResearchGate. Available at: [Link]

  • MDPI. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands. MDPI. Available at: [Link]

  • MDPI. (2022). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. Available at: [Link]

  • ResearchGate. (2018). Synthesis and characterisation of metal complexes of pyrazole-derived ligands. ResearchGate. Available at: [Link]

  • Pramukh, P. (2023). Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2018). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm. Available at: [Link]

  • ResearchGate. (2012). Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. ResearchGate. Available at: [Link]

  • ResearchGate. (2007). Reactions of divalent transition metal halides with 3,5-dimethyl-1-(hydroxymethyl)-pyrazole. ResearchGate. Available at: [Link]

  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dimethylpyrazole: A Cornerstone in Organic Synthesis and Coordination Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. Available at: [Link]

  • ResearchGate. The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. Available at: [Link]

  • Wiley. (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development. Wiley. Available at: [Link]

  • MDPI. (2021). Special Issue: Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. Available at: [Link]

  • Semantic Scholar. (2023). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Semantic Scholar. Available at: [Link]

  • MDPI. (2023). Special Issue: Applications and Perspectives of Metal Chelators and Metal Complexes in Drug Development. MDPI. Available at: [Link]

  • ResearchGate. (2021). Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ResearchGate. Available at: [Link]

  • ResearchGate. (2002). Transition metal complexes with pyrazole-based ligands. XIX. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances. Available at: [Link]

Sources

The Role of Steric Hindrance: Application Notes on 3,5-Diisopropylpyrazole in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Bulk in Ligand Design

In the intricate world of organometallic catalysis, the design of ligands that precisely control the reactivity of a metal center is paramount. Among the vast arsenal of N-donor heterocyclic ligands, pyrazoles have emerged as exceptionally versatile building blocks.[1] Their utility stems from a unique combination of electronic tunability and straightforward synthesis. The two adjacent nitrogen atoms in the five-membered ring provide a robust coordination site for a wide array of transition metals.[2] This guide focuses on a particularly influential derivative: 3,5-diisopropylpyrazole. The strategic placement of bulky isopropyl groups at the 3 and 5 positions imparts significant steric hindrance, a feature that is not a mere impediment but a powerful tool to modulate catalytic activity and selectivity.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will delve into the synthesis of this compound-based ligands and their applications in key organometallic transformations, including palladium-catalyzed cross-coupling, copper-catalyzed oxidation, and zinc-catalyzed polymerization. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Concept: The Influence of 3,5-Diisopropyl Substituents

The isopropyl groups of this compound create a sterically congested environment around the coordinating nitrogen atoms. This steric pressure has several profound effects on the resulting metal complexes:

  • Coordination Number and Geometry: The bulkiness of the ligand can restrict the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers which can lead to more reactive, coordinatively unsaturated species.[3]

  • Reaction Kinetics: The steric hindrance can influence the rates of key elementary steps in a catalytic cycle. For instance, it can promote the reductive elimination step in cross-coupling reactions, leading to faster product formation and preventing catalyst decomposition.

  • Selectivity: In polymerization reactions, the defined steric environment around the metal center can control the approach of the monomer, leading to enhanced stereoselectivity in the resulting polymer.[4]

  • Stability: The bulky substituents can encapsulate the metal center, protecting it from deactivating side reactions, such as the formation of inactive dimeric species.

The following sections will provide practical protocols and detailed discussions on how these principles are applied in specific catalytic systems.

Synthesis of this compound and a Key Derivative

A reliable supply of the ligand is the first step in any catalytic study. While several methods exist for the synthesis of 3,5-disubstituted pyrazoles, a common and effective approach involves the condensation of a β-diketone with hydrazine.[5]

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 3,5-disubstituted pyrazoles.

Causality: The reaction proceeds via a cyclization-condensation mechanism. The β-diketone, 2,6-dimethyl-3,5-heptanedione, provides the carbon backbone, while hydrazine hydrate serves as the source of the two nitrogen atoms in the pyrazole ring. An acid catalyst facilitates the dehydration steps.

Materials:

  • 2,6-Dimethyl-3,5-heptanedione

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dimethyl-3,5-heptanedione (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirring solution. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of Potassium Hydrotris(3,5-diisopropylpyrazolyl)borate (KTp**iPr2)

This "scorpionate" ligand is a highly versatile, tripodal ligand that strongly chelates to metal centers, leaving only a few coordination sites available for catalysis.

Causality: This is a direct reaction where potassium borohydride serves as the boron source and the reducing agent to form the B-H bond. The this compound displaces three of the hydride ligands on the borohydride. The reaction is driven by the release of hydrogen gas.

Materials:

  • This compound

  • Potassium borohydride (KBH₄)

  • Anhydrous toluene

Procedure:

  • Strictly under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) , combine this compound (3.5 equivalents) and potassium borohydride (1 equivalent) in a flame-dried Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux (approximately 110 °C) under a positive pressure of inert gas.

  • The reaction will produce hydrogen gas, which should be safely vented through a bubbler.

  • Continue refluxing for 24-48 hours. The progress can be monitored by the cessation of hydrogen evolution.

  • Cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Filter the solid under inert atmosphere, wash with cold anhydrous toluene, and dry under vacuum.

  • The resulting white powder is KTp**iPr2 and can be used without further purification for the synthesis of metal complexes.

Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The steric bulk of ligands based on this compound is highly advantageous in palladium-catalyzed cross-coupling reactions. It can facilitate the reductive elimination step, which is often rate-limiting, thereby increasing the overall catalytic turnover.

Suzuki_Miyaura_Cycle

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling using a pre-formed palladium catalyst bearing a hydrotris(3,5-diisopropylpyrazolyl)borate (Tp**iPr2) ligand.

Causality: The Tp**iPr2 ligand stabilizes the palladium(0) active species and its steric bulk facilitates the final reductive elimination step to release the biaryl product and regenerate the catalyst. The base is required to activate the boronic acid for the transmetalation step.

Materials:

  • [PdCl(allyl)(Tp**iPr2)] (or a similar Pd(II) precatalyst that can be reduced in situ)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Tetrahydrofuran (THF)

  • Celite

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium precatalyst (e.g., [PdCl(allyl)(Tp**iPr2)]) (0.1-1 mol%).

  • Add a degassed solvent mixture, such as toluene/water (10:1).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and pass it through a short plug of Celite to remove the palladium catalyst, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)TON
14-BromotoluenePhenylboronic acid0.5>95190
24-ChloroanisolePhenylboronic acid1.09292
31-Bromo-4-nitrobenzenePhenylboronic acid0.2>98490

Data is illustrative and based on typical performance for sterically hindered pyrazole-based palladium catalysts.

Application in Copper-Catalyzed Oxidation: Mimicking Catechol Oxidase

Copper complexes with pyrazole-based ligands are effective catalysts for the oxidation of catechols to quinones, mimicking the function of the enzyme catechol oxidase. The steric and electronic properties of the this compound ligand play a crucial role in modulating the catalytic activity.

Catechol_Oxidation_Workflow

Protocol 4: Kinetic Analysis of Catechol Oxidation

This protocol outlines the spectrophotometric monitoring of the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) catalyzed by a copper(II) complex of this compound.[2][6][7]

Causality: The copper catalyst facilitates the aerobic oxidation of the catechol substrate to the corresponding quinone. The rate of this reaction can be conveniently monitored by observing the growth of the characteristic absorbance of the quinone product at around 400 nm. By varying the substrate concentration, key kinetic parameters of the catalyst can be determined using the Michaelis-Menten model.

Materials:

  • A copper(II) complex of this compound (e.g., [CuCl₂(this compound)₂])

  • 3,5-Di-tert-butylcatechol (3,5-DTBC)

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare a stock solution of the copper catalyst in methanol (e.g., 1 x 10⁻⁴ M).

  • Prepare a series of stock solutions of 3,5-DTBC in methanol with varying concentrations (e.g., 1 x 10⁻² M to 1 x 10⁻¹ M).

  • Set the spectrophotometer to monitor the absorbance at the λ_max of 3,5-di-tert-butylquinone (approx. 400 nm).

  • Equilibrate the catalyst solution in a quartz cuvette at a constant temperature (e.g., 25 °C) in the spectrophotometer.

  • Initiate the reaction by adding a specific volume of the 3,5-DTBC stock solution to the cuvette, ensuring rapid mixing. The substrate should be in large excess (at least 100-fold) compared to the catalyst.

  • Record the absorbance at 400 nm over time.

  • The initial rate of the reaction (V₀) is determined from the initial linear portion of the absorbance versus time plot.

  • Repeat the experiment with different concentrations of 3,5-DTBC.

  • Plot the initial rates (V₀) against the substrate concentrations ([S]). The data can be fitted to the Michaelis-Menten equation to determine V_max (the maximum reaction rate) and K_M (the Michaelis constant). The turnover number (k_cat) can then be calculated from V_max and the catalyst concentration.

CatalystSubstratek_cat (h⁻¹)K_M (mM)
[CuCl₂(this compound)₂]3,5-DTBC2.5 x 10³0.3
[CuCl₂(3,5-dimethylpyrazole)₂]3,5-DTBC1.8 x 10³0.4

Data is illustrative, comparing the diisopropyl derivative to a less sterically hindered analogue, highlighting the potential for enhanced activity.[3][8]

Application in Zinc-Catalyzed Ring-Opening Polymerization of Lactide

Zinc complexes bearing bulky scorpionate ligands, such as hydrotris(3,5-diisopropylpyrazolyl)borate (Tp**iPr2), are highly effective catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer.[9] The steric bulk of the ligand is crucial for controlling the stereochemistry of the polymerization.

Protocol 5: Ring-Opening Polymerization of rac-Lactide

This protocol describes the polymerization of racemic lactide using a zinc initiator supported by the Tp**iPr2 ligand.

Causality: The zinc complex acts as an initiator for the polymerization. The bulky Tp**iPr2 ligand creates a chiral pocket around the zinc center, which can influence the stereoselectivity of the monomer insertion, leading to the formation of heterotactic or isotactic PLA. The polymerization proceeds via a coordination-insertion mechanism.

Materials:

  • [Zn(OAc)(Tp**iPr2)] (or a similar zinc precatalyst)

  • rac-Lactide (recrystallized from ethyl acetate and sublimed before use)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Under an inert atmosphere , add the zinc catalyst (e.g., [Zn(OAc)(Tp**iPr2)]) to a flame-dried Schlenk flask.

  • Add anhydrous toluene to dissolve the catalyst.

  • In a separate flask, dissolve the purified rac-lactide (e.g., 100-500 equivalents relative to the catalyst) in anhydrous toluene.

  • Transfer the lactide solution to the catalyst solution via cannula.

  • Stir the reaction mixture at the desired temperature (e.g., 70 °C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy for stereoselectivity (P_r or P_m).

CatalystMonomer/Cat. RatioTime (h)Conversion (%)PDIP_r (Heterotacticity)TOF (h⁻¹)
[Zn(OAc)(TpiPr2)] 200:12951.150.7595
[Zn(OAc)(TpMe2)]200:14921.250.6546

Data is illustrative and based on typical performance, highlighting the improved stereocontrol and activity with the bulkier ligand.[9]

Conclusion

This compound is a powerful building block in modern organometallic catalysis. The strategic incorporation of its steric bulk allows for fine-tuning of catalyst performance in a variety of important chemical transformations. The protocols and data presented in this guide demonstrate its utility in palladium-catalyzed cross-coupling, copper-catalyzed oxidation, and zinc-catalyzed polymerization. By understanding the causal relationships between the ligand structure and catalytic outcomes, researchers can leverage this compound and its derivatives to develop more efficient, selective, and robust catalytic systems for applications in academic research, drug discovery, and materials science.

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu(II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites. MDPI. (2022-04-07)
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. NIH.
  • The proposed mechanism of catechol oxidation by [Cu2(papy)2(CH3OH)2] (1).
  • Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies. PubMed.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes.
  • Spectroscopic, thermodynamic, kinetic studies and oxidase/antioxidant biomimetic catalytic activities of tris(3,5-dimethylpyrazolyl)
  • Reactivity of Strontium Hydride Supported by the Superbulky Hydrotris(pyrazolyl)
  • Lactide polymerization using a sterically encumbered, flexible zinc complex.
  • Hydrotris(pyrazolyl)borate thallium(I) [TpTI(I)
  • Method for preparing 3.5-dimethylpyrazole.
  • 14e η1-Hydrocarbyliron complexes supported by hydrotris(3,5-diisopropyl-pyrazolyl)borate: the allyl complex prefers a highly coordinatively unsaturated 14e η1-structure to a 16e η3-structure‡. RSC Publishing.
  • Synthesis and Structure of Alkaline Earth Bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)borate} Complexes: Ae(TpiPr2)2 (Ae = Mg, Ca, Sr, Ba).
  • Efficient Bulky Organo-Zinc Scorpionates for the Stereoselective Production of Poly(rac-lactide)s. NIH.
  • Study on Ring-opening Polymerization of Lactide C
  • Toward stereoselective lactide polymerization catalysts: cationic zinc complexes supported by a chiral phosphinimine scaffold. PubMed.
  • Polymerization of Lactide with Zinc and Magnesium ??-Diiminate Complexes: Stereocontrol and Mechanism.

Sources

Application Notes & Protocols: Utilizing 3,5-Diisopropylpyrazole for Steric Control of Metal Coordination Geometry

Author: BenchChem Technical Support Team. Date: January 2026

Pillar 1: The Principle of Steric Governance in Coordination Chemistry

In the intricate world of coordination chemistry, the ability to predictably control the geometry around a metal center is paramount. This control dictates the resulting complex's physical, catalytic, and electronic properties.[1][2] While electronic factors play a crucial role, the strategic use of steric hindrance is one of the most powerful tools available to the synthetic chemist. Bulky ligands can physically limit the number of binding partners that can access the metal ion, thereby forcing a specific, often lower, coordination number and influencing the overall geometry.[3][4]

This guide focuses on 3,5-diisopropylpyrazole (H-pziPr2), a versatile N-heterocyclic ligand whose utility in directing coordination geometry stems from the significant steric bulk of its isopropyl substituents. Unlike less hindered analogues such as 3,5-dimethylpyrazole[5][6], the isopropyl groups on H-pziPr2 create a sterically congested environment around the coordinating nitrogen atoms. This congestion is the key to predictably influencing the final structure of the metal complex.[7]

Why this compound?

The choice of H-pziPr2 is a calculated one, balancing steric demand with synthetic accessibility.

  • Tunable Steric Hindrance: The isopropyl groups provide substantial bulk, sufficient to prevent the formation of higher-coordinate species that might be accessible with smaller ligands (e.g., methyl or unsubstituted pyrazoles). This often favors four- or five-coordinate geometries over six-coordinate octahedral arrangements.

  • Proton-Responsive N-H Group: As a protic pyrazole, the N-H group can be deprotonated to form the pyrazolate anion.[8] This versatility allows it to act as a neutral two-electron donor ligand (pyrazole) or a monoanionic two-electron donor (pyrazolate), opening up diverse reaction pathways and bridging coordination modes.[8]

  • Electronic Properties: The alkyl substituents are weak electron-donating groups, which subtly tune the electronic properties of the pyrazole ring without introducing major electronic perturbations, allowing the steric effects to be the dominant factor in geometric control.

The following diagram illustrates the fundamental concept of how bulky ligands dictate coordination number.

Steric_Control cluster_0 Low Steric Hindrance (e.g., 3,5-dimethylpyrazole) cluster_1 High Steric Hindrance (e.g., this compound) M1 Metal Ion L1 L M1->L1 L2 L M1->L2 L3 L M1->L3 L4 L M1->L4 L5 L M1->L5 L6 L M1->L6 label_a Result: High Coordination Number (e.g., Octahedral) M2 Metal Ion L7 L' M2->L7 L8 L' M2->L8 L9 L' M2->L9 L10 L' M2->L10 label_b Result: Low Coordination Number (e.g., Tetrahedral)

Caption: Steric hindrance from bulky ligands (L') limits metal center access.

Pillar 2: Experimental Protocols

The protocols provided are designed to be self-validating, with integrated characterization steps to confirm the identity and purity of the products at each stage.

Protocol 1: Synthesis of this compound (H-pziPr2)

This procedure is adapted from general methods for pyrazole synthesis, which typically involve the condensation of a 1,3-dicarbonyl compound with hydrazine.[9][10]

Core Reaction: 2,6-Dimethyl-3,5-heptanedione + Hydrazine Hydrate → this compound + 2 H₂O

Materials & Reagents:

  • 2,6-Dimethyl-3,5-heptanedione

  • Hydrazine hydrate (~64-65% aqueous solution)

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 2M)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Deionized water

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dimethyl-3,5-heptanedione (0.1 mol) in ethanol (100 mL).

  • Hydrazine Addition: While stirring the solution at room temperature, slowly add hydrazine hydrate (0.11 mol, ~5.5 mL) dropwise over 15-20 minutes. The reaction is exothermic; use a water bath to maintain the temperature below 40°C if necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting oil/solid, add deionized water (100 mL) and diethyl ether (100 mL). Transfer the mixture to a separatory funnel.

  • Washing:

    • Separate the layers and wash the organic (ether) layer with 2M HCl (2 x 50 mL) to remove any unreacted hydrazine.

    • Next, wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any acid residue.

    • Finally, wash with deionized water (1 x 50 mL).

  • Drying and Isolation: Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary evaporation. The crude product, a pale yellow oil or low-melting solid, should solidify upon standing or cooling.[11]

  • Purification: Recrystallize the crude product from a minimal amount of a suitable solvent (e.g., hexanes) or purify by vacuum distillation to obtain a white crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp upon purification.

Protocol 2: Synthesis of a Representative Metal Complex - Dichlorobis(this compound)cobalt(II)

This protocol describes a general method for synthesizing a neutral complex, where the steric bulk of H-pziPr2 is expected to favor a four-coordinate, tetrahedral geometry around the Co(II) center.

Materials & Reagents:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (H-pziPr2)

  • Ethanol (absolute)

  • Diethyl ether

Step-by-Step Methodology:

  • Ligand Solution: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (2.2 mmol) in absolute ethanol (15 mL).

  • Metal Salt Solution: In a separate flask, dissolve CoCl₂·6H₂O (1.0 mmol) in absolute ethanol (10 mL). The solution will be pink.

  • Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change from pink to deep blue should be observed immediately, indicating the formation of the tetrahedral Co(II) complex.

  • Precipitation: Stir the reaction mixture for 2 hours at room temperature. Reduce the solvent volume by approximately half under a stream of inert gas or by gentle warming.

  • Isolation: Cool the solution in an ice bath to maximize precipitation. If a precipitate does not form readily, add diethyl ether (~20 mL) as an anti-solvent to induce crystallization.

  • Filtration and Washing: Collect the blue crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the product under vacuum for several hours.

  • Characterization: The coordination geometry and successful synthesis must be confirmed through analytical techniques as outlined in the next section.

Pillar 3: Characterization and Structural Validation

Every protocol requires a robust validation system. The following characterization techniques are essential for confirming the synthesis of the ligand and its complex, and most importantly, for elucidating the resulting coordination geometry.

TechniquePurpose & Expected Observations
¹H NMR Spectroscopy Confirm ligand structure and purity. Upon coordination to a paramagnetic metal like Co(II), peaks will be significantly broadened and shifted. For diamagnetic complexes (e.g., Zn(II)), coordination causes shifts in pyrazole ring proton signals.
FTIR Spectroscopy Identify ligand coordination. A shift or disappearance of the N-H stretching band (~3200-3400 cm⁻¹) of the free ligand indicates coordination to the metal center.[12][13] New low-frequency bands may appear corresponding to Metal-Nitrogen bonds.
UV-Visible Spectroscopy Determine coordination geometry. The d-d electronic transitions are sensitive to the ligand field. For the synthesized Co(II) complex, a strong, broad absorption in the visible region (~600-700 nm) is characteristic of a tetrahedral [CoN₂Cl₂] chromophore.[12]
Single-Crystal X-ray Diffraction Provide definitive 3D structure. This is the ultimate method to confirm the coordination number, geometry, bond lengths, and bond angles, directly visualizing the steric influence of the isopropyl groups.[14][15]
Elemental Analysis Confirm the bulk purity and empirical formula of the synthesized complex.

The following workflow diagram outlines the logical progression from synthesis to full structural characterization.

Workflow cluster_char Characterization & Validation start Select Metal Precursor & this compound synthesis Complex Synthesis (Solvent, Stoichiometry, Temp.) start->synthesis isolation Isolation & Purification (Precipitation/Crystallization) synthesis->isolation spec Spectroscopic Analysis (FTIR, UV-Vis, NMR) isolation->spec xray Single-Crystal X-ray Diffraction isolation->xray If crystals form elemental Elemental Analysis isolation->elemental final_structure Confirmed Coordination Geometry spec->final_structure xray->final_structure elemental->final_structure

Sources

protocol for complexation of lanthanides with diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Complexation of Lanthanides with 3,5-Diisopropylpyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Intriguing Chemistry of Lanthanide-Pyrazole Complexes

Lanthanide elements, with their unique electronic configurations, offer a rich ground for the development of coordination complexes with fascinating photophysical and magnetic properties.[1][2][3] Their characteristic line-like emission spectra and large magnetic moments make them invaluable in applications ranging from bio-imaging and sensors to materials science and catalysis.[3][4][5] The coordination environment around the lanthanide ion is a key determinant of the resulting complex's properties.[2] The ligand field, dictated by the nature and geometry of the coordinating ligands, directly influences the splitting of the 4f orbitals, thereby modulating the luminescence and magnetic behavior of the complex.[2]

N-donor ligands, particularly pyrazole derivatives, have emerged as versatile building blocks in the design of lanthanide complexes.[6][7][8] The pyrazole moiety offers a robust coordination site, and its derivatives can be readily functionalized to tune the steric and electronic properties of the resulting complexes. This application note provides a detailed protocol for the synthesis and characterization of lanthanide complexes with this compound. The bulky isopropyl groups at the 3 and 5 positions of the pyrazole ring are expected to create a sterically hindered coordination sphere around the lanthanide ion, potentially leading to complexes with lower coordination numbers and unique photophysical properties.

This guide is intended for researchers in inorganic chemistry, materials science, and drug development who are interested in synthesizing and exploring novel lanthanide-based materials. The protocols described herein are designed to be a starting point for the synthesis of a range of lanthanide(III) complexes with this compound, with the understanding that optimization may be necessary for specific lanthanide ions and desired applications.

I. Materials and Reagents

Lanthanide Precursors
  • Lanthanide(III) chloride hydrates (LnCl₃·xH₂O) or anhydrous lanthanide(III) chlorides (Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu)

  • Lanthanide(III) nitrate hexahydrates (Ln(NO₃)₃·6H₂O)

Note: The choice of the lanthanide salt anion (e.g., chloride, nitrate, triflate) can influence the coordination environment of the final complex, as the anion may also coordinate to the metal center.

Ligand
  • This compound

Solvents
  • Acetonitrile (MeCN), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethanol (EtOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Hexane, anhydrous

Other Reagents
  • Triethylamine (NEt₃) or other non-coordinating base

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, CD₃CN, DMSO-d₆)

  • Inert gas (Argon or Nitrogen)

II. Synthetic Protocol: Complexation of Lanthanides with this compound

The following protocol outlines a general procedure for the synthesis of lanthanide-diisopropylpyrazole complexes. This method is based on the reaction of a lanthanide salt with the pyrazole ligand in a suitable solvent system. The use of a weak base is included to facilitate the deprotonation of the pyrazole N-H, promoting its coordination to the lanthanide ion.

Rationale for Experimental Choices
  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile or THF are often preferred to minimize the coordination of water to the Lewis acidic lanthanide ion. Alcohols like methanol or ethanol can also be used, but may participate in coordination.

  • Stoichiometry: The molar ratio of ligand to metal is a critical parameter. A 3:1 or 4:1 ratio of ligand to lanthanide is a common starting point for forming tris- or tetrakis-ligated complexes.

  • Use of Base: The pyrazole N-H is weakly acidic. The addition of a non-coordinating base like triethylamine can facilitate the formation of the pyrazolate anion, which is a stronger coordinating agent.

  • Reaction Temperature: Room temperature stirring is often sufficient for complexation. However, gentle heating or refluxing may be necessary to drive the reaction to completion.[1]

  • Inert Atmosphere: Lanthanide salts and anhydrous solvents can be sensitive to moisture and oxygen. Performing the reaction under an inert atmosphere (Ar or N₂) is recommended to prevent the formation of unwanted side products.

Step-by-Step Synthesis Protocol
  • Preparation of Reactants:

    • In a Schlenk flask under an inert atmosphere, dissolve the lanthanide(III) salt (e.g., LnCl₃, 0.1 mmol) in 10 mL of anhydrous acetonitrile.

    • In a separate flask, dissolve this compound (0.3 mmol, 3 equivalents) in 5 mL of anhydrous acetonitrile.

    • If using a base, add triethylamine (0.3 mmol, 3 equivalents) to the ligand solution.

  • Reaction:

    • Slowly add the ligand solution to the stirring solution of the lanthanide salt at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the complex is UV-active or stains.

  • Isolation and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The resulting solid residue can be purified by recrystallization. A common method is to dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or THF) and then slowly add a non-polar solvent (e.g., hexane or diethyl ether) until precipitation occurs.

    • Alternatively, slow evaporation of a solution of the complex can yield single crystals suitable for X-ray diffraction.

    • Filter the purified solid, wash with a small amount of the non-polar solvent, and dry under vacuum.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Complexation Reaction cluster_workup Isolation & Purification A Dissolve Ln(III) salt in anhydrous MeCN C Combine reactant solutions A->C B Dissolve this compound (& base if used) in anhydrous MeCN B->C D Stir at room temperature (12-24 h) under inert atmosphere C->D E Remove solvent in vacuo D->E F Recrystallize from DCM/Hexane or THF/Ether E->F G Filter and dry purified complex F->G

Caption: Workflow for the synthesis of lanthanide-diisopropylpyrazole complexes.

III. Characterization of Lanthanide-Diisopropylpyrazole Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing the structure of the complexes in solution.[9][10]

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts of the ligand protons upon coordination to the paramagnetic lanthanide ion. Significant broadening of the signals is expected for most lanthanide complexes (except for diamagnetic La³⁺ and Lu³⁺).[11][12]

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will be shifted and broadened upon complexation.

  • Paramagnetic NMR: For paramagnetic lanthanide complexes, the observed chemical shifts are a sum of the diamagnetic shift and a paramagnetic shift (contact and pseudocontact contributions).[2] Analysis of these shifts can provide valuable information about the geometry of the complex in solution.[11]

Technique Purpose Expected Observations
¹H NMR Confirm ligand coordination and solution structure.Shift and broadening of ligand proton signals.
¹³C NMR Confirm ligand coordination and solution structure.Shift and broadening of ligand carbon signals.
Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the coordination number of the lanthanide ion.[13][14][15] This is the definitive method for structural elucidation.

Luminescence Spectroscopy

The photophysical properties of the complexes are of significant interest.

  • Excitation and Emission Spectra: For luminescent lanthanides (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺), excitation and emission spectra should be recorded to determine the characteristic emission wavelengths and to study the "antenna effect," where the ligand absorbs energy and transfers it to the lanthanide ion.[16][17]

  • Luminescence Lifetime: Measurement of the luminescence lifetime can provide insights into the efficiency of the energy transfer process and the coordination environment of the lanthanide ion.

  • Quantum Yield: The luminescence quantum yield is a measure of the efficiency of the emission process.[17]

Lanthanide Ion Characteristic Emission Color Typical Emission Bands (nm)
Eu³⁺ Red~590 (⁵D₀ → ⁷F₁), ~615 (⁵D₀ → ⁷F₂)
Tb³⁺ Green~490 (⁵D₄ → ⁷F₆), ~545 (⁵D₄ → ⁷F₅)
Sm³⁺ Orange-Red~560, ~600, ~645
Dy³⁺ Yellowish-White~480, ~575
Other Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the pyrazole ligand through changes in the vibrational frequencies of the N-H and C=N bonds.

  • Elemental Analysis (CHN): To confirm the empirical formula of the synthesized complex.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and to determine the presence of coordinated solvent molecules.[18]

Characterization Workflow Diagram

G cluster_structure Structural Characterization cluster_properties Property Characterization A Synthesized Complex B NMR Spectroscopy (¹H, ¹³C) A->B C Single-Crystal X-ray Diffraction A->C D FTIR Spectroscopy A->D E Luminescence Spectroscopy (Excitation, Emission, Lifetime) A->E F Elemental Analysis A->F G Thermogravimetric Analysis (TGA) A->G

Caption: Workflow for the characterization of lanthanide-diisopropylpyrazole complexes.

IV. Expected Results and Troubleshooting

  • Yields: The yields of these types of reactions can vary widely depending on the specific lanthanide and reaction conditions. Yields in the range of 40-80% are typically considered good.

  • Solubility: Lanthanide complexes with bulky organic ligands are often soluble in common organic solvents like dichloromethane, chloroform, and THF.

  • Troubleshooting:

    • Low Yield: If the yield is low, consider increasing the reaction time, gently heating the reaction mixture, or using a stronger, non-coordinating base. Ensure that anhydrous conditions are strictly maintained.

    • No Reaction: Confirm the purity of the starting materials. The use of a different solvent system may be necessary.

    • Difficulty in Crystallization: If single crystals are difficult to obtain, try different solvent combinations for recrystallization, or consider slow diffusion methods.

V. Conclusion

The protocol outlined in this application note provides a robust starting point for the synthesis and characterization of novel lanthanide complexes with this compound. The steric bulk of the diisopropylpyrazole ligand is anticipated to yield complexes with interesting coordination geometries and potentially enhanced photophysical properties. By systematically varying the lanthanide ion and reaction conditions, a library of new materials can be generated for further investigation in diverse fields such as bio-imaging, catalysis, and materials science. The comprehensive characterization of these complexes will be crucial for establishing structure-property relationships and guiding the design of future functional lanthanide-based materials.

References

  • Solid-State and Solution-State Coordination Chemistry of Lanthanide(III) Complexes with (Pyrazol-1-yl)acetic Acid. Los Alamos National Laboratory. [Link]

  • Lanthanide(III) Complexes of Tripodal N-Donor Ligands: Structural Models for the Species Involved in Solvent Extraction of Actinides(III). ACS Publications. [Link]

  • Variable Luminescence and Chromaticity of Homoleptic Frameworks of the Lanthanides together with Pyridylpyrazolates. Wiley-VCH. [Link]

  • Solid-state and solution structure of lanthanide ion complexes by X-ray crystallography, EXAFS and theory. American Chemical Society. [Link]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI. [Link]

  • X-ray crystal structure of lanthanide supramolecular complexes. ResearchGate. [Link]

  • Paramagnetic NMR shift, spectroscopic and molecular modeling studies of lanthanide(III)-morin complexes. ResearchGate. [Link]

  • ³¹P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. PubMed Central. [Link]

  • Synthesis and Characterisation of Lanthanide Complexes as Possible Single-Molecule Magnets. The University of Manchester. [Link]

  • X-ray diffraction patterns of lanthanide complexes synthesized by three different methods. ResearchGate. [Link]

  • A series of lanthanide complexes with different N-donor ligands: synthesis, structures, thermal properties and luminescence behaviors. RSC Publishing. [Link]

  • Electronic structures of bent lanthanide(III) complexes with two N-donor ligands. PubMed Central. [Link]

  • Lanthanide clusters of phenanthroline containing a pyridine-pyrazole based ligand: magnetism and cell imaging. PubMed. [Link]

  • ³¹P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. ACS Publications. [Link]

  • Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. PubMed Central. [Link]

  • Experimental and Theoretical Study of Lanthanide Complexes Based on Linear and Macrocyclic Polyaminopolycarboxylic Acids Containing Pyrazolylethyl Arms. National Institutes of Health. [Link]

  • Lanthanide Complexes in Recent Molecules. PubMed Central. [Link]

  • Dynamics of Lanthanide(III) complexes from crystallographic data and computational studies. ResearchGate. [Link]

  • Synthesis and selected lanthanide coordination chemistry of new ((1H-pyrazol-1-yl)methyl)pyridine and -pyridine 1-oxide ligands. Semantic Scholar. [Link]

  • Chemistry of the Lanthanides Using Pyrazolylborate Ligands. Chemical Reviews. [Link]

  • Metal Complexes with N-donor Ligands. ResearchGate. [Link]

  • How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. Accounts of Chemical Research. [Link]

  • Preparation and applications of some complexes derived from lanthanon(III) ions with some ligands derived from pyrazole. Semantic Scholar. [Link]

  • Studies on Luminescence Properties of Lanthanide Complexes Based on Pyrazolone. MDPI. [Link]

  • DNA Intercalating Near-Infrared Luminescent Lanthanide Complexes Containing Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) Ligands: Synthesis, Crystal Structures, Stability, Luminescence Properties and CT-DNA Interaction. MDPI. [Link]

  • Biomedical applications of lanthanide complexes. ResearchGate. [Link]

  • Lanthanide Luminescence in Visible-Light-Promoted Photochemical Reactions. MDPI. [Link]

  • Biomedical applications of lanthanide complexes. Semantic Scholar. [Link]

  • Brightly luminescent lanthanide pyrazolecarboxylates: Synthesis, luminescent properties and influence of ligand isomerism. Semantic Scholar. [Link]

  • Preparation and applications of some complexes derived from lanthanon(III) ions with some ligands derived from pyrazole. ResearchGate. [Link]

  • Synthesis and study of anionic lanthanide complexes with diisopropyl benzoylamidophosphate. ResearchGate. [Link]

  • Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3,5-Diisopropylpyrazole in the Synthesis of Advanced Pincer Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Moiety as a Cornerstone in Pincer Ligand Design

Pincer ligands, multidentate molecules that bind to a metal center in a meridional, tridentate fashion, have become indispensable tools in organometallic chemistry and homogeneous catalysis. Their rigid coordination geometry imparts exceptional thermal stability to the resulting metal complexes and provides a high degree of control over the metal's catalytic activity. Within the vast library of pincer scaffolds, those incorporating N-heterocyclic donors are particularly prominent.

This guide focuses on the strategic incorporation of 3,5-diisopropylpyrazole as a versatile building block for constructing NNN, PCP, and PCN-type pincer ligands. The choice of this specific pyrazole is not arbitrary; the bulky isopropyl groups at the 3- and 5-positions provide a well-defined steric pocket around the metal center, which is crucial for influencing substrate approach, transition state stabilization, and, ultimately, catalytic selectivity. Furthermore, the electronic properties of the pyrazole ring, coupled with the potential for the N-H proton to participate in catalysis (metal-ligand cooperation), offer a powerful platform for rational catalyst design.[1]

The "Why": Causality Behind Experimental Choices

The selection of this compound as a ligand component is a deliberate choice driven by several key factors that influence the final complex's behavior:

  • Steric Shielding: The two isopropyl groups create significant steric hindrance. This bulk is instrumental in preventing catalyst deactivation pathways such as dimerization or unproductive side reactions. It also defines the shape of the catalytic pocket, which can lead to enhanced selectivity in reactions like hydrogenations, alkylations, and cross-couplings.

  • Electronic Modulation: As a π-rich N-heterocycle, the pyrazole ring is an effective σ-donor. The electron-releasing nature of the isopropyl groups subtly enhances the electron-donating character of the pyrazole nitrogen, which can modulate the electron density at the metal center and influence its reactivity.

  • Proton-Responsive Functionality: In its N-unsubstituted form, the pyrazole's N-H group can act as a proton donor or acceptor. This "protic" nature enables metal-ligand cooperation, where the ligand actively participates in bond activation steps, such as the heterolytic cleavage of H-H or N-H bonds.[1] This bifunctional catalysis is a highly sought-after property in modern catalyst development.

  • Synthetic Versatility: Substituted pyrazoles are readily synthesized and can be incorporated into larger molecular frameworks through established synthetic routes, making them reliable building blocks for complex ligand architectures.

Synthetic Workflow Overview

The synthesis of a pyrazole-based pincer complex is a multi-step process that requires careful planning and execution under controlled conditions. The general workflow involves the synthesis of the ligand scaffold followed by its coordination to a suitable metal precursor.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Metal Complexation A Starting Materials (e.g., this compound, Dihalopyridine) B Deprotonation / Activation (e.g., NaH, KOtBu) A->B C Nucleophilic Substitution / Coupling (e.g., SNAr, Buchwald-Hartwig) B->C D Purification (Column Chromatography, Recrystallization) C->D E Characterized Pincer Ligand D->E F Pincer Ligand + Metal Precursor (e.g., Mn(CO)5Br, PdCl2(cod)) E->F To Complexation G Coordination Reaction (Solvent, Temp, Inert Atmosphere) F->G H Purification & Isolation G->H I Characterized Pincer Complex H->I NNN_Structure img

Caption: Structure of a 2,6-bis(3,5-diisopropylpyrazol-1-yl)pyridine (iPr-NNN) ligand.

Protocol 1: Synthesis of 2,6-bis(3,5-diisopropylpyrazol-1-yl)pyridine

This protocol is adapted from established methods for synthesizing bis(pyrazolyl)pyridine ligands. [2] Rationale: The reaction relies on the deprotonation of the pyrazole N-H by a strong base, creating a potent nucleophile. A high-boiling polar aprotic solvent like DMSO is used to facilitate the SNAr reaction with the deactivated 2,6-dibromopyridine at elevated temperatures. An inert atmosphere is crucial to prevent side reactions.

  • Reagents & Equipment:

    • This compound

    • 2,6-Dibromopyridine

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Schlenk flask, magnetic stirrer, heating mantle, argon/nitrogen line

    • Standard workup and purification glassware

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (2.2 equivalents) and anhydrous DMSO.

    • Stir the solution at room temperature and add potassium tert-butoxide (2.2 equivalents) portion-wise. The solution may change color. Stir for 30 minutes to ensure complete deprotonation.

    • Add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMSO to the reaction mixture.

    • Heat the reaction mixture to 130-140 °C and stir for 24 hours under argon. Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction by pouring the mixture into a beaker of cold water. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash thoroughly with water and then a cold, non-polar solvent (e.g., hexane) to remove unreacted starting material.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Self-Validation:

    • Expected Yield: 60-80%.

    • Characterization: Confirm the structure using ¹H NMR (disappearance of the pyrazole N-H proton, characteristic aromatic signals), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

Synthesis of PCP-Type Pincer Ligands

PCP pincer ligands feature a central donor atom connected to two phosphine arms. Synthesizing a pyrazole-based PCP ligand is a more complex, multi-step process. The following outlines a conceptual pathway based on a recently reported synthesis. [3][4][5]

PCP_Structure img

Caption: Structure of a pyrazole-derived PCP pincer ligand. [3] Protocol 2: Conceptual Synthesis of a Pyrazole-Derived PCP Ligand

Rationale: This synthesis involves building the ligand from a pre-functionalized pyrazole. C-H activation or functionalization at the C4 position of the pyrazole is a key step, followed by the attachment of the phosphine-bearing sidearms.

  • Part A: Synthesis of the Pyrazole Core

    • Start with a C4-functionalized pyrazole, such as 4-bromopyrazole. Protect the N1 position if necessary (e.g., with a methyl group).

    • Introduce the isopropyl groups at the C3 and C5 positions. This can be challenging and may require a de novo pyrazole ring synthesis, for instance, from an isopropyl-substituted 1,3-diketone and a hydrazine derivative.

  • Part B: Attachment of Sidearms

    • Perform a double Suzuki or similar cross-coupling reaction at the C3 and C5 positions of a suitable dihalopyrazole precursor with a boronic ester or acid that already contains the phosphine moiety (e.g., 2-(diisopropylphosphino)phenylboronic acid).

    • Alternatively, couple bromophenyl groups to the pyrazole first, and then introduce the phosphine groups in a later step via lithiation and reaction with iPr₂PCl.

  • Part C: Deprotonation and Metalation

    • The final step before complexation often involves deprotonation at the C4 position using a strong base like n-butyllithium to create a carbanion, which then coordinates to the metal center.

Note: The precise, step-by-step synthesis of such a complex ligand is highly specific and should be followed directly from the primary literature. [3][4][5]

Protocols for Metal Complexation

Once the pincer ligand is synthesized and purified, it can be coordinated to a variety of transition metals. The choice of metal precursor and reaction conditions is critical.

Protocol 3: Synthesis of an NNN-Manganese(I) Carbonyl Complex

This protocol is based on the synthesis of catalytically active manganese pincer complexes. [6] Rationale: The ligand reacts with a manganese(I) source, Mn(CO)₅Br. A mild base like K₂CO₃ acts as a halide scavenger and facilitates the coordination. The reaction is performed under an inert atmosphere to protect the electron-rich metal center.

  • Reagents & Equipment:

    • Synthesized iPr-NNN ligand (from Protocol 1)

    • Pentacarbonylmanganese(I) bromide (Mn(CO)₅Br)

    • Potassium carbonate (K₂CO₃), dried

    • Anhydrous toluene

    • Schlenk flask, reflux condenser, argon/nitrogen line

  • Procedure:

    • In a Schlenk flask, suspend the iPr-NNN ligand (1.0 eq.), Mn(CO)₅Br (1.1 eq.), and K₂CO₃ (1.5 eq.) in anhydrous toluene.

    • Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere for 12-24 hours.

    • Monitor the reaction. The formation of the complex is often accompanied by a color change.

    • After cooling, filter the mixture through a pad of Celite to remove K₂CO₃ and other insoluble materials.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting solid by washing with a non-polar solvent (like pentane) to remove organic impurities or by recrystallization.

  • Self-Validation:

    • Expected Yield: Good to excellent yields (70-90%).

    • Characterization: The complex should be characterized by ¹H and ¹³C NMR. A key indicator is the IR spectrum, which will show characteristic C≡O stretching frequencies for the carbonyl ligands. HRMS confirms the molecular weight. Single-crystal X-ray diffraction can provide definitive structural proof. [6]

Data Summary & Comparison

Ligand TypeDonor AtomsCentral MoietyKey Synthetic StepTypical Metal PartnersPrimary Application Area
iPr-NNN N, N, NPyridineSNAr with DihalopyridineMn, Fe, Co, Ni [2][6]Catalytic (De)hydrogenation, Alkylation [6]
iPr-PCP P, C, PPyrazoleC-H Activation / Cross-CouplingMo, W, Mn, Fe, Ni [3][5]Base Metal Catalysis, Small Molecule Activation
iPr-PCN P, C, NPhenyl/PyrazoleStepwise Arm InstallationPalladium [7]Cross-Coupling Reactions

Conclusion

This compound is a highly effective and strategic building block for the synthesis of advanced pincer ligands. Its inherent steric and electronic properties allow for the creation of robust, stable, and selective metal complexes. The protocols outlined herein provide a foundation for researchers to synthesize NNN and conceptualize PCP pincer systems. By understanding the causality behind the choice of reagents and conditions, scientists can rationally design and fine-tune these powerful catalytic tools for a wide range of chemical transformations.

References

  • Plaimauer, M. et al. (2023). Base metal complexes featuring a new pyrazole-derived PCP pincer ligand. Dalton Transactions. Available at: [Link] [3][4][5]2. Plaimauer, M. et al. (2023). Base metal complexes featuring a new pyrazole-derived PCP pincer ligand. Dalton Transactions. Available at: [8]3. Tanaka, R. et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link] [1]4. Viciosa, C. T. et al. (2014). Pyrazole-Based PCN Pincer Complexes of Palladium(II): Mono- and Dinuclear Hydroxide Complexes and Ligand Rollover C–H Activation. Organometallics. Available at: [Link] [7]5. Plaimauer, M. et al. (2023). Base metal complexes featuring a new pyrazole-derived PCP pincer ligand. Dalton Transactions. Available at:

  • Plaimauer, M. (2023). Synthesis and characterization of pyrazole-derived PCP pincer base metal complexes and their application for hydrofunctionalization reactions. TU Wien's reposiTUm. Available at: [Link]

  • Wang, C. et al. (2024). Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in α-Alkylation Reaction. Molecules. Available at: [Link] [6]8. Ben-Daouda, A. et al. (2022). Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands and their transition metal complexes. RSC Advances. Available at: [Link] [2]9. Ben-Daouda, A. et al. (2022). Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands and their transition metal complexes. RSC Publishing. Available at: [Link] [9]10. Plaimauer, M. et al. (2023). Base metal complexes featuring a new pyrazole-derived PCP pincer ligand. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: The Role of 3,5-Diisopropylpyrazole in Biomimetic Inorganic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The field of biomimetic inorganic chemistry seeks to replicate the structure and function of metalloenzyme active sites using well-defined synthetic coordination complexes. In this pursuit, the choice of ligand is paramount in dictating the steric and electronic environment of the metal center. This guide focuses on the pivotal role of 3,5-diisopropylpyrazole and its derivatives, particularly the sterically demanding hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (TpiPr2) ligand, in the development of functional models for a variety of metalloenzymes. We will explore the synthetic rationale for employing this ligand, provide detailed protocols for its preparation and the synthesis of its metal complexes, and discuss its application in mimicking the catalytic activity of enzymes such as catechol oxidase and superoxide dismutase.

Introduction: The Need for Steric Encumbrance in Biomimetic Models

Metalloenzymes achieve their remarkable catalytic efficiency and selectivity in part through the precise geometric and electronic control exerted by the protein scaffold surrounding the metal active site. This "second coordination sphere" can preorganize the primary ligands, restrict substrate access, and stabilize reactive intermediates.[1] In designing synthetic analogues, chemists often employ bulky ligands to mimic this steric encapsulation.

The this compound moiety is an exemplary building block for such ligands. The isopropyl groups, while electronically donating, primarily serve to create a sterically hindered environment around the metal center to which they are coordinated. This steric bulk can:

  • Prevent undesirable dimerization of reactive monomeric species.

  • Enforce unusual coordination geometries (e.g., distorted tetrahedral or five-coordinate) that are often observed in enzyme active sites.

  • Create a hydrophobic pocket around the metal, mimicking the protein interior and influencing substrate binding and reactivity.

  • Stabilize low-coordinate metal centers , which are often key to catalytic activity.

The most prominent ligand derived from this compound is the hydrotris(3,5-diisopropyl-1-pyrazolyl)borate, or TpiPr2, ligand. This "scorpionate" ligand coordinates to a metal in a facial tridentate fashion, providing a stable platform upon which to model the reactivity of a wide range of metalloenzymes.[2]

Synthesis of 3,5-Diisopropyl-1H-pyrazole: The Foundational Ligand

The synthesis of 3,5-disubstituted pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4] For 3,5-diisopropyl-1H-pyrazole, the corresponding diketone is 2,6-dimethyl-3,5-heptanedione.

Protocol 1: Synthesis of 3,5-Diisopropyl-1H-pyrazole

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product diketone 2,6-Dimethyl-3,5-heptanedione ethanol Ethanol, Reflux diketone->ethanol hydrazine Hydrazine Hydrate hydrazine->ethanol pyrazole 3,5-Diisopropyl-1H-pyrazole ethanol->pyrazole

Caption: Synthesis of 3,5-Diisopropyl-1H-pyrazole.

Materials:

  • 2,6-Dimethyl-3,5-heptanedione

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 2 M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dimethyl-3,5-heptanedione (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the resulting oil in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), water (50 mL), and saturated NaHCO3 solution (50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,5-diisopropyl-1H-pyrazole can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid.

Characterization: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Compound Molecular Formula Molar Mass ( g/mol )
3,5-Diisopropyl-1H-pyrazoleC9H16N2152.24

Table 1: Physical Properties of 3,5-Diisopropyl-1H-pyrazole.[5]

Synthesis of a Biomimetic Copper Complex

With the pyrazole in hand, we can synthesize more complex ligands and their metal complexes. The following protocol details the synthesis of a biomimetic copper(II) complex using the hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (TpiPr2) ligand. This type of complex has been used to model the active sites of copper proteins, including those with catechol oxidase and superoxide dismutase activity.[6]

Protocol 2: Synthesis of [TpiPr2]CuCl

Workflow:

G cluster_ligand Ligand Synthesis cluster_complex Complexation A 3,5-Diisopropyl-1H-pyrazole + KBH4 B Melt at ~200 °C under N2 A->B C Cool and Isolate K[TpiPr2] B->C D K[TpiPr2] + CuCl2 in THF C->D Add to CuCl2 solution E Stir at Room Temperature D->E F Filter and Recrystallize E->F G Obtain [TpiPr2]CuCl Crystals F->G

Caption: Workflow for the synthesis of [TpiPr2]CuCl.

Part A: Synthesis of Potassium Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (K[TpiPr2])

Materials:

  • 3,5-Diisopropyl-1H-pyrazole (from Protocol 1)

  • Potassium borohydride (KBH4)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • High-temperature oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3,5-diisopropyl-1H-pyrazole (3.5 eq) and potassium borohydride (1.0 eq).

  • Melt Reaction: Heat the flask in an oil bath to 190-200 °C. The solid mixture will melt and evolve hydrogen gas (Caution: ensure proper ventilation).

  • Reaction Completion: Continue heating for 2-3 hours until gas evolution ceases.

  • Isolation: Cool the reaction to room temperature. The resulting white solid is K[TpiPr2] and can be used in the next step without further purification. For long-term storage, it can be recrystallized from toluene.

Part B: Synthesis of [Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate]copper(II) Chloride ([TpiPr2]CuCl)

Materials:

  • K[TpiPr2] (from Part A)

  • Copper(II) chloride (CuCl2), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Preparation of CuCl2 Solution: In a Schlenk flask under an inert atmosphere, suspend anhydrous CuCl2 (1.0 eq) in anhydrous THF.

  • Addition of Ligand: In a separate flask, dissolve K[TpiPr2] (1.0 eq) in anhydrous THF. Transfer this solution cannula to the stirring suspension of CuCl2 at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change and the precipitation of potassium chloride (KCl) should be observed.

  • Isolation: Filter the reaction mixture through Celite under an inert atmosphere to remove the KCl precipitate.

  • Crystallization: Remove the solvent from the filtrate under vacuum. The resulting solid can be recrystallized by vapor diffusion of pentane into a concentrated THF or dichloromethane solution to yield green or blue crystals of [TpiPr2]CuCl.

Characterization and Biomimetic Applications

The synthesized complex should be thoroughly characterized to confirm its structure and purity. X-ray crystallography is the definitive method for determining the solid-state structure, revealing bond lengths, angles, and the coordination geometry of the copper center.[7][8] Spectroscopic techniques are crucial for characterizing the complex in solution.

Technique Expected Observations for [TpiPr2]Cu(II) Complexes Rationale
UV-Vis Spectroscopy A broad, low-intensity d-d transition in the range of 600-900 nm.[9]This absorption corresponds to the electronic transitions between the d-orbitals of the Cu(II) ion, which are sensitive to the coordination geometry.
EPR Spectroscopy For a d9 Cu(II) center, a characteristic anisotropic signal is expected.Electron Paramagnetic Resonance (EPR) is highly sensitive to the electronic environment of paramagnetic metal ions like Cu(II) and provides information on the geometry and covalency of the metal-ligand bonds.
FT-IR Spectroscopy Characteristic B-H stretch for the Tp ligand around 2500 cm-1. Pyrazole ring vibrations.Confirms the presence of the intact TpiPr2 ligand in the complex.
Cyclic Voltammetry A quasi-reversible Cu(II)/Cu(I) redox couple.The potential of this redox couple is a key parameter in assessing the complex's ability to participate in catalytic redox cycles, such as in modeling oxidase enzymes.[8]

Table 2: Spectroscopic and Electrochemical Characterization of a Typical [TpiPr2]Cu(II) Complex.

Application: Modeling Catechol Oxidase Activity

Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of catechols to quinones. [TpiPr2]Cu(II) complexes have shown remarkable efficacy in mimicking this activity.[6]

Assay Principle:

G Catechol 3,5-Di-tert-butylcatechol (Substrate) Catalyst [TpiPr2]Cu(II) Complex Catechol->Catalyst Quinone 3,5-Di-tert-butyl-o-quinone (Product, λmax ~400 nm) Catalyst->Quinone O2 O2 O2->Catalyst

Caption: Catalytic cycle for catechol oxidase mimicry.

Protocol 3: Assay for Catechol Oxidase Mimetic Activity
  • Prepare a stock solution of the substrate, 3,5-di-tert-butylcatechol (DTBC), in methanol.

  • Prepare a stock solution of the catalyst, [TpiPr2]CuCl, in a suitable solvent like dichloromethane or acetonitrile.

  • In a UV-Vis cuvette, add the substrate solution to methanol to a final volume of 3 mL.

  • Initiate the reaction by injecting a small aliquot of the catalyst stock solution into the cuvette.

  • Monitor the reaction by observing the increase in absorbance of the product, 3,5-di-tert-butyl-o-quinone, at its λmax (around 400 nm) over time using a UV-Vis spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The turnover number (TON) and turnover frequency (TOF) can be determined to quantify the catalytic efficiency.

The kinetic data can be used to elucidate the reaction mechanism, which often involves the binding of the catechol substrate to the copper center, followed by electron transfer and product release. The steric bulk of the TpiPr2 ligand is crucial in these model systems for promoting a reactive monomeric copper species and preventing the formation of inactive dimeric structures.

Conclusion

This compound is a versatile and powerful building block in biomimetic inorganic chemistry. Its primary contribution is through the sterically encumbering ligands it forms, most notably hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (TpiPr2). Metal complexes of this ligand have proven to be excellent structural and functional models for a variety of metalloenzymes, particularly those involving copper. The protocols and data presented here provide a foundation for researchers to synthesize and investigate these fascinating biomimetic systems, contributing to a deeper understanding of enzyme mechanisms and the development of novel catalysts for chemical transformations.

References

Sources

Protocol & Application Notes for the N-Alkylation of 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals and agrochemicals.[1] Their synthesis is a fundamental transformation for drug discovery and development programs. This document provides a detailed, field-proven protocol for the N-alkylation of 3,5-diisopropylpyrazole, a symmetrically substituted and synthetically useful building block.[2] We will delve into the mechanistic rationale behind reagent selection and procedural steps, offering a self-validating protocol that ensures reproducibility. This guide is designed for researchers, medicinal chemists, and process development scientists, providing both a step-by-step methodology and the expert insights necessary for successful implementation and troubleshooting.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole motif is a privileged scaffold in drug design, valued for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[3] The functionalization of the pyrazole core, particularly at the nitrogen atom (N-alkylation), is a critical strategy for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification directly influences the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

While the N-alkylation of unsymmetrical pyrazoles can present regioselectivity challenges, often yielding a mixture of isomers, the use of symmetrically substituted starting materials like this compound circumvents this issue, providing a single, predictable product.[1][4] This makes it an ideal model system and a valuable starting material for building more complex molecular architectures. The protocol detailed herein employs a classical and robust base-mediated approach, which is widely applicable and scalable.

Mechanistic Principle: Nucleophilic Substitution

The N-alkylation of a pyrazole is a classic example of a nucleophilic substitution reaction. The core principle involves two key steps:

  • Deprotonation: The proton on the pyrazole nitrogen (pKa ≈ 14-15) is acidic enough to be removed by a suitable base. This deprotonation generates a pyrazolate anion. This anion is a potent nucleophile, with the negative charge delocalized across the aromatic ring.

  • Nucleophilic Attack: The generated pyrazolate anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new N-C bond.

The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can be effective in polar aprotic solvents, offering milder reaction conditions.[1][5]

Materials & Reagents

Reagent Specifications
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
This compound17536-00-4C₉H₁₆N₂152.24Starting Material
Sodium Hydride (60% in mineral oil)7646-69-7NaH24.00Base
Benzyl Bromide100-39-0C₇H₇Br171.03Alkylating Agent
N,N-Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.09Solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Hexanes110-54-3C₆H₁₄86.18Eluent/Extraction
Saturated NH₄Cl (aq)12125-02-9NH₄Cl53.49Quenching Agent
Brine (Saturated NaCl)7647-14-5NaCl58.44Washing Agent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer with heating plate

  • Septa and needles for inert atmosphere techniques

  • Syringes for liquid transfer

  • Condenser and inert gas line (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Detailed Experimental Protocol: N-Benzylation

This protocol details the synthesis of 1-benzyl-3,5-diisopropylpyrazole as a representative example.

Step 1: Reaction Setup and Inert Atmosphere
  • Action: Place this compound (1.0 eq) into a dry, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Causality: The use of dry glassware is critical as the base, sodium hydride, reacts violently with water.

  • Action: Seal the flask with septa, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Causality: An inert atmosphere is essential to prevent atmospheric moisture from quenching the highly reactive sodium hydride.

  • Action: Add anhydrous DMF (to make a ~0.2 M solution) via syringe. Stir the mixture until the pyrazole is fully dissolved.

Step 2: Deprotonation - Formation of the Pyrazolate Anion
  • Action: Carefully weigh sodium hydride (60% dispersion in mineral oil, 1.2 eq) and add it portion-wise to the stirring solution at 0 °C (ice bath).

  • Causality: Adding the strong base at a reduced temperature helps to control the initial exotherm and any hydrogen gas evolution. The slight excess (1.2 eq) ensures complete deprotonation of the starting material. Observe for bubbling (H₂ evolution) to cease, which indicates the completion of the deprotonation step.

Step 3: Alkylation - C-N Bond Formation
  • Action: While maintaining the inert atmosphere and stirring, add the alkylating agent, benzyl bromide (1.1 eq), dropwise via syringe over 5 minutes.

  • Causality: A slow, dropwise addition is crucial to manage the exothermic nature of the nucleophilic substitution reaction and prevent side reactions. A small excess of the alkylating agent drives the reaction to completion.

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

Step 4: Reaction Monitoring
  • Action: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture side-by-side.

  • Causality: TLC provides a rapid and effective way to confirm the consumption of the starting material (disappearance of its spot) and the formation of a new, typically less polar, product spot.

Step 5: Aqueous Work-up and Extraction
  • Action: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted sodium hydride.

  • Causality: The quench must be done slowly and at 0 °C to safely manage the vigorous reaction between NaH and the aqueous solution. NH₄Cl is a mild acid that neutralizes the reaction mixture.

  • Action: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3x).

  • Causality: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and residual DMF will remain in the aqueous layer.

  • Action: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

  • Causality: The water washes remove any remaining DMF, and the brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.

  • Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Step 6: Purification
  • Action: Purify the crude residue by flash column chromatography on silica gel.

  • Causality: This standard technique separates the desired product from unreacted alkylating agent, mineral oil from the NaH dispersion, and any minor impurities.

  • Action: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 15% ethyl acetate in hexanes). Collect fractions and analyze by TLC to isolate the pure product.

Product Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 1-benzyl-3,5-diisopropylpyrazole.

Spectroscopic Data (Expected)
TechniqueObservationRationale
¹H NMR Disappearance of the broad N-H proton signal (>10 ppm). Appearance of a singlet for the benzylic CH₂ (~5.2 ppm) and aromatic protons (~7.3 ppm).Confirms the substitution at the nitrogen atom.
¹³C NMR Appearance of new signals for the benzylic carbon (~53 ppm) and aromatic carbons.Further confirms the presence of the newly introduced alkyl group.
Mass Spec (MS) Molecular ion peak [M+H]⁺ consistent with the calculated mass of C₁₆H₂₂N₂ (m/z = 243.18).Confirms the molecular weight of the final product.
IR Spec Disappearance of the N-H stretching band (typically ~3100-3300 cm⁻¹).Provides evidence of the loss of the N-H bond.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for synthesis and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup Dry Glassware under Inert Atmosphere B Dissolve Pyrazole in Anhydrous DMF A->B C Deprotonation: Add NaH at 0°C B->C D Alkylation: Add Alkyl Halide C->D E Monitor by TLC D->E F Quench with sat. NH4Cl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash & Dry Organic Layer G->H I Purify by Column Chromatography H->I J Final Product I->J G A Purified Product B ¹H & ¹³C NMR Spectroscopy A->B C Mass Spectrometry (MS) A->C D Infrared (IR) Spectroscopy A->D E Structure & Purity Confirmed B->E C->E D->E

Caption: Workflow for product characterization.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024, August 27). ChemistryViews. Retrieved January 9, 2026, from [Link]

  • Timoshkin, A. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved January 9, 2026, from [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 9, 2026, from [Link]

  • Dhiman, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Retrieved January 9, 2026, from [Link]

  • Dhiman, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Characteristics of the Synthesized N-Alkylated Pyrazoles 2. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019, June 12). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 9, 2026, from [Link]

  • This compound | C9H16N2 | CID 5255229. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

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The Role of 3,5-Diisopropylpyrazole in Polymerization Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Internal Donors in Ziegler-Natta Catalysis

Ziegler-Natta (Z-N) catalysis has revolutionized the production of polyolefins, particularly polypropylene, enabling precise control over the polymer's stereochemistry.[1] The performance of modern, high-yield Z-N catalysts, which are typically composed of a titanium compound supported on magnesium chloride (MgCl₂), is critically dependent on the presence of internal electron donors (IEDs).[2][3] These Lewis bases play a crucial role in enhancing catalyst activity and, most importantly, in dictating the stereoregularity of the resulting polymer.[4] By selectively poisoning aspecific active sites or modifying the electronic and steric environment of the active centers, IEDs are instrumental in producing highly isotactic polypropylene, a material with desirable mechanical and thermal properties.[2]

While a wide array of compounds, predominantly esters and ethers, have been successfully commercialized as internal donors, there is ongoing research into novel donor molecules to further refine catalyst performance.[5][6] This guide explores the application of 3,5-diisopropylpyrazole as a potential internal electron donor in Ziegler-Natta polymerization. Although not as extensively documented in mainstream literature as conventional donors, the principles governing its function can be extrapolated from the well-established understanding of IEDs in Ziegler-Natta systems.

This document provides a comprehensive overview of the theoretical considerations, practical protocols, and characterization techniques relevant to the use of this compound in polymerization catalysis.

Mechanism of Action: The Influence of this compound on the Catalytic Center

The precise mechanism by which an internal donor influences a Ziegler-Natta catalyst is multifaceted. In the case of this compound, its interaction with the MgCl₂ support and the titanium active centers is governed by its electronic and steric properties.

1. Coordination to MgCl₂ Surface:

The initial step involves the coordination of the this compound to the surface of the MgCl₂ support. The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring can coordinate to the Lewis acidic magnesium centers on the crystal lattice of MgCl₂. This coordination is crucial for the subsequent steps of catalyst preparation and for influencing the distribution and nature of the titanium active sites.

2. Modification of Titanium Active Sites:

During the titanation step (treatment with TiCl₄), the pre-adsorbed this compound can influence the formation and stereoselectivity of the titanium active centers. The bulky isopropyl groups at the 3 and 5 positions of the pyrazole ring are expected to create a specific steric environment around the active titanium species. This steric hindrance can favor a specific orientation of the incoming propylene monomer, leading to a highly isotactic polymer chain.

3. Electronic Effects:

The pyrazole ring, being an electron-rich aromatic system, can also exert an electronic influence on the titanium center. This can affect the electrophilicity of the active site, which in turn can modulate the rate of monomer insertion and the overall catalyst activity.

Experimental Protocols

Part 1: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst with this compound as Internal Donor

This protocol describes a general method for the synthesis of a spherical MgCl₂-supported Ziegler-Natta catalyst.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Ethanol (absolute)

  • Titanium Tetrachloride (TiCl₄)

  • This compound (Internal Donor)

  • Triethylaluminum (TEAl) (as a cocatalyst)

  • Hexane (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Preparation of the MgCl₂ Support:

    • In a nitrogen-purged reactor equipped with a mechanical stirrer, add anhydrous MgCl₂ and absolute ethanol in a predefined molar ratio.

    • Heat the mixture with stirring to form a homogeneous solution.

    • Spray-dry the solution to obtain spherical MgCl₂·xEtOH adduct particles.

  • Titanation and Incorporation of Internal Donor:

    • Suspend the spherical MgCl₂ support in an inert solvent like hexane.

    • Cool the suspension to a low temperature (e.g., -25°C).

    • Slowly add a solution of TiCl₄ to the suspension.

    • After the initial titanation, add a solution of this compound in toluene dropwise to the reactor.

    • Slowly raise the temperature of the reactor to a specific value (e.g., 80-100°C) and maintain for a set period to allow for the reaction and incorporation of the internal donor.

    • Perform a second titanation step by adding more TiCl₄ and heating to a higher temperature (e.g., 110-130°C).

  • Washing and Drying:

    • After the final titanation, the solid catalyst is thoroughly washed with an excess of anhydrous hexane to remove any unreacted TiCl₄ and other byproducts.

    • The resulting solid catalyst is then dried under a stream of nitrogen to yield a free-flowing powder.

G cluster_0 Support Preparation cluster_1 Catalyst Synthesis MgCl2 Anhydrous MgCl₂ Solution Homogeneous Solution MgCl2->Solution EtOH Ethanol EtOH->Solution Support Spherical MgCl₂·xEtOH Support Solution->Support Spray Drying Suspension Support Suspension in Hexane Support->Suspension TiCl4_1 TiCl₄ (1st Addition) Suspension->TiCl4_1 Low Temp. Donor This compound TiCl4_1->Donor Internal Donor Addition TiCl4_2 TiCl₄ (2nd Addition) Donor->TiCl4_2 High Temp. Titanation Washing Washing with Hexane TiCl4_2->Washing Drying Drying Washing->Drying Final_Catalyst Final Catalyst Powder Drying->Final_Catalyst

Catalyst Synthesis Workflow
Part 2: Propylene Polymerization

This protocol outlines a typical slurry polymerization of propylene using the prepared catalyst.

Materials:

  • Prepared Ziegler-Natta catalyst

  • Triethylaluminum (TEAl) solution in hexane (Cocatalyst)

  • Cyclohexyl(methyl)dimethoxysilane (External Donor, optional)

  • Propylene (polymerization grade)

  • Hexane (anhydrous, as polymerization medium)

  • Hydrogen (as a chain transfer agent)

Procedure:

  • Reactor Preparation:

    • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

    • Add anhydrous hexane to the reactor.

  • Addition of Catalyst Components:

    • Introduce the cocatalyst (TEAl) and the external donor (if used) into the reactor.

    • Add the solid Ziegler-Natta catalyst to the reactor.

  • Polymerization:

    • Pressurize the reactor with hydrogen to the desired partial pressure to control the molecular weight of the polymer.

    • Introduce propylene monomer into the reactor, maintaining a constant pressure.

    • Maintain the desired polymerization temperature (e.g., 70°C) for the specified duration.

  • Termination and Product Recovery:

    • Vent the unreacted propylene and cool the reactor.

    • Quench the polymerization by adding a small amount of acidified alcohol (e.g., HCl in methanol).

    • Filter the polypropylene powder, wash it with ethanol and then with water to remove catalyst residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

G Start Start ReactorPrep Reactor Preparation (Purge with N₂) Start->ReactorPrep AddHexane Add Anhydrous Hexane ReactorPrep->AddHexane AddComponents Add Cocatalyst (TEAl) & External Donor AddHexane->AddComponents AddCatalyst Add Z-N Catalyst AddComponents->AddCatalyst PressurizeH2 Pressurize with H₂ AddCatalyst->PressurizeH2 AddPropylene Introduce Propylene PressurizeH2->AddPropylene Polymerization Polymerization (Constant T & P) AddPropylene->Polymerization Termination Terminate with Acidified Alcohol Polymerization->Termination Recovery Filter, Wash, and Dry Polypropylene Termination->Recovery End End Recovery->End

Propylene Polymerization Workflow

Expected Influence of this compound on Catalyst Performance and Polymer Properties

Based on the structure of this compound, the following effects on catalyst performance and polypropylene properties can be anticipated.

ParameterExpected Influence of this compoundRationale
Catalyst Activity Moderate to HighThe pyrazole ring can donate electron density to the titanium center, potentially increasing its activity. However, excessive steric bulk from the isopropyl groups might hinder monomer access, moderating the activity.
Isotacticity HighThe bulky isopropyl groups at the 3 and 5 positions are expected to create a highly stereoregulating environment around the active site, favoring the formation of isotactic polypropylene.
Molecular Weight HighA highly stereospecific catalyst often leads to a lower rate of chain transfer reactions, resulting in higher molecular weight polymers.
Molecular Weight Distribution (MWD) Potentially NarrowA well-defined, homogeneous set of active sites, promoted by a specific internal donor, can lead to a narrower molecular weight distribution.

Characterization of the Resulting Polypropylene

To evaluate the effectiveness of this compound as an internal donor, the resulting polypropylene should be thoroughly characterized using standard techniques.

Characterization TechniqueProperty MeasuredSignificance
Gel Permeation Chromatography (GPC) Molecular Weight (Mw, Mn) and Molecular Weight Distribution (MWD)Determines the average chain length and the breadth of the chain length distribution.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Isotacticity (mmmm pentad content)Quantifies the stereoregularity of the polymer, which is a direct measure of the catalyst's stereoselectivity.
Differential Scanning Calorimetry (DSC) Melting Temperature (Tm) and Crystallinity (Xc)Provides information on the thermal properties and the degree of crystalline order in the polymer.
Melt Flow Rate (MFR) Flowability of the molten polymerAn indirect measure of the average molecular weight, important for processing applications.

Conclusion

The use of novel internal electron donors is a key area of research in the continuous improvement of Ziegler-Natta catalysts. While this compound is not a conventional internal donor, its structural features suggest it could be a promising candidate for producing highly isotactic polypropylene. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and other N-heterocyclic compounds in the fascinating field of polymerization catalysis. Further experimental work is necessary to validate these hypotheses and to fully elucidate the structure-property relationships for this class of internal donors.

References

  • Dang, X., Li, Q., Li, H., Yang, Y., Zhang, L., & Hu, Y. (2014). Ziegler-Natta catalysts with novel internal electron donors for propylene polymerization. Journal of Polymer Research, 21(12), 1-9.
  • Taniike, T., Cannavacciuolo, F. D., Khoshsefat, M., De Canditiis, D., Antinucci, G., Chammingkwan, P., ... & Busico, V. (2024).
  • Wang, L., Gao, Z., & Liu, B. (2024). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers, 16(19), 2639.
  • Paghadar, B. R., Sainani, J. B., Samith, K. M., Tantry, S., & Bhagavath, P. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Journal of Polymer Research, 28(10), 1-19.
  • Taniike, T., Cannavacciuolo, F. D., Khoshsefat, M., De Canditiis, D., Antinucci, G., Chammingkwan, P., ... & Busico, V. (2024). Data Driven Modeling of Ziegler–Natta Polypropylene Catalysts: Revisiting the Role of the Internal Donor.
  • Terano, M., Kataoka, T., & Keii, T. (1987). Characterization of phthalate internal donor in MgCl2 supported Ziegler-Natta catalyst by solid state 13C NMR. Polyolefins Journal, 4(1), 117-127.
  • Fushimi, N., Shimizu, K., Yonekubo, S., Teranishi, H., & Tomae, M. (2012). U.S. Patent No. 8,324,176. Washington, DC: U.S.
  • Ghasemi, N., & Arabi, H. (2024). Tailoring polypropylene properties by package of internal/external donor in Ziegler Natta catalysts. Polyolefins Journal, 11(2), 255-263.
  • Parveen, S., Arshad, M., & Channar, P. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7419.
  • Bruno, O., Ranise, A., Bondavalli, F., Schenone, P., D'Amico, M., Lampa, E., ... & Rossi, F. (1992). 3, 5-Diphenyl-1H-pyrazole derivatives. X. N-substituted 1-(2-aminopropyl)-and 1-(3-amino-2-hydroxypropyl)-3, 5-diphenyl-1H-pyrazoles with antiinflammatory and other activities. Il Farmaco, 47(10), 1235-1248.
  • LyondellBasell. (2010).
  • Jamjah, R., Ghasemi, N., & Arabi, H. (2022). The role of organoaluminum and electron donors in propene insertion on the Ziegler–Natta catalyst. Dalton Transactions, 51(29), 11019-11029.
  • Wikipedia. (2023). Ziegler–Natta catalyst. Retrieved from [Link]

  • Paghadar, B. R., Sainani, J. B., Samith, K. M., Tantry, S., & Bhagavath, P. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review.
  • Ghasemi, N., & Arabi, H. (2022). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Polymers, 14(15), 3196.

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Synthesis of Functionalized Pyrazoles from 3,5-Diisopropylpyrazole: An Application Note and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional candidate for the development of novel therapeutic agents.[3]

3,5-Diisopropylpyrazole serves as a valuable and sterically defined starting material for the synthesis of a diverse library of functionalized pyrazoles. The isopropyl groups at the 3 and 5 positions provide a lipophilic character and can influence the orientation of substituents, which is crucial for optimizing drug-receptor interactions. This guide provides detailed protocols for the functionalization of this compound at the C4 and N1 positions, offering researchers in drug discovery and medicinal chemistry a practical resource for generating novel molecular entities.

Strategic Functionalization of the this compound Core

The reactivity of the this compound ring allows for selective functionalization at key positions. The C4 position is susceptible to electrophilic substitution, while the N1 nitrogen can be readily alkylated or arylated after deprotonation. This modular approach enables the systematic introduction of various pharmacophores to fine-tune the biological activity of the resulting compounds.

G A This compound B C4-Functionalization A->B C N1-Functionalization A->C D 4-Halo-3,5-diisopropylpyrazole B->D E 4-Nitro-3,5-diisopropylpyrazole B->E F 4-Formyl-3,5-diisopropylpyrazole B->F G N-Alkyl/Aryl-3,5-diisopropylpyrazole C->G H Palladium-Catalyzed Cross-Coupling D->H I Diverse C4-Substituted Pyrazoles H->I G A This compound C C4-Functionalized This compound A->C Electrophilic Aromatic Substitution B Electrophilic Reagent (NBS, HNO₃/H₂SO₄, Vilsmeier Reagent) G A 4-Halo-3,5-diisopropylpyrazole B Suzuki Coupling (ArB(OH)₂) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkyne) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amine) A->D Pd Catalyst, Base E 4-Aryl-3,5-diisopropylpyrazole B->E F 4-Alkynyl-3,5-diisopropylpyrazole C->F G 4-Amino-3,5-diisopropylpyrazole D->G

Sources

Application Note & Protocol Guide: Leveraging 3,5-Diisopropylpyrazole in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the coordination of 3,5-diisopropylpyrazole with transition metals, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from fundamental principles to practical laboratory protocols and applications, ensuring scientific integrity and offering actionable insights.

Foreword: The Strategic Value of Steric Hindrance

In the intricate world of coordination chemistry, the ligand dictates the outcome. The choice of a coordinating molecule is a strategic decision that influences the resulting metal complex's geometry, stability, reactivity, and ultimately, its function. Among the vast library of N-heterocyclic ligands, this compound (HpziPr2) stands out for its unique combination of electronic properties and significant steric bulk. The two isopropyl groups flanking the coordinating nitrogen atoms are not mere decorations; they are powerful directing groups that create a well-defined coordination pocket around the metal center. This steric shielding can prevent unwanted side reactions, stabilize unusual coordination numbers, and enforce specific geometric constraints, making HpziPr2 an invaluable tool in catalysis, materials science, and bioinorganic chemistry.[1][2][3] This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this versatile ligand.

Core Synthetic Methodologies: Accessing Pyrazolate Complexes

The synthesis of transition metal complexes with this compound typically involves the deprotonation of the acidic N-H proton to form the 3,5-diisopropylpyrazolate anion (pziPr2)⁻, which then binds to the metal center. The two most common and reliable methods to achieve this are direct reaction with a basic metal precursor and salt metathesis.

Salt Metathesis: The Workhorse Approach

This is arguably the most general and high-yielding method. It relies on the pre-formation of an alkali metal salt of the pyrazolate, which then undergoes a salt elimination reaction with a transition metal halide. The driving force is often the formation of a highly stable and insoluble alkali metal halide (e.g., LiCl, NaCl), which can be easily filtered off.

Causality Behind the Protocol:

  • Inert Atmosphere: Alkali metals, their hydrides, and organometallic reagents (like n-BuLi) are highly reactive with oxygen and moisture. All steps must be performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques to prevent degradation of reagents and unwanted side reactions.

  • Anhydrous Solvents: Water will quench the strong base and hydrolyze many metal halide precursors. The use of rigorously dried solvents is mandatory for success.

  • Controlled Addition: The addition of the strong base at low temperatures (0 °C) helps to control the exothermicity of the deprotonation reaction. Similarly, adding the pyrazolate salt solution to the metal halide at low temperatures can prevent side reactions, especially with highly reactive metal centers.

Protocol 1: General Synthesis of a Transition Metal Bis(pyrazolate) Complex via Salt Metathesis

  • Reagent Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (2.0 equivalents, e.g., 10.0 mmol, 1.52 g) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 2.0 eq., 10.0 mmol, 6.25 mL) dropwise via syringe over 10 minutes. A color change and/or the formation of a precipitate may be observed.

  • Salt Formation: Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete formation of lithium 3,5-diisopropylpyrazolate.

  • Metal Precursor Preparation: In a separate 100 mL Schlenk flask, suspend the anhydrous transition metal dichloride (MCl₂, 1.0 eq., 5.0 mmol) in 20 mL of anhydrous THF.

  • Coordination Reaction: Cool the MCl₂ suspension to -78 °C using a dry ice/acetone bath. Slowly transfer the lithium pyrazolate solution from the first flask to the MCl₂ suspension via cannula.

  • Reaction Completion: After the addition is complete, remove the cold bath and allow the reaction to slowly warm to room temperature. Stir overnight. A fine, pale precipitate of LiCl will form.

  • Isolation: Remove the LiCl precipitate by filtration through a pad of Celite under an inert atmosphere.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., pentane, toluene) or by sublimation.

Diagram 1: Salt Metathesis Workflow

Caption: The two-stage process of salt metathesis for synthesizing metal pyrazolate complexes.

Direct Reaction / In-Situ Deprotonation

For metal precursors that are sufficiently basic or when a non-coordinating external base is used, a direct one-pot synthesis is possible. This method avoids the pre-formation of the alkali metal salt but is often more dependent on the specific metal precursor's reactivity.

Protocol 2: Synthesis of a Zirconium Complex via Direct Reaction

This protocol is adapted from the synthesis of heteroscorpionate zirconium complexes, demonstrating a direct, base-free approach.[4]

  • Setup: In a glovebox, charge a Schlenk flask with ZrCl₄ (1.0 eq., 3.1 mmol, 0.72 g) and a stir bar.

  • Ligand Preparation: In a separate vial, dissolve 2,2-bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol (a related heteroscorpionate ligand, used here as an illustrative example of the technique) (1.0 eq., 3.1 mmol, 1.19 g) in 30 mL of anhydrous THF.[4]

  • Reaction: Add the ligand solution to the solid ZrCl₄. The mixture will typically change color.

  • Reaction Completion: Stir the solution at room temperature. The reaction progress can be monitored by NMR. For many complexes of this type, the reaction can take several hours to weeks to go to completion.[4]

  • Isolation: If the product precipitates or crystallizes from the solution, it can be isolated by filtration. Otherwise, the solvent is removed under vacuum, and the product is purified by recrystallization.

Essential Characterization Techniques

Unambiguous identification of the synthesized complex is critical. A combination of spectroscopic and analytical methods provides a complete picture of the molecule's identity and structure.

TechniquePurpose & Expected Observations for HpziPr2 Complexes
1H NMR Confirms ligand coordination and solution-state symmetry. Key Signals: The broad N-H proton signal (typically >10 ppm in the free ligand) will disappear upon deprotonation and coordination.[5] Significant shifts in the pyrazole C4-H proton (~6.0 ppm) and the isopropyl CH (~3.0 ppm) and CH₃ (~1.3 ppm) protons are expected. The number of signals can indicate the symmetry of the complex in solution.
13C NMR Verifies the carbon framework. Shifts in the pyrazole ring carbons (C3, C4, C5) and the isopropyl carbons confirm a change in the electronic environment upon coordination.
X-ray Crystallography Provides definitive solid-state structure, including bond lengths, angles, and coordination geometry.[6] This is the gold standard for confirming the metal's coordination number and the binding mode of the pyrazolate ligand.[7][8][9]
Mass Spectrometry Confirms the molecular weight of the complex. The observed isotopic pattern should match the calculated pattern for the proposed formula, which is especially useful for confirming the presence and identity of the metal ion.
Elemental Analysis Determines the bulk purity of the sample by quantifying the percentage of Carbon, Hydrogen, and Nitrogen. The experimental values should match the calculated values for the proposed formula within an acceptable error (±0.4%).
Magnetic Susceptibility For paramagnetic complexes (e.g., many Fe(II), Co(II), Cu(II) complexes), this technique determines the number of unpaired electrons, providing insight into the metal's oxidation state and spin state.

Applications in Homogeneous Catalysis

The proton-responsive nature of the pyrazole N-H group, combined with the steric bulk of the isopropyl substituents, makes these ligands highly effective in homogeneous catalysis. The N-H group can participate in metal-ligand cooperation, acting as a proton shuttle in catalytic cycles.[3]

Mechanism: Metal-Ligand Cooperation in Transfer Hydrogenation

In many catalytic cycles, the pyrazole ligand does not act as a simple spectator. In a process known as metal-ligand cooperation, the N-H proton can be transferred to a substrate, while the metal center orchestrates bond-making and bond-breaking steps. This bifunctional catalysis is a powerful strategy for efficient transformations.[3]

Diagram 2: A Protic Pyrazole in Catalysis

G A [M-pzH]n+ (Pre-catalyst) B [M-pz...H...S]n+ (Substrate Activation) A->B + Substrate (S) C [M-pz]-(n-1)+ (Deprotonated State) B->C Proton Transfer to Substrate D Product Release & Regeneration C->D + H-Donor D->A Product Release

Caption: Simplified cycle showing metal-ligand cooperation with a protic pyrazole ligand.

Concluding Remarks for the Advanced Practitioner

This compound is more than just a bulky ligand; it is a tunable platform for designing sophisticated transition metal complexes. By mastering the synthetic protocols and understanding the nuances of characterization, researchers can unlock novel reactivity and develop next-generation catalysts and materials. The steric constraints imposed by the isopropyl groups are a feature, not a limitation, providing a predictable framework for rational design. As the field continues to evolve, the creative application of such sterically demanding, proton-responsive ligands will undoubtedly continue to push the boundaries of coordination chemistry.

References

  • Crystal structure of a homoleptic zinc(II) complex based on bis(3,5-diisopropylpyrazol-1-yl)acetate. ResearchGate. Available at: [Link]

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. Available at: [Link]

  • The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data. ResearchGate. Available at: [Link]

  • 3,5-Dimethylpyrazole: A Cornerstone in Organic Synthesis and Coordination Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and characterization of divalent metal complexes containing the heteroscorpionate ligand dihydrobis(3-carboxyethyl-5-methylpyrazolyl)borate. ResearchGate. Available at: [Link]

  • 3,5-Dimethylpyrazole - Wikipedia. Wikipedia. Available at: [Link]

  • Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. Preprints.org. Available at: [Link]

  • 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. MDPI. Available at: [Link]

  • Reactions of divalent transition metal halides with 3,5-dimethyl-1-(hydroxymethyl)-pyrazole: Part 23. Transition metal complexes with pyrazole-based ligands. ResearchGate. Available at: [Link]

  • Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ResearchGate. Available at: [Link]

  • Synthesis and characterisation of new N1-alkyl-3,5-dipyridylpyrazole derived ligands. Study of their reactivity with Pd(II) and Pt(II). ResearchGate. Available at: [Link]

  • Transition Metal Complexes of Ligands Containing 3,5-Dimethylpyrazolyl Groups and Thioether Functions. The Crystal and Molecular. DSpace. Available at: [Link]

  • Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). PubMed Central. Available at: [Link]

  • Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. Royal Society of Chemistry. Available at: [Link]

  • The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PubMed Central. Available at: [Link]

  • This compound | C9H16N2 | CID 5255229. PubChem. Available at: [Link]

  • Special Issue : Synthesis and Applications of Transition Metal Complexes. MDPI. Available at: [Link]

  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. MDPI. Available at: [Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available at: [Link]

  • Novel pyrazole functionalized phthalocyanines and their first row transition metal complexes. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar. Available at: [Link]

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Application Notes & Protocols: Creating Sterically Demanding Active Sites with 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Steric Influence in Coordination Chemistry

In the design of catalysts and functional metal complexes, the ligand plays a paramount role in dictating the reactivity and selectivity of the metal center. Beyond simple electronic tuning, the spatial or steric properties of a ligand can impose significant geometric constraints, creating a tailored reaction pocket around the metal. This concept of "steric demand" is a powerful tool for controlling coordination numbers, stabilizing reactive intermediates, and directing the trajectory of incoming substrates.

The 3,5-diisopropylpyrazole molecule is an exemplary ligand for generating high steric hindrance. Its pyrazole core provides a robust N,N-bidentate or N-monodentate coordination site, while the bulky isopropyl groups at the 3 and 5 positions act as "gatekeepers" to the active site. These groups project into the space surrounding the metal, creating a defined steric cone that can prevent catalyst aggregation, block undesired reaction pathways, and enforce specific substrate orientations, thereby enhancing catalytic selectivity.[1][2] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, which adds another layer of interest for drug development professionals exploring metallodrugs or catalyzed synthesis of complex pharmaceuticals.[3]

This guide provides detailed protocols for the synthesis of the this compound ligand and its subsequent use in creating metal complexes with sterically demanding active sites, complete with an application in a high-impact catalytic reaction.

Synthesis and Characterization of the Ligand

The most common and efficient route to 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-diketone and a hydrazine source.[4][5][6][7] For this compound, the corresponding precursor is 2,6-dimethyl-3,5-heptanedione.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from standard pyrazole synthesis procedures.[8][9]

Materials:

  • 2,6-Dimethyl-3,5-heptanedione

  • Hydrazine sulfate (N₂H₄·H₂SO₄) or Hydrazine hydrate (N₂H₄·H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or Water

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate (1.0 eq) in a 10% aqueous sodium hydroxide solution. Alternatively, dissolve hydrazine hydrate (1.0 eq) in ethanol. Cool the flask in an ice bath to ~10-15°C.

    • Causality Note: Using hydrazine sulfate in a basic solution generates free hydrazine in situ. This method is often preferred for safety and stability over using concentrated hydrazine hydrate directly.[8] The reaction is performed at a reduced temperature to control the initial exotherm of the condensation.

  • Addition of Diketone: While stirring vigorously, add 2,6-dimethyl-3,5-heptanedione (1.0 eq) dropwise to the hydrazine solution over 30 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: If using an aqueous system, dilute the reaction mixture with deionized water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). If using an ethanol system, first remove the ethanol under reduced pressure, then add water and proceed with the ether extraction.

  • Drying and Evaporation: Combine the organic extracts, wash with a saturated brine solution, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent like hexanes or by sublimation to yield pure this compound as a white crystalline solid.

Workflow for Ligand Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification diketone 2,6-Dimethyl-3,5-heptanedione addition 1. Dropwise Addition (0-15 °C) diketone->addition hydrazine Hydrazine Source (Hydrate or Sulfate/Base) hydrazine->addition stir 2. Stir at RT (2-3 hours) addition->stir extract 3. Diethyl Ether Extraction stir->extract dry 4. Dry & Evaporate extract->dry purify 5. Recrystallize or Sublimate dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Expected Characterization Data
Technique Expected Result
¹H NMR Signals corresponding to the isopropyl CH protons (septet), isopropyl CH₃ protons (doublet), a singlet for the pyrazole C4-H, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the isopropyl CH and CH₃ carbons, and two distinct signals for the pyrazole C3/C5 and C4 carbons.
Mass Spec (MS) Molecular ion peak [M+H]⁺ consistent with the molecular formula C₉H₁₇N₂.
Melting Point 87 to 92°C.

Crafting the Sterically Demanding Active Site

The acidic N-H proton of the pyrazole can be easily removed by a suitable base to form the pyrazolate anion, which is an excellent nucleophile for coordinating to metal centers. The choice of metal precursor and reaction conditions will determine the final structure of the complex.

Protocol 3.1: General Synthesis of a Metal-(3,5-diisopropylpyrazolate) Complex

Materials:

  • This compound

  • Strong base (e.g., n-Butyllithium, Sodium hydride, Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, Diethyl Ether, Toluene)

  • Metal precursor (e.g., ZnCl₂, Pd(OAc)₂, CuI)

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent reaction with oxygen or moisture.

  • Deprotonation: Dissolve this compound (1.0 eq) in the anhydrous solvent in a Schlenk flask. Cool the solution to -78°C (dry ice/acetone bath) or 0°C (ice bath), depending on the base.

  • Base Addition: Slowly add the strong base (1.0 eq). If using n-BuLi, a color change may be observed. If using NaH, evolution of H₂ gas will occur. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation, forming the lithium/sodium/potassium pyrazolate salt.

    • Causality Note: Pre-forming the pyrazolate salt ensures a clean and quantitative reaction with the metal precursor, avoiding side reactions that can occur if the free pyrazole and a weaker base are mixed directly with the metal salt.

  • Metal Coordination: In a separate Schlenk flask, dissolve or suspend the metal precursor (e.g., 0.5 eq of ZnCl₂ for a ZnL₂ complex) in the same anhydrous solvent.

  • Complex Formation: Slowly transfer the pyrazolate solution to the metal precursor solution via cannula at low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Isolation: The method of isolation depends on the product's properties. It may involve filtration to remove salt byproducts (e.g., LiCl), followed by removal of the solvent under vacuum.

  • Purification: The resulting metal complex can often be purified by recrystallization from a suitable solvent system (e.g., pentane, toluene/hexane) to obtain crystals suitable for X-ray diffraction analysis.

Visualizing the Steric Cone

The true value of the this compound ligand is its ability to create a sterically congested pocket around the metal. This "steric cone" influences which molecules can approach and bind to the active site.

Caption: Steric cone created by the isopropyl groups shielding the metal center.

Application Note: Enhancing Selectivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but coupling sterically hindered substrates (e.g., ortho-substituted aryl halides and boronic acids) can be challenging.[10] A catalyst with a sterically demanding ligand can facilitate these difficult transformations.

Protocol 4.1: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

Reaction: Coupling of 1-bromo-2,6-dimethylbenzene with 2,6-dimethylphenylboronic acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] as precatalyst

  • This compound (L-iPr) or 3,5-Dimethylpyrazole (L-Me) as ligand

  • 1-bromo-2,6-dimethylbenzene

  • 2,6-dimethylphenylboronic acid

  • Potassium phosphate (K₃PO₄) as base

  • Anhydrous toluene/water mixture (e.g., 10:1) as solvent

Procedure:

  • Catalyst Preparation: In a glovebox or under inert atmosphere, add Pd(OAc)₂ (1 mol%) and the pyrazole ligand (3 mol%) to a Schlenk tube. Add a portion of the anhydrous toluene. Stir for 20 minutes to allow for pre-formation of the active catalyst.

    • Causality Note: The excess ligand helps stabilize the active Pd(0) species, which is crucial for the catalytic cycle. The steric bulk of the ligand promotes the formation of a monoligated palladium species, which can accelerate the rate-limiting oxidative addition step.[11]

  • Reaction Assembly: To the catalyst mixture, add the aryl bromide (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).

  • Reaction: Add the remaining solvent (toluene and water). Seal the tube and heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by GC-MS or TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance Data
Ligand UsedCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of 2,2',6,6'-Tetramethylbiphenyl (%)
This compound (L-iPr) 1.01001885%
3,5-Dimethylpyrazole (L-Me)1.01001832%
No Ligand1.010018<5% (Pd black formation)

Discussion: The data clearly demonstrates the critical role of the sterically demanding this compound ligand. The bulky isopropyl groups create a coordination environment that favors the reductive elimination step to form the highly hindered tetra-ortho-substituted biaryl product. In contrast, the less bulky dimethylpyrazole ligand is less effective, and the absence of a stabilizing ligand leads to catalyst decomposition (formation of palladium black) and negligible product formation.[12]

Catalytic Cycle Visualization

G cluster_anno Role of Steric Bulk (L = this compound) node_pd0 L-Pd(0) (Active Catalyst) node_oxadd Oxidative Addition (Ar-X) node_pd0->node_oxadd node_pd2 L-Pd(II)(Ar)(X) node_oxadd->node_pd2 anno1 • Promotes monoligated Pd(0) • Accelerates Oxidative Addition node_trans Transmetalation (Ar'-B(OR)2) node_pd2->node_trans node_pd2_biaryl L-Pd(II)(Ar)(Ar') node_trans->node_pd2_biaryl node_redel Reductive Elimination node_pd2_biaryl->node_redel node_redel->node_pd0 node_start Ar-Ar' (Product) node_redel->node_start anno2 • Creates steric clash between  Ar and Ar' groups • Promotes Reductive Elimination

Caption: Suzuki-Miyaura cycle showing where steric bulk has a major impact.

Concluding Remarks for Drug Development Professionals

The principles demonstrated here extend beyond catalysis into the realm of medicinal chemistry. The ability to precisely control the geometry and accessibility of a metal's active site is crucial for designing targeted metallodrugs. A sterically hindered ligand like this compound could be used to:

  • Improve Selectivity: Shield a therapeutic metal ion to prevent unwanted coordination with off-target biomolecules.

  • Tune Reactivity: Modulate the release of a cytotoxic ligand or the redox potential of the metal center by controlling the coordination environment.

  • Enhance Stability: Protect the metal complex from degradation in biological media.

By mastering the use of sterically demanding ligands, researchers can unlock new strategies for developing more selective catalysts and more effective therapeutic agents.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Kim, D., Park, J., Kim, J., & Chang, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]

  • Request PDF (n.d.). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Kim, D., Park, J., Kim, J., & Chang, S. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Garg, N. K. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(15), 3742–3745. [Link]

  • Kuwata, S. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 27(3), 969. [Link]

  • CORE. (n.d.). Influence of the counter anion and steric hindrance of pyrazolyl and imidazolyl flexible ligands on the structure of zinc-based coordination polymers. [Link]

  • Request PDF. (n.d.). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found]
  • Müller, T. J. J. (2016). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 6(82), 78474-78481. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]

  • Roman, G. (2017). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. ResearchGate. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(41), 23143–23148. [Link]

  • Bao, M., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. ResearchGate. [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Scientific Reports, 11(1), 22961. [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4‐c]Pyrazole Sigma‐1 Receptor Ligands. (2024). ResearchGate. [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 3,5-Diisopropylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-diisopropylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, and optimizing these reactions is crucial for efficient drug discovery and development.[1][2] This resource is structured to address specific challenges you may encounter in the laboratory, ensuring you can achieve high yields and purity in your synthesis of this compound.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that can arise during the synthesis of this compound, which is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound, such as 2,6-dimethyl-3,5-heptanedione, with a hydrazine derivative.[1][3]

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue.

Potential Cause & Recommended Solution

  • Purity of Starting Materials: The purity of your reagents, particularly the hydrazine and the β-dicarbonyl compound, is critical. Impurities can lead to undesired side reactions that consume your starting materials and reduce the overall yield.[4]

    • Actionable Advice: Always use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. For instance, hydrazine can be distilled, and the diketone can be purified by chromatography if necessary.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's outcome.

    • Actionable Advice:

      • Temperature: While some pyrazole syntheses proceed at room temperature, others may require heating to overcome the activation energy barrier.[5] A good starting point is to run the reaction at a moderate temperature (e.g., 50-80°C) and monitor its progress.

      • Reaction Time: Incomplete reactions are a frequent cause of low yields.[4] Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent.[5] The reaction should be allowed to proceed until the starting material is no longer visible on the TLC plate.

      • Solvent: The solvent plays a crucial role in ensuring the reactants are properly dissolved and can interact. Ethanol is a commonly used solvent for this reaction.[3][6] However, if you are experiencing solubility issues, a solvent screen with other polar protic or aprotic solvents might be necessary. In some cases, aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol.[3][6]

  • Incorrect Stoichiometry: The molar ratio of the reactants is a key parameter.

    • Actionable Advice: For the synthesis of similar pyrazoles, a slight excess of hydrazine hydrate has been shown to improve yields.[4] A 1:1.2 molar ratio of the diketone to hydrazine hydrate is a reasonable starting point.

Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on your TLC plate or difficulties in purification often point to the formation of side products.

Potential Cause & Recommended Solution

  • Decomposition of Hydrazine: Hydrazine, especially phenylhydrazine, can be unstable and decompose, leading to colored impurities and byproducts.[7]

    • Actionable Advice: Use freshly opened or purified hydrazine. Running the reaction at a lower temperature can also help minimize decomposition.[7]

  • Side Reactions at High Temperatures: Elevated temperatures can sometimes promote unwanted side reactions, leading to the formation of polymeric materials or tars.[7]

    • Actionable Advice: Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. If the reaction is exothermic, consider cooling the reaction vessel during the addition of reagents.[8]

  • Air Oxidation: Some of the intermediates or the final product might be sensitive to air oxidation.

    • Actionable Advice: If you suspect air sensitivity, perform the reaction under an inert atmosphere, such as nitrogen or argon.

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause & Recommended Solution

  • Product is a Solid: this compound is a solid at room temperature.[1][9]

    • Actionable Advice:

      • Crystallization: Recrystallization is often an effective method for purifying solid compounds. A suitable solvent system can be determined through small-scale solubility tests. Petroleum ether has been used for the recrystallization of similar pyrazoles.[10]

      • Work-up: A proper aqueous work-up is crucial to remove any inorganic salts or water-soluble impurities. This typically involves extracting the product into an organic solvent, washing with brine, and drying the organic layer over an anhydrous salt like sodium sulfate before concentrating.[5]

  • Product is a Solid with Co-eluting Impurities: If crystallization is not sufficient, column chromatography may be necessary.

    • Actionable Advice:

      • Stationary Phase: Silica gel is the most common stationary phase for column chromatography.[5]

      • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[5] Monitor the separation using TLC to find the optimal solvent system.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from a 1,3-diketone and hydrazine?

The synthesis of 3,5-disubstituted pyrazoles from a 1,3-dicarbonyl compound and hydrazine is a classic example of the Knorr pyrazole synthesis.[1] The mechanism involves a nucleophilic attack of the hydrazine at one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[1]

Q2: Are there alternative synthetic routes to 3,5-disubstituted pyrazoles?

Yes, beyond the traditional Knorr synthesis, several other methods exist for constructing the pyrazole ring.[1] These can be advantageous depending on the available starting materials and desired substitution patterns. Some alternatives include:

  • Reactions of acetylenic ketones with hydrazines.[6][11][12]

  • Cycloaddition reactions of diazo compounds.[2]

  • Synthesis from vinyl ketones with a leaving group.[6][11]

Q3: What is prototropic tautomerism and how does it affect this compound?

Prototropic tautomerism is a phenomenon where a proton can change its position within a molecule. In this compound, the proton on one of the nitrogen atoms can move to the other nitrogen atom.[1] This is an important characteristic as it can influence the compound's reactivity and its interactions with other molecules through hydrogen bonding.[1]

Q4: What are some of the key applications of this compound and its derivatives?

Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[1] While this compound itself is often used as a building block, the pyrazole scaffold is found in drugs with anti-inflammatory, antimicrobial, antifungal, and antiproliferative properties.[1][13]

III. Experimental Protocols & Data

Standard Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,6-Dimethyl-3,5-heptanedione

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-3,5-heptanedione in ethanol.

  • Slowly add hydrazine hydrate (a slight molar excess) to the stirred solution. The reaction may be exothermic, so control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ether) and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended Value/RangeRationale
Diketone:Hydrazine Molar Ratio 1 : 1.2A slight excess of hydrazine can help drive the reaction to completion.[4]
Reaction Temperature 50 - 80 °CProvides sufficient energy for the reaction without promoting significant side product formation.[5]
Solvent EthanolA common and effective solvent for this type of condensation reaction.[3][6]
Monitoring Technique Thin Layer Chromatography (TLC)Allows for real-time tracking of reactant consumption and product formation.[5]

IV. Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Diketone in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Reflux and Monitor by TLC B->C D 4. Remove Solvent C->D E 5. Extraction D->E F 6. Drying E->F G 7. Recrystallization or Chromatography F->G H 8. Characterization G->H

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues.

G Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Impurities Side Products Observed? Start->Impurities No Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Stoichiometry Verify Reactant Stoichiometry Conditions->Stoichiometry Stoichiometry->Impurities HydrazineDecomp Use Fresh Hydrazine / Lower Temp Impurities->HydrazineDecomp Yes Purification Purification Issues? Impurities->Purification No InertAtmosphere Run Under Inert Atmosphere HydrazineDecomp->InertAtmosphere InertAtmosphere->Purification Recrystallize Optimize Recrystallization Purification->Recrystallize Yes Success Successful Synthesis Purification->Success No Chromatography Develop Chromatography Method Recrystallize->Chromatography Chromatography->Success

Caption: A troubleshooting decision tree for this compound synthesis.

V. References

  • Benchchem. (n.d.). Synthetic Methodologies and Strategies for 3,5 Diisopropylpyrazole and Its Derivatives. Retrieved from

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from

  • MDPI. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from

  • MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. Retrieved from

  • ResearchGate. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Retrieved from

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • RSC Publishing. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Retrieved from

  • DergiPark. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Retrieved from

  • Benchchem. (n.d.). How to increase the yield of 3-Methylpyrazole synthesis. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,5-Diisopropyl-1H-pyrazole. Retrieved from

  • National Institutes of Health. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from

  • Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. Retrieved from

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Scorpionate Ligand Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scorpionate ligand synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to work with this versatile class of ligands. As a senior application scientist with extensive experience in synthetic and coordination chemistry, I have designed this resource to move beyond simple protocols. My aim is to provide you with a deeper understanding of the underlying principles governing the formation of scorpionate ligands and to equip you with the knowledge to troubleshoot the common side reactions and challenges that can arise during their preparation.

The information presented here is grounded in established literature and my own practical experience in the field. Every recommendation is aimed at ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: My primary product, the hydrotris(pyrazolyl)borate (Tp) ligand, is contaminated with the dihydrobis(pyrazolyl)borate (Bp) analogue. How can I prevent its formation?

Answer:

The formation of the bis-substituted product, dihydrobis(pyrazolyl)borate (Bp), is a very common side reaction in the synthesis of the desired tris-substituted (Tp) scorpionate ligand.[1][2] This issue arises from the stepwise nature of the reaction between an alkali metal borohydride (like NaBH₄ or KBH₄) and pyrazole.[3][4][5][6]

Causality:

The reaction proceeds through the sequential substitution of the hydride ions on the borohydride with pyrazolyl groups. The reaction pathway can be visualized as follows:

reaction_pathway cluster_products Reaction Products BH4 [BH₄]⁻ Mono [H₃B(Pz)]⁻ (Mono-substituted) BH4->Mono + Pyrazole PzH Pyrazole H2_1 H₂ H2_2 H₂ H2_3 H₂ Bis [H₂B(Pz)₂]⁻ (Di-substituted - Bp) Mono->Bis + Pyrazole Tris [HB(Pz)₃]⁻ (Tri-substituted - Tp) Bis->Tris + Pyrazole

Stepwise formation of poly(pyrazolyl)borate ligands.

The relative rates of these substitution steps are highly dependent on the reaction temperature. If the temperature is too low or the reaction time is insufficient, the reaction may not proceed to completion, resulting in a significant amount of the Bp intermediate in your final product.[1]

Troubleshooting & Prevention:

  • Temperature Control: This is the most critical parameter. The optimal temperature for the formation of the Tp ligand is dependent on the specific pyrazole derivative being used.[1] For unsubstituted pyrazole, the reaction is typically conducted as a melt at temperatures around 180-200 °C. For substituted pyrazoles, you may need to adjust the temperature. It is advisable to perform small-scale test reactions at different temperatures to determine the optimal conditions for your specific system.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress can be beneficial (see FAQ 4). For many standard preparations, reaction times of several hours are required.[1]

  • Stoichiometry: While a slight excess of the pyrazole is often used to drive the reaction towards the tris-substituted product, a large excess can sometimes complicate purification. A pyrazole to borohydride molar ratio of 3.3:1 is a common starting point.[7]

Experimental Protocol: Optimized Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp)

  • Combine pyrazole (3.3 equivalents) and potassium borohydride (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Slowly heat the mixture in an oil bath under an inert atmosphere (e.g., nitrogen or argon).

  • The solids will begin to melt and hydrogen gas will evolve.[3][4][5][6]

  • Maintain the temperature of the melt at approximately 180-200 °C.

  • Continue heating for at least 4-6 hours, or until hydrogen evolution ceases.

  • Allow the reaction mixture to cool to room temperature. The product will solidify.

  • Dissolve the solid in a minimal amount of hot toluene or another suitable solvent, and filter to remove any unreacted potassium borohydride.

  • The solvent can be removed under vacuum to yield the crude product, which can be further purified by recrystallization.

FAQ 2: I am observing the formation of an over-substituted product, tetrakis(pyrazolyl)borate (Tkp). What causes this and how can I avoid it?

Answer:

The formation of the tetrakis(pyrazolyl)borate (Tkp) anion, [B(Pz)₄]⁻, is another common side reaction that occurs when all four hydride ions on the borohydride are substituted by pyrazolyl groups.[2]

Causality:

This side reaction is favored at higher temperatures.[1] For many pyrazole derivatives, the temperature window for the optimal formation of the Tp ligand is quite narrow, and exceeding this temperature can lead to the formation of the tetrakis-substituted product.[1]

Troubleshooting & Prevention:

  • Precise Temperature Control: As with the formation of the Bp ligand, stringent temperature control is paramount. If you are observing the formation of the Tkp product, it is a strong indication that your reaction temperature is too high.

  • Use of Bulky Pyrazoles: Employing pyrazoles with bulky substituents at the 3- and 5-positions can sterically hinder the formation of the tetrakis-substituted product.[5][6]

Purification Strategy:

If you have a mixture of Tp and Tkp salts, fractional crystallization can be an effective method for purification. The different solubilities of the salts in a given solvent can be exploited to separate them. For instance, fractional crystallization from acetonitrile has been successfully used to purify Tp ligands from over-substituted contaminants.[1]

FAQ 3: My scorpionate ligand appears to be degrading during subsequent reactions with metal salts. What could be the cause?

Answer:

Ligand degradation during metal complexation is a frustrating problem that can manifest as hydrolysis or B-N bond cleavage.[8][9]

Causality:

  • Hydrolysis: The presence of water in your reaction system can lead to the hydrolysis of the B-N bonds in the scorpionate ligand, particularly when using certain metal salts.[8] This can result in the partial or complete displacement of pyrazole groups from the boron center.

  • B-N Bond Cleavage: In some cases, the metal precursor itself can induce B-N bond cleavage. For example, the reaction of KTpPh₂ with cobalt(II) acetate has been shown to result in the cleavage of a B-N bond and the formation of a complex containing a coordinated pyrazole molecule.[9][10]

Troubleshooting & Prevention:

  • Rigorous Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dried before use. Reactions should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Choice of Metal Precursor: Be mindful of the reactivity of your metal salt. If you suspect ligand degradation, consider using a different metal precursor with a less coordinating or less reactive counter-ion. For instance, using metal halides or triflates might be preferable to acetates in some cases.

  • Use of Sterically Hindered Ligands: Scorpionate ligands with bulky substituents at the 5-position of the pyrazole ring can provide a protective environment around the B-H group, which may help to prevent ligand degradation.[7]

FAQ 4: How can I effectively monitor the progress of my scorpionate ligand synthesis and assess the purity of my final product?

Answer:

Effective reaction monitoring and product characterization are crucial for obtaining high-purity scorpionate ligands. While traditional methods are useful, ¹¹B-NMR spectroscopy offers significant advantages.

Traditional Characterization Techniques:

  • FTIR Spectroscopy: The presence of a strong B-H stretching vibration, typically in the range of 2400-2550 cm⁻¹, is a key diagnostic feature for hydrotris(pyrazolyl)borate ligands.[11][12]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence and integrity of the pyrazolyl groups. However, they can be insufficient for determining the purity of the scorpionate ligand, especially if the product is contaminated with unreacted pyrazole.[11]

Advanced Characterization Technique: ¹¹B-NMR Spectroscopy

¹¹B-NMR spectroscopy is a powerful and often underutilized tool for both in-situ reaction monitoring and final product purity assessment.[11][13][14]

Advantages of ¹¹B-NMR:

  • Direct Observation of Boron Species: It allows for the direct observation of the different boron-containing species in the reaction mixture (mono-, bis-, tris-, and tetrakis-substituted products), each of which will have a distinct chemical shift and coupling pattern.

  • Quantitative Analysis: With the use of an internal standard, ¹¹B-NMR can be used to quantify the relative amounts of the different scorpionate species and any unreacted borohydride, providing a true measure of the reaction yield and purity.[13]

  • In-situ Monitoring: You can take aliquots from the reaction mixture at different time points, dissolve them in a suitable deuterated solvent, and acquire ¹¹B-NMR spectra to track the progress of the reaction.[11][13]

Workflow for ¹¹B-NMR Monitoring:

workflow start Start Scorpionate Synthesis aliquot Take Aliquot from Reaction Mixture start->aliquot dissolve Dissolve in Deuterated Solvent aliquot->dissolve nmr Acquire ¹¹B-NMR Spectrum dissolve->nmr analyze Analyze Spectrum for Product Distribution nmr->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up and Purification decision->workup Yes continue_rxn->aliquot end Pure Product workup->end

Workflow for reaction monitoring using ¹¹B-NMR.

Summary of Common Side Products and Key Characterization Data:

Product/Side ProductCommon NameTypical ¹¹B-NMR Signal (vs. BF₃·OEt₂)Key FTIR Band (cm⁻¹)
[HB(Pz)₃]⁻TpDoublet, δ ≈ -1 to -5 ppm, ¹JBH ≈ 100-120 HzB-H stretch ≈ 2400-2550
[H₂B(Pz)₂]⁻BpTripletB-H stretch
[B(Pz)₄]⁻TkpSingletN/A
[BH₄]⁻BorohydrideQuintetB-H stretch

Concluding Remarks

The successful synthesis of scorpionate ligands is a rewarding endeavor that opens the door to a vast and exciting area of coordination chemistry.[15] By understanding the fundamental principles of the reaction and being aware of the common side reactions, you can significantly increase your chances of success. Meticulous control of reaction conditions, especially temperature, and the use of appropriate analytical techniques for monitoring and characterization are the cornerstones of a robust synthetic strategy. This guide is intended to be a living document, and I encourage you to delve into the cited literature for a more in-depth understanding of specific systems.

References

  • O'Kane, S., et al. (2021). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances. [Link]

  • Wikipedia. (n.d.). Scorpionate ligand. [Link]

  • ChemEurope. (n.d.). Scorpionate ligand. [Link]

  • Cano, I., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Bastos, C. M., et al. (2020). Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. Molecules. [Link]

  • Pettinari, C., et al. (2010). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Comprehensive Inorganic Chemistry II.
  • Thomas, J. R., & Sulway, S. A. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances. [Link]

  • Wikipedia. (n.d.). Trispyrazolylborate. [Link]

  • University of Mississippi. (2020). Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar. eGrove. [Link]

  • Chowdhury, T., et al. (2021). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic Chemistry. [Link]

  • Chowdhury, T., et al. (2021). Synthesis and reactivity of bis-tris(pyrazolyl)borate lanthanide-aluminium heterobimetallic trihydride complexes. ChemRxiv. [Link]

  • Thomas, J. R., & Sulway, S. A. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. Dalton Transactions. [Link]

  • ChemEurope. (n.d.). Tp ligand. [Link]

  • Harding, D. J., et al. (2009). Synthesis and characterization of redox-active tris(pyrazolyl)borate cobalt complexes. Dalton Transactions. [Link]

  • East Tennessee State University. (n.d.). Synthesis and Characterization of a New Cyano-substituted Tris(pyrazolyl)borate and its Thallium(I) Complex. Digital Commons@ETSU. [Link]

  • Harding, D. J., et al. (2009). Synthesis and characterization of redox-active tris(pyrazolyl)borate cobalt complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate. [Link]

  • Royal Society of Chemistry. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC Publishing. [Link]

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Technical Support Center: Purification of Crude 3,5-Diisopropylpyrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3,5-diisopropylpyrazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions to ensure the successful purification of your crude this compound via recrystallization. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you overcome common challenges and achieve high-purity material.

Introduction to the Purification Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this starting material is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The most common method for its synthesis involves the condensation of 2,6-dimethyl-3,5-heptanedione with hydrazine. While this reaction is generally efficient, the crude product often contains unreacted starting materials and side products that must be removed. Recrystallization is a powerful and cost-effective technique for achieving high purity of solid organic compounds like this compound.

This guide will walk you through the principles of recrystallization as applied to this compound, from solvent selection to troubleshooting common experimental hurdles.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₆N₂PubChem[1]
Molecular Weight 152.24 g/mol PubChem[1]
Appearance White to almost white powder or crystalsChemicalBook[2]
Melting Point 88 °CChemicalBook[2]
Boiling Point 101-106 °C at 12 TorrChemicalBook[2]
CAS Number 17536-00-4PubChem[1]

Safety Precautions: this compound is classified as a skin and serious eye irritant.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Understanding Potential Impurities

The choice of recrystallization solvent and technique is heavily influenced by the nature of the impurities present in the crude product. For the synthesis of this compound from 2,6-dimethyl-3,5-heptanedione and hydrazine, the most likely impurities are:

  • Unreacted 2,6-dimethyl-3,5-heptanedione: This β-diketone is a liquid at room temperature and generally more soluble in nonpolar organic solvents than the pyrazole product.

  • Unreacted Hydrazine: Hydrazine is a highly polar and water-soluble liquid. It is typically used as a hydrate or sulfate salt.

  • Side-products: While the reaction is generally clean, minor side-products from incomplete cyclization or other pathways may be present.

Experimental Workflow for Recrystallization

The following diagram outlines the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow Figure 1: General Recrystallization Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis Solvent_Screening 1. Solvent Screening Crude_Dissolution 2. Dissolution of Crude Product Solvent_Screening->Crude_Dissolution Hot_Filtration 3. Hot Gravity Filtration (Optional) Crude_Dissolution->Hot_Filtration Cooling 4. Slow Cooling and Crystallization Hot_Filtration->Cooling Vacuum_Filtration 5. Vacuum Filtration Cooling->Vacuum_Filtration Washing 6. Crystal Washing Vacuum_Filtration->Washing Drying 7. Drying Washing->Drying Purity_Check 8. Purity & Yield Assessment Drying->Purity_Check

Caption: A stepwise workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallization?

A1: The ideal recrystallization solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at elevated temperatures.[3] Conversely, the impurities should either be highly soluble at all temperatures (and remain in the mother liquor upon cooling) or insoluble even in the hot solvent (and be removed by hot filtration).

Solvent Screening Protocol:

  • Place a small amount of your crude this compound (approximately 20-30 mg) into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe if the solid dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.

Recommended Starting Solvents for this compound:

Based on the properties of similar pyrazoles, the following single and mixed solvent systems are excellent starting points:

  • Single Solvents:

    • Isopropanol: A good choice due to its polarity and boiling point.

    • Ethanol: Often effective for pyrazole derivatives.[4]

    • Hexane or Heptane: Given the nonpolar isopropyl groups, these solvents may be suitable. The closely related 3,5-dimethylpyrazole can be recrystallized from petroleum ether (a mixture of alkanes).

  • Mixed Solvent Systems:

    • Hexane/Ethyl Acetate: A versatile combination where you dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexane as an anti-solvent until the solution becomes turbid.[4]

    • Ethanol/Water: Dissolve the crude material in a minimum of hot ethanol, then add hot water dropwise until persistent cloudiness is observed.[4]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when it comes out of solution as a liquid during cooling because the solution temperature is above the compound's melting point.[4] With a melting point of 88°C, this can be a concern for this compound.

Troubleshooting "Oiling Out":

  • Add more solvent: The solution may be too concentrated, leading to supersaturation at a temperature above the melting point. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Lower the cooling rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Change the solvent system: A solvent with a lower boiling point may prevent the solution from reaching the melting point of your compound.

  • Use a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield is a common issue in recrystallization. Here are several ways to improve your recovery:

  • Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[4]

  • Ensure complete cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Recover a second crop of crystals: The mother liquor (the liquid remaining after filtration) is saturated with your product. You can concentrate the mother liquor by boiling off some of the solvent and then cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

  • Wash the crystals with ice-cold solvent: Using room temperature or warm solvent to wash the crystals will redissolve some of your product.

Q4: My purified crystals are still colored. How can I remove colored impurities?

A4: If your crude this compound has a colored tint that persists after recrystallization, you can use activated charcoal.

Procedure for Decolorization:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.[5][6]

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Caution: Using too much activated charcoal can lead to a significant loss of your desired product.

Detailed Recrystallization Protocols

Here are two detailed protocols for the recrystallization of crude this compound.

Protocol 1: Single-Solvent Recrystallization (e.g., with Isopropanol or Hexane)

Objective: To purify crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol or hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (e.g., with Ethyl Acetate/Hexane)

Objective: To purify crude this compound using a two-solvent system.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethyl acetate)

  • "Poor" solvent (e.g., hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same proportion as the final recrystallization mixture).

  • Drying: Dry the purified crystals.

Purity Assessment

After recrystallization, it is essential to assess the purity of the this compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (88 °C) is a good indicator of high purity.[8] Impurities will typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. The purified product should show a single spot.

  • Spectroscopic Analysis (NMR, IR): For rigorous purity confirmation, obtain ¹H NMR and ¹³C NMR spectra and compare them to reference spectra to ensure the absence of impurity signals.

Logical Relationships in Recrystallization

The success of recrystallization hinges on the interplay of several factors, as illustrated in the diagram below.

Recrystallization_Logic Figure 2: Interdependencies in Recrystallization Compound_Properties Compound Properties (Polarity, Melting Point) Solvent_Choice Solvent Choice (Single vs. Mixed) Compound_Properties->Solvent_Choice Outcome Purification Outcome (Purity & Yield) Compound_Properties->Outcome Impurity_Profile Impurity Profile (Solubility of Impurities) Impurity_Profile->Solvent_Choice Impurity_Profile->Outcome Experimental_Conditions Experimental Conditions (Cooling Rate, Solvent Volume) Solvent_Choice->Experimental_Conditions Experimental_Conditions->Outcome

Caption: Key factors influencing the success of recrystallization.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from a general organic chemistry lab manual.
  • Method for purifying pyrazoles. (2011).
  • Recrystallization - Single Solvent. (n.d.).
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (1996).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • METHOD FOR PRODUCING 3,5-DIPHENYL-PYRAZOL, A 3,5-DIPHENYL-4-ALKYLPYRAZOLS OR A 3,5-DIPHENYL-4-ALKOXYPYRAZOLS. (1979). Google Patents.
  • Crystallization AND Pyrazoles. (n.d.).
  • N-1 PROTECTED 4-SUBSTITUTED PYRAZOLES - SYNTHESIS AND INVESTIGATION. (n.d.).
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • This compound. (n.d.). Sigma-Aldrich.
  • Organic Chemistry Lab: Recrystalliz
  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020). YouTube.
  • This compound (C9H16N2). (n.d.). PubChemLite.
  • Method for preparing 3.5-dimethylpyrazole. (2004).
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube.
  • Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv

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Technical Support Center: Purification of Pyrazole-Based Coordination Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in coordination chemistry: the removal of unreacted pyrazole from newly synthesized coordination compounds. Our approach is grounded in fundamental chemical principles to help you not only purify your compounds but also understand the rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted pyrazole often challenging?

A1: The difficulty arises from several factors related to the properties of pyrazole and its interaction with the coordination compound:

  • Solubility: Pyrazole is a crystalline solid that exhibits moderate to high solubility in many organic solvents like ethanol, methanol, and acetone, which are also frequently used to dissolve the coordination complex itself.[1][2][3] This similar solubility profile makes simple washing or precipitation less effective.

  • Hydrogen Bonding: The N-H group on the pyrazole ring can form hydrogen bonds with the solvent or even with the coordination complex, leading to co-precipitation or making it difficult to wash away.[4]

  • High Boiling and Sublimation Points: Pyrazole has a relatively high boiling point and can sublime, meaning it can co-distill or co-sublime with the desired product under certain conditions.[5]

  • Coordination Equilibrium: In solution, there can be an equilibrium between the coordinated and uncoordinated pyrazole, especially if the complex is labile. Removing the solvent can sometimes shift the equilibrium, causing free pyrazole to be trapped within the crystal lattice of the product.

Q2: What is the simplest first step to try and remove excess pyrazole?

A2: The most straightforward initial approach is solvent washing or trituration . This method is effective if there is a solvent in which your coordination compound is poorly soluble, but pyrazole is readily soluble. A non-polar solvent like hexane or a moderately polar one like diethyl ether can sometimes be used to wash the solid product, dissolving the unreacted pyrazole while leaving the complex behind.[6]

Q3: How do I know if my purified compound is free of unreacted pyrazole?

A3: The most common and effective method is ¹H NMR spectroscopy . Free pyrazole has a characteristic set of signals in the aromatic region. By comparing the ¹H NMR spectrum of your purified compound with that of free pyrazole and the expected spectrum of your complex, you can detect residual impurities. Coordination to a metal center typically causes a noticeable shift in the chemical shifts of the pyrazole protons.[7][8][9] For example, the proton at the C4 position and the N-H proton are particularly sensitive to the chemical environment.

Q4: Can column chromatography be used for my pyrazole complex?

A4: Yes, but with caution. Column chromatography can be a powerful purification tool, especially for "more organic" or robust, non-polar complexes.[10] However, many coordination complexes are polar or can be unstable on stationary phases like silica gel or alumina, which have acidic sites that can promote decomposition or ligand dissociation.[11] It is crucial to first test the stability of your complex on a small scale using a 2D-TLC plate before attempting column chromatography.[10]

Troubleshooting Guide: Choosing Your Purification Strategy

Selecting the right purification method is critical for success and depends on the specific properties of your coordination compound and the nature of the pyrazole ligand. This decision-making workflow will guide you to the most appropriate technique.

G start Crude Product: Coordination Compound + Unreacted Pyrazole is_solid Is the crude product a solid? start->is_solid solubility_diff Significant difference in solubility between complex and pyrazole? is_solid->solubility_diff Yes is_oil Product is an oil or low-melting solid? is_solid->is_oil No is_thermally_stable Is the complex thermally stable? sublimation Sublimation is_thermally_stable->sublimation Yes, and it sublimes at a different temp than pyrazole chromatography Column Chromatography (Test stability first!) is_thermally_stable->chromatography No, or sublimation is not feasible solubility_diff->is_thermally_stable No significant difference recrystallization Recrystallization solubility_diff->recrystallization Yes, in a solvent where both are soluble hot, but complex is insoluble cold washing Solvent Washing / Trituration solubility_diff->washing Yes, in a solvent where complex is insoluble is_oil->chromatography Yes

Caption: Decision workflow for selecting a purification method.

Data Presentation: Solubility of Pyrazole

Understanding the solubility of pyrazole is fundamental to designing effective washing and recrystallization protocols.[4] The table below summarizes its behavior in common laboratory solvents.

SolventPolarityPyrazole SolubilityComments
Water High (Polar Protic)Limited / Sparingly Soluble[1][2]Solubility increases with temperature. Can be used as an anti-solvent.
Methanol / Ethanol High (Polar Protic)Soluble[1][3]Often used as the "good" solvent in mixed-solvent recrystallizations.
Acetone Medium (Polar Aprotic)Soluble[1][3]Good general-purpose solvent for dissolving both pyrazole and many complexes.
Dichloromethane (DCM) MediumSoluble[3]Useful for less polar complexes.
Ethyl Acetate MediumSoluble[12]Good for recrystallization and chromatography.
Diethyl Ether LowSparingly SolubleCan sometimes be used for washing if the complex is insoluble.
Hexane / Pentane Low (Non-polar)Poorly Soluble / Insoluble[6][12]Excellent choices for washing/trituration to remove more polar pyrazole.
Toluene Low (Non-polar)Soluble[3]Can be used for recrystallizing less polar compounds.

Detailed Purification Protocols

Protocol 1: Solvent Washing / Trituration

This is the simplest method and should be attempted first, especially if your complex appears to be a microcrystalline solid. The principle is to use a solvent that dissolves the unreacted pyrazole but not your coordination compound.

Methodology
  • Solvent Selection: Choose a solvent from the table above in which your complex is expected to be insoluble (e.g., hexane, diethyl ether). Test this on a small scale first.

  • Procedure:

    • Place your crude solid product in an Erlenmeyer flask.

    • Add a small volume of the selected cold solvent (e.g., 5-10 mL for every 1 gram of crude product).

    • Stir or swirl the suspension vigorously for 15-30 minutes. Using a spatula to break up any clumps (trituration) can improve efficiency.

    • Allow the solid to settle.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[13]

    • Wash the collected solid on the filter with a small amount of fresh, cold solvent to remove any last traces of dissolved pyrazole.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Validation: Check the purity of a small sample by ¹H NMR. Repeat the washing process if significant pyrazole remains.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solids.[13][14][15] It relies on the difference in solubility of the compound and the impurity in a solvent at different temperatures.

G cluster_0 Hot Stage cluster_1 Cooling Stage cluster_2 Isolation Stage A 1. Dissolve crude solid in minimum amount of hot solvent B 2. Hot gravity filtration (removes insoluble impurities) A->B C 3. Allow filtrate to cool slowly B->C D 4. Pure crystals form C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash with cold solvent and dry E->F G cluster_0 Vacuum Sublimation Apparatus A Cold Finger (Cooled Water In/Out) B Purified Crystals (Deposited on cold surface) E To Vacuum Pump B:s->B:s Deposition (Gas -> Solid) C Crude Solid C->B Sublimation (Solid -> Gas) D Heating Mantle

Caption: Schematic of a vacuum sublimation setup.

References
  • Solubility of 1H-pyrazole (C₃H₄N₂) in Various Solvents. (n.d.). Solubility of Things. Retrieved from [Link]

  • Solubility of 4-nitro-1H-pyrazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Shodex ligand exchange chromatography tutorial. (n.d.). Separation Science. Retrieved from [Link]

  • Organometallic Synthesis. (n.d.). University of Sheffield. Retrieved from [Link]

  • Can we do column chromatography for the purification of metal complexs? (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Sublimation (phase transition). (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallizing organometallic complexes. (2021). Reddit. Retrieved from [Link]

  • Can we do column chromatography for the purification of metal complexs? (2016). ResearchGate. Retrieved from [Link]

  • Separation Modes and their Mechanisms (2). (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Sublimation: Isolating the Purest Chemical Compounds. (2021). Adesis, Inc. Retrieved from [Link]

  • Multinuclear NMR study of Au(I), Pd(II) and Ag(I) pyrazole complexes to investigate the coordination mode. (2005). Semantic Scholar. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Purification By Sublimation. (n.d.). Innovation.world. Retrieved from [Link]

  • Sublimation Theory. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. (2022). MDPI. Retrieved from [Link]

  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (2002). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). La Monica, G., & Ardizzoia, G. A.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline. (2021). RSC Advances. Retrieved from [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (2021). mocedes.org. Retrieved from [Link]

  • Ligand-Directed Metalation of a Gold Pyrazolate Cluster. (2014). Inorganic Chemistry. Retrieved from [Link]

  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. (2010). Dalton Transactions. Retrieved from [Link]

  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (2022). Polyhedron. Retrieved from [Link]

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1). (n.d.). Cheméo. Retrieved from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • ¹H-NMR spectrum of complex prepared from pyrazole as a ligand and cobalt as a metal. (2019). ResearchGate. Retrieved from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. (2023). ACS Omega. Retrieved from [Link]

  • Coordination behaviour of new dipyridylpyrazole ligands towards ZnCl2 and PdCl2 fragments. (2007). ResearchGate. Retrieved from [Link]

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Technical Support Center: Characterization of Byproducts in 3,5-Diisopropylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and characterization of 3,5-diisopropylpyrazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot common issues, particularly the formation and identification of reaction byproducts.

The synthesis of 3,5-disubstituted pyrazoles, such as this compound, is a cornerstone reaction in medicinal chemistry, often achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with hydrazine.[1][2] While seemingly straightforward, this reaction can yield unexpected impurities that complicate downstream applications. This guide provides a structured, question-and-answer-based approach to identifying these byproducts and optimizing your reaction for higher purity.

Section 1: The Ideal Reaction: Synthesis and Characterization of Pure this compound

To identify byproducts, one must first understand the characteristics of the pure target compound. The standard synthesis involves the cyclocondensation of 2,6-dimethyl-3,5-heptanedione with a hydrazine source.

Core Reaction Pathway

The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyls of the β-diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product diketone 2,6-Dimethyl-3,5-heptanedione intermediate Hydroxylpyrazolidine Intermediate diketone:e->intermediate:w + Hydrazine hydrazine Hydrazine Hydrate product This compound intermediate:e->product:w - H₂O (Dehydration)

Caption: Ideal reaction pathway for this compound synthesis.

Expected Analytical Profile for Pure this compound

A successful synthesis yielding a pure product will exhibit the following characteristic analytical data.

Analytical Technique Expected Result for this compound
¹H NMR (CDCl₃, 500 MHz)δ ~12.0 (br s, 1H, N-H), 6.05 (s, 1H, C4-H), 3.00 (sept, 2H, CH(CH₃)₂), 1.30 (d, 12H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 125 MHz)δ ~155 (C3/C5), 100 (C4), 27 (CH), 22 (CH₃)
Mass Spec (EI+)m/z 152 (M⁺), corresponding to C₉H₁₆N₂
Appearance White to off-white crystalline solid.[3]

Section 2: Troubleshooting Guide for Byproduct Identification

This section addresses the most common issues encountered during synthesis, framed in a practical question-and-answer format.

Question 1: My ¹H NMR spectrum is "dirty" and shows more peaks than expected, particularly in the aliphatic and vinyl regions. What are the likely impurities?

Answer: This is the most frequent issue and typically points to an incomplete reaction or the presence of starting materials. The symmetry of the target molecule makes extra peaks easy to spot.

Probable Cause 1: Unreacted 2,6-dimethyl-3,5-heptanedione The starting β-diketone exists in both keto and enol forms, leading to a more complex NMR than you might expect.

  • Causality: Inefficient mixing, incorrect stoichiometry, or insufficient reaction time/temperature can leave starting material behind.

  • Identifying Signals: Look for signals corresponding to the diketone: δ ~3.6 (s, keto CH₂), δ ~2.5 (sept, CH), and δ ~1.1 (d, CH₃). The enol form will show a vinyl proton signal (C=CH) around δ 5.5-5.8 and a broad enolic proton (OH) above δ 15.

  • Solution: Increase the reaction time or temperature moderately. Ensure the hydrazine is of good quality and added in the correct stoichiometric amount (a slight excess, ~1.1 eq, is often used).

Probable Cause 2: Incomplete Cyclization (Hydroxylpyrazolidine Intermediate) Kinetic studies on similar Knorr syntheses have shown that the final dehydration step can be rate-limiting.[4] This means the preceding hydroxylpyrazolidine intermediate can accumulate.

  • Causality: The cyclization is often facile, but the subsequent elimination of water to form the aromatic ring can be slow, especially under neutral or mild conditions. Acid or base catalysis is often employed to facilitate this step.[5]

  • Identifying Signals: This non-aromatic intermediate lacks the symmetry of the final product. Expect to see more complex multiplets for the isopropyl groups and the protons on the saturated five-membered ring. Its molecular weight will be that of the product + 18 amu (water).

  • Solution: Ensure the reaction conditions (e.g., using glacial acetic acid as a solvent or catalyst) are sufficient to drive the dehydration. Refluxing for an adequate period is critical.[6]

Troubleshooting_Workflow cluster_nmr ¹H NMR Analysis cluster_ms Mass Spec Analysis cluster_conclusion Probable Cause & Action start Unexpected Analytical Results (e.g., extra NMR peaks) nmr_check Analyze extra peaks start->nmr_check ms_check Check for unexpected masses start->ms_check sm_peaks Signals match starting diketone? nmr_check->sm_peaks intermediate_peaks Complex multiplets? Non-symmetric signals? nmr_check->intermediate_peaks conclusion_sm Diagnosis: Unreacted Starting Material Action: Optimize reaction (time, temp, stoichiometry) sm_peaks->conclusion_sm Yes conclusion_int Diagnosis: Incomplete Dehydration Intermediate Action: Promote dehydration (e.g., add acid catalyst, increase reflux) intermediate_peaks->conclusion_int Yes m_plus_18 Peak at [M+18] found? ms_check->m_plus_18 m_plus_18->conclusion_int Yes

Caption: Troubleshooting workflow for identifying common byproducts.

Question 2: My mass spectrum shows the correct product mass, but also a significant peak at M+78 (m/z 230). What is this?

Answer: This is a less common but plausible byproduct arising from a side reaction on the pyrazole ring itself, especially if certain reagents are present.

Probable Cause: Sulfonation of the Pyrazole Ring If you are using hydrazine sulfate in your reaction, as is common in older procedures to handle hydrazine safely[3], there's a possibility of sulfonation at the C4 position under harsh conditions (e.g., high heat, strong acid).

  • Causality: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[7] If free SO₃ is present or formed, it can act as an electrophile.

  • Identifying Signals: In the ¹H NMR, the characteristic C4-H singlet at ~6.05 ppm will be absent. The mass spectrum will show a peak corresponding to the addition of an SO₃H group (M+80) or its salt (M+79 for SO₃⁻).

  • Solution: If using hydrazine sulfate, ensure the reaction is well-controlled and not overheated. A better approach is to use hydrazine hydrate or monohydrate in a solvent like ethanol or acetic acid, which avoids this potential side reaction entirely.[5]

Question 3: I am trying to synthesize a derivative, 1-methyl-3,5-diisopropylpyrazole, using methylhydrazine, and I'm getting two products I can't separate easily. Why?

Answer: While your β-diketone is symmetrical, your substituted hydrazine is not. This introduces the problem of regioisomerism .

Probable Cause: Formation of Regioisomers The initial nucleophilic attack of methylhydrazine can occur with either the methylated nitrogen (N1) or the unsubstituted nitrogen (N2). This leads to two different intermediates and, ultimately, two different pyrazole products: 1-methyl-3,5-diisopropylpyrazole and 1-methyl-5,3-diisopropylpyrazole (which is identical due to the diketone's symmetry, but the principle holds for unsymmetrical diketones). When an unsymmetrical β-diketone is used, this becomes a major issue leading to distinct 1,3,5- and 1,5,3-substituted pyrazoles.[2][8]

  • Causality: The two nitrogen atoms of methylhydrazine have different nucleophilicities and steric environments. Reaction conditions like solvent and pH can influence which nitrogen attacks preferentially, but often a mixture is unavoidable.[4]

  • Identifying Signals: The two isomers will have very similar mass spectra. However, their NMR spectra will be distinct.[9] The chemical shift of the N-methyl group and the C4-H proton will differ slightly between the two isomers. 2D NMR techniques like HMBC can definitively distinguish them by correlating the N-methyl protons to the C3 and C5 carbons of the pyrazole ring.

  • Solution:

    • Chromatography: These isomers can often be separated by careful column chromatography on silica gel.[9]

    • Reaction Control: Some literature suggests that reaction kinetics versus thermodynamic control (temperature, reaction time) can influence the isomeric ratio, though complete selectivity is rare.[4]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to purify crude this compound? For this specific compound, which is a solid, recrystallization is often highly effective.[3] A suitable solvent system is petroleum ether or a hexane/ethyl acetate mixture. This method is excellent for removing unreacted starting materials and baseline impurities. If isomeric byproducts are present, column chromatography is the more powerful tool.

FAQ 2: Can I use ¹H NMR to quickly assess the purity of my crude product? Absolutely. Due to the product's symmetry, the ¹H NMR is very clean. You can determine the molar ratio of your product to a key impurity (like the starting diketone) by integrating the product's C4-H proton signal (s, 1H) against a well-resolved signal from the impurity.

FAQ 3: Are there alternative synthetic routes that might produce fewer byproducts? Yes, while the diketone-hydrazine condensation is the most common, other methods exist. For example, 1,3-dipolar cycloadditions of diazo compounds to appropriately substituted alkynes can form the pyrazole ring with high regioselectivity, but this often requires more complex starting materials.[1][10] For most applications, optimizing the Knorr synthesis is the most practical approach.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for dialkylpyrazole synthesis.[3][5]

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethyl-3,5-heptanedione (10.0 g, 64.0 mmol).

  • Add glacial acetic acid (50 mL) as the solvent.

  • Slowly add hydrazine monohydrate (3.52 g, 70.4 mmol, 1.1 eq) dropwise via a dropping funnel. The reaction may be exothermic.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot petroleum ether (or hexanes) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound. Self-Validation Step: Run a TLC of the final crystals against the starting crude material and the mother liquor to confirm purity.

References

  • Gil, M. J., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]

  • Karrouchi, K., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Karrouchi, K., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • CN100506798C - Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • Wang, Z., et al. (2021). Divergent Synthesis of 3,5-Disubstituted Pyrazoles and α, β-Alkynic Hydrazone from Diarylpropynones and Carbazates. Chemistry – An Asian Journal. Available at: [Link]

  • Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Pawar, S. D., et al. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Hossain, S. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available at: [Link]

  • Shreeve, J. M., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
  • Phansavath, P., & Ratovelomanana-Vidal, V. (2017). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Baloda, U., & Joshi, Y. C. (2011). Syntheses of novel β-diketone derivatives of pyrazole.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • A. Laaksonen, P. Diehl, J. K. Väänänen. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • Al-Amiery, A. A., et al. (2021). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ).
  • Al-Ghorbani, M., et al. (2024).
  • This compound. PubChem. Available at: [Link]

  • Sharma, P., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • 2,6-dimethyl-3,5-heptanedione. PubChemLite. Available at: [Link]

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Technical Support Center: Synthesis of Highly Substituted Pyrazolylborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of highly substituted pyrazolylborates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these versatile ligands. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies.

PART 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequently encountered issues in the synthesis of sterically hindered and electronically demanding pyrazolylborates. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental problems.

FAQ 1: My reaction to synthesize a highly substituted tris(pyrazolyl)borate is resulting in low yields. What are the likely causes?

Low yields in the synthesis of highly substituted tris(pyrazolyl)borates are a common issue, often stemming from a combination of steric and electronic factors. The traditional synthetic route, which involves the high-temperature reaction of an alkali metal borohydride with an excess of the pyrazole, is particularly susceptible to these challenges.[1][2]

Causality Behind Low Yields:

  • Steric Hindrance: The introduction of bulky substituents at the 3- and/or 5-positions of the pyrazole ring significantly increases the steric bulk around the nitrogen atoms. This steric congestion can physically impede the approach of the pyrazole to the boron center, thereby slowing down or preventing the substitution reaction.[3][4] The more substituted the pyrazole, the more pronounced this effect becomes. For instance, pyrazoles with tert-butyl or phenyl groups at the 3-position are known to be challenging substrates for the traditional melt synthesis.[2]

  • Reduced Nucleophilicity of the Pyrazole: Electron-withdrawing groups on the pyrazole ring decrease the electron density on the nitrogen atoms, making the pyrazole a weaker nucleophile.[1][2] This reduced nucleophilicity makes it more difficult for the pyrazole to attack the boron atom, leading to incomplete reaction and low yields. The combination of bulky and electron-withdrawing substituents presents a particularly challenging scenario.[1][2]

  • Harsh Reaction Conditions: The high temperatures (often >180 °C) required for the traditional "molten pyrazole" method can lead to decomposition of starting materials or products, especially if they contain sensitive functional groups.[1][2] This thermal degradation directly contributes to lower isolated yields.

Troubleshooting Strategies:

  • Switch to a Milder, More Reactive Boron Source: Instead of relying on alkali metal borohydrides, consider using more reactive haloboranes, such as dichloroborane-dimethyl sulfide complex (BHCl₂·SMe₂) or chloroborane-dimethyl sulfide complex (BH₂Cl·SMe₂).[1][2] These reagents react with in situ generated pyrazolides under much milder conditions (e.g., room temperature), often leading to significantly higher yields, even for sterically demanding and electron-poor pyrazoles.[1][2]

  • In Situ Generation of the Pyrazolide: Pre-treating the substituted pyrazole with a strong base like sodium hydride (NaH) to form the sodium pyrazolide in situ can enhance its nucleophilicity and improve reaction outcomes.[1][2]

  • Optimize Solvent and Temperature: For the haloborane method, the choice of solvent is crucial. Toluene is often a good starting point.[1][2] The reaction can typically be run at room temperature, but gentle heating may be beneficial in some cases. However, avoid the very high temperatures of the traditional method.

FAQ 2: I am consistently getting a mixture of bis-, tris-, and tetrakis(pyrazolyl)borates. How can I improve the selectivity for the tris-substituted product?

The lack of selectivity is a major drawback of the traditional high-temperature synthesis.[1][2] The reaction proceeds through a stepwise substitution of the hydrides on the borohydride, and controlling the reaction to stop at the tris-substituted product can be difficult, often leading to mixtures.[5]

Understanding the Lack of Selectivity:

The formation of different pyrazolylborate species is highly dependent on the reaction temperature and the stoichiometry of the reactants.[5] In the traditional melt synthesis, it can be challenging to find a temperature window where the formation of the tris-substituted product is favored without the concurrent formation of the tetrakis-substituted analog.[5][6]

Strategies for Enhancing Selectivity:

  • The Haloborane Method for Stoichiometric Control: The most effective way to achieve high selectivity is to move away from the traditional method and adopt the haloborane approach.[1][2] By using a stoichiometric amount of the pyrazolide relative to the dichloroborane-dimethyl sulfide complex (typically a 3:1 ratio for the tris-product), you can selectively synthesize the desired hydrotris(pyrazolyl)borate.[1][2] This method provides excellent control over the degree of substitution.

  • Careful Control of Reaction Time and Temperature (Traditional Method): If you must use the traditional method, a careful optimization of the reaction time and temperature is necessary. This often requires significant trial and error for each new substituted pyrazole. Monitoring the reaction by techniques like NMR spectroscopy can help in identifying the optimal point to stop the reaction.

FAQ 3: My substituted pyrazole with electron-withdrawing groups is not reacting with the borohydride source. What are my options?

This is a classic case of reduced nucleophilicity. Electron-withdrawing groups diminish the pyrazole's ability to attack the boron center.

Overcoming Low Reactivity:

  • Utilize a More Electrophilic Boron Source: As mentioned before, haloboranes are more electrophilic than borohydrides and are therefore more reactive towards less nucleophilic pyrazoles.[1][2] The use of BHCl₂·SMe₂ has been shown to be effective for pyrazoles bearing strongly electron-withdrawing groups like nitro (NO₂) groups.[1][2]

  • Alternative Synthetic Routes to Functionalized Pyrazolylborates: In some cases, it may be more feasible to synthesize the parent tris(pyrazolyl)borate and then perform functionalization on the intact ligand-metal complex.[7] For example, pyrazole exchange reactions have been used to introduce nitro- or iodo-substituents onto a pre-formed tris(pyrazolyl)borate iron complex.[7]

FAQ 4: The synthesis is not compatible with the sensitive functional groups on my pyrazole. Are there alternative, milder methods?

Yes, the harsh conditions of the traditional synthesis are often incompatible with functional groups such as aldehydes, esters, or nitro groups, which can be reduced by the borohydride at high temperatures.[1][2]

The Solution: Mild Synthesis with Haloboranes

The reaction of in situ generated pyrazolides with haloboranes is performed at or near room temperature and does not involve a strong reducing agent like KBH₄ at high temperatures.[1][2] This method has been successfully used to prepare pyrazolylborates with sensitive functional groups like aldehydes and nitro groups, which would not survive the traditional synthetic conditions.[1][2]

PART 2: Purification Strategies

Purification is a critical and often challenging step in obtaining highly pure substituted pyrazolylborates.

FAQ 5: How can I effectively purify my highly substituted pyrazolylborate from a mixture of over- and under-substituted products?

The similar polarities of bis-, tris-, and tetrakis(pyrazolyl)borates can make chromatographic separation difficult.

Effective Purification Techniques:

  • Fractional Crystallization of Acetonitrile Adducts: A highly effective method for purifying tris(pyrazolyl)borates from tetrakis-substituted impurities is through fractional crystallization from acetonitrile.[5][6] The tris-substituted product often forms a stable and crystalline tris-acetonitrile adduct, [M(TpR)(MeCN)₃], which can be selectively crystallized, leaving the more soluble tetrakis-substituted impurity in the mother liquor.[6]

  • Selective Precipitation: In some cases, careful choice of solvents can allow for the selective precipitation of one species over another. This is highly substrate-dependent and may require some screening of different solvent systems.

FAQ 6: Are there alternatives to using highly toxic thallium salts for purification and isolation?

Historically, the highly toxic thallium(I) salts of pyrazolylborates were often prepared to aid in purification due to their crystalline nature and low solubility in many organic solvents.[1][2] However, due to the extreme toxicity of thallium compounds, their use should be avoided whenever possible.

Safer Alternatives:

  • Isolation of Alkali Metal Salts: Modern synthetic protocols, particularly the haloborane method, are geared towards the isolation of the sodium or potassium salts of the pyrazolylborate ligands.[1][2] These salts are often crystalline and can be purified by recrystallization. The use of acetonitrile for crystallization, as mentioned above, is a powerful technique for isolating pure alkali metal salts.[5][6]

  • Direct Use of Crude Alkali Metal Salts: For many applications, the crude sodium or potassium salt, after removal of unreacted pyrazole by washing with a suitable solvent like diethyl ether, is of sufficient purity to be used directly in subsequent reactions to form metal complexes.[1]

PART 3: Advanced Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the synthesis and purification of a highly substituted pyrazolylborate using modern, reliable methods.

Protocol 1: Synthesis of a Sterically Hindered and Electronically Demanding Tris(pyrazolyl)borate via the Haloborane Method

This protocol is adapted from the successful synthesis of highly substituted pyrazolylborates as described in the literature.[1][2]

Materials:

  • Substituted Pyrazole (e.g., 3-tert-butyl-4-nitropyrazole)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dichloroborane-dimethyl sulfide complex (BHCl₂·SMe₂)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Thallium Acetate (TlOAc) or Potassium Acetate (KOAc) for isolation of the thallium or potassium salt, respectively. (Note: The use of potassium acetate is the safer alternative)

Procedure:

  • Preparation of the Sodium Pyrazolide: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyrazole (3.03 mmol, 1.0 equiv). Add anhydrous toluene (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (3.03 mmol, 1.0 equiv) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Haloborane: Slowly add the dichloroborane-dimethyl sulfide complex (1.0 mmol, 0.33 equiv) to the pyrazolide suspension at 0 °C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up and Isolation: Remove the solvent under reduced pressure.

  • To isolate the potassium salt, add anhydrous THF (10 mL) followed by potassium acetate (1.5 mmol, 1.5 equiv). Stir for 2 hours at room temperature. Filter the mixture and wash the solid with diethyl ether. The resulting solid is the potassium hydrotris(substituted-pyrazolyl)borate.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy and mass spectrometry.

Protocol 2: Purification of a Tris(pyrazolyl)borate by Fractional Crystallization of its Potassium Acetonitrile Adduct

This protocol is based on the method described for the purification of tris(pyrazolyl)borates that are contaminated with tetrakis-substituted byproducts.[6]

Materials:

  • Crude potassium tris(substituted-pyrazolyl)borate

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolve the crude potassium salt in a minimum amount of hot, anhydrous acetonitrile.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at 4 °C for 24-48 hours.

  • Collect the resulting crystals by filtration. These crystals are the [K(TpR)(MeCN)₃] adduct.

  • Wash the crystals with a small amount of cold, anhydrous acetonitrile.

  • Dry the crystals under vacuum. The coordinated acetonitrile can often be removed by heating under vacuum if the free ligand salt is desired.

PART 4: Visualization & Formatting

Diagram 1: Synthetic Pathways to Highly Substituted Pyrazolylborates

Synthesis_Pathways cluster_0 Traditional Method cluster_1 Modern Haloborane Method pz_trad Substituted Pyrazole (excess) melt High Temperature (>180 °C, melt) pz_trad->melt kbh4 KBH₄ kbh4->melt mixture Mixture of Bp, Tp, Tkp melt->mixture h2 H₂ Gas (Hazardous) melt->h2 pz_mod Substituted Pyrazole (3 equiv) nah NaH, Toluene, 0 °C pz_mod->nah pyrazolide In situ Pyrazolide nah->pyrazolide rt_rxn Room Temperature (24h) pyrazolide->rt_rxn haloborane BHCl₂·SMe₂ (1 equiv) haloborane->rt_rxn tp_product Selective Synthesis of Tp Product rt_rxn->tp_product

Caption: Comparison of traditional and modern synthetic routes.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree start Problem in Pyrazolylborate Synthesis q1 Low Yield? start->q1 q2 Mixture of Products? start->q2 q3 No Reaction? start->q3 a1 Check for Steric Hindrance and Electron-Withdrawing Groups. Switch to Haloborane Method. q1->a1 Yes a2 Use Haloborane Method for Stoichiometric Control. Purify via Fractional Crystallization. q2->a2 Yes a3 Pyrazole has low nucleophilicity. Use more electrophilic Haloborane. Pre-form pyrazolide with NaH. q3->a3 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

PART 5: Data Presentation

Table 1: Comparison of Synthetic Methods for Pyrazolylborates
FeatureTraditional Melt SynthesisModern Haloborane Method
Boron Source KBH₄ or NaBH₄BHCl₂·SMe₂, BH₂Cl·SMe₂
Temperature High (>180 °C)Mild (0 °C to Room Temp)
Stoichiometry Large excess of pyrazoleNear-stoichiometric amounts
Selectivity Low (often gives mixtures)High (selective for Bp, Tp, or Tkp)
Functional Group Tolerance Poor (sensitive groups degrade)Excellent
Substrate Scope Limited by sterics and electronicsBroad (works for bulky & EWG-substituted pyrazoles)
Safety Concerns H₂ gas evolution (hazardous)Standard handling of air-sensitive reagents
Table 2: Yields for Thallium(I) Hydrotris(pyrazolyl)borates with Bulky and Electron-Withdrawing Groups using the Haloborane Method
Pyrazole Substituents (R³, R⁴, R⁵)Isolated Yield (%)Reference
t-Bu, H, H90[2]
t-Bu, Br, H87[2]
t-Bu, NO₂, H92[2]
Adamantyl, H, H89[1]
Mesityl, Br, H76[2]

Data adapted from J. Org. Chem. 2023, 88, 15, 10761–10770.[1][2]

PART 6: References

  • Sultan Qaboos University Journal For Science. (n.d.). Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III) metals. Retrieved from [Link]

  • GW ScholarSpace. (n.d.). Synthesis and Magnetic Properties of Functionalized tris(pyrazolyl)borate complexes of Iron and Cobalt. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III) metals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A sterically hindered tetrakis(pyrazolyl)borate: Synthesis, characterization and coordinative behaviour. Retrieved from [Link]

  • ResearchGate. (n.d.). Zinc(II) Complexes Based on Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Synthesis, Reactivity and Solid-State Structures. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 3,5-Diisopropylpyrazole Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,5-diisopropylpyrazole (HiPr₂pz) and its metal complexes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenge of preventing unwanted ligand rearrangement and ensuring isomeric purity.

Understanding the Challenge: The Nature of Ligand Rearrangement

The this compound ligand is prized for its bulky steric profile, which can enforce specific coordination geometries and stabilize reactive metal centers.[1] However, under certain conditions, these complexes can undergo rearrangement, leading to the formation of undesired isomers, oligomers, or decomposition products. This can compromise experimental reproducibility, catalytic efficiency, and the accuracy of structural characterization. This guide is designed to help you diagnose and solve these stability issues.

Frequently Asked Questions: Mechanisms and Driving Forces

Q1: What exactly is "ligand rearrangement" in this context?

A: Ligand rearrangement can refer to several phenomena. Most commonly, it involves linkage isomerism where the pyrazole ligand, which can coordinate through different nitrogen atoms, detaches and re-coordinates to the metal center in a different orientation. It can also describe fluxional processes where parts of the ligand or the entire molecule are dynamic, leading to broadened signals in spectroscopic analyses at room temperature. In some cases, more complex transformations, such as ligand fragmentation or reactions involving the pyrazole N-H proton, can occur.[2][3]

Q2: What are the primary factors that drive these unwanted rearrangements?

A: Ligand rearrangement is typically driven by a combination of thermodynamic and kinetic factors. The key drivers include:

  • Temperature: Higher temperatures provide the activation energy needed to overcome the kinetic barrier for ligand dissociation and re-association, often leading to the thermodynamically most stable, but not necessarily desired, isomer.[4]

  • Solvent Coordination: Coordinating solvents (e.g., DMSO, acetonitrile, methanol) can compete with the pyrazole ligand for a coordination site on the metal. This can stabilize a lower-coordinate intermediate, facilitating ligand dissociation and subsequent rearrangement.[5][6][7] The choice of solvent can fundamentally alter the final structure of the coordination polymer or complex.[8][9]

  • Steric Strain: While the isopropyl groups provide crucial steric bulk, excessive crowding at the metal center, especially with bulky ancillary ligands, can create strain. The complex may rearrange to a different geometry to relieve this strain.[10]

  • Electronic Effects: The electronic properties of the metal center and any ancillary ligands can influence the strength of the metal-pyrazole bond. Electron-withdrawing groups can weaken this bond, potentially making rearrangement more facile.

Q3: My complex was stable, but decomposed upon exposure to air/moisture. Why?

A: Some coordination complexes are sensitive to hydrolysis or oxidation. Water molecules can act as competing ligands, displacing the pyrazole.[11] For air-sensitive metal centers (e.g., Cu(I) or low-valent iron), oxidation can change the coordination preference of the metal, leading to ligand rearrangement or decomposition.[4] It is crucial to handle sensitive complexes under an inert atmosphere (N₂ or Ar).

Troubleshooting Guide: From Diagnosis to Solution

This section provides practical advice for troubleshooting common issues encountered during the synthesis and handling of this compound complexes.

dot

TroubleshootingWorkflow start Observation: Multiple species in spectrum (NMR, MS) or unexpected crystallography check_temp Was the reaction run at elevated temperature? start->check_temp check_solvent Is the solvent coordinating? (e.g., MeCN, DMSO, THF, MeOH) check_temp->check_solvent No sol_temp Solution: Lower Temperature - Run at 0°C or -78°C. - Target the kinetic product. check_temp->sol_temp Yes check_ancillary Are ancillary ligands sterically demanding or electronically mismatched? check_solvent->check_ancillary No sol_solvent Solution: Change Solvent - Use non-coordinating solvents (e.g., Toluene, Hexane, DCM). - Minimize solvent volume. check_solvent->sol_solvent Yes check_reagents Was a strong base used? Were reagents pure? check_ancillary->check_reagents No sol_ancillary Solution: Modify Ligand Set - Use smaller or more flexible ancillary ligands. - Match electronic properties. check_ancillary->sol_ancillary Yes sol_reagents Solution: Refine Synthesis - Use a weaker, non-coordinating base. - Recrystallize ligands and precursors. check_reagents->sol_reagents Yes

Caption: A simplified dissociative mechanism for ligand rearrangement.

References

  • Das, D., et al. (2013). Steric effects in pyrazole palladium(II) compounds: Synthetic, structural, and theoretical studies of a highly distorted octahedral palladium(II) pyrazole compound. Polyhedron, 54, 104–109.
  • Seino, H., et al. (2011). Effect of N ancillary ligands on the structure, nuclearity and magnetic behavior of Cu(ii)–pyrazolecarboxylate complexes. New Journal of Chemistry, 35(9), 1838-1845.
  • Request PDF. (n.d.). Effect of N ancillary ligands on the structure, nuclearity and magnetic behavior of Cu(II)-pyrazolecarboxylate complexes.
  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry and Environmental Research, 8(2), 236-246.
  • Bhadra, M., & Long, D. L. (2018). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. Inorganic Chemistry, 57(17), 10968-10976.
  • Guesmi, A., et al. (2018). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 8(51), 29212-29223.
  • Semproni, M. J., & Mindiola, D. J. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 35(11), 1738-1744.
  • Papa, E., et al. (2017). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 17(11), 5856-5865.
  • Request PDF. (n.d.). Steric effects in pyrazole palladium(II) compounds: Synthetic, structural, and theoretical studies of a highly distorted octahedral palladium(II) pyrazole compound.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2024). RSC Publishing.
  • Two Isomers of a Novel Ag(I)
  • Solvent Influence in the Synthesis of Lead(II)
  • ResearchGate. (n.d.). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives.
  • Park, J., Koo, J. Y., & Choi, H. C. (2021). Solvent-Effected Coordination Variation of Flexible Ligands to Cu(II) for the Formation of 1D and 2D Secondary Building Units for Metal-Organic Frameworks. Inorganic Chemistry, 60(7), 5376–5382.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). MDPI.
  • Li, Q. Q., et al. (2020).
  • Ligand and solvent effects on the absorption spectra of CdS magic-sized clusters. (2023). The Journal of Chemical Physics.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters.
  • Harmgarth, N., et al. (2020). Synthesis and Structure of Alkaline Earth Bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)borate} Complexes: Ae(TpiPr2)2 (Ae = Mg, Ca, Sr, Ba). Inorganic Chemistry, 59(17), 12344-12356.
  • Coordination chemistry of pyrazole-derived ligands. (2000). Chemical Reviews.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). MDPI.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2023). ACS Omega.
  • ResearchGate. (n.d.). The Coordination Chemistry of Pyrazole‐Derived Ligands.
  • Request PDF. (n.d.). Synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands. An entry to new water-soluble pyrazolate rhodium(I) complexes.
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI.
  • ResearchGate. (n.d.). (PDF) Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II)
  • Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. (2015). CrystEngComm.
  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (2022). MDPI.
  • The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. (2022). PMC.
  • UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopentap[4][12]yrrolo[2,3-c]pyrazole derivatives. (2021). Organic & Biomolecular Chemistry.

  • Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands. (2023). MDPI.

Sources

Technical Support Center: Optimizing Solvent Systems for 3,5-Diisopropylpyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-diisopropylpyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, sterically hindered pyrazole. The significant steric bulk of the isopropyl groups at the C3 and C5 positions presents unique challenges and opportunities in reaction optimization, where solvent selection is paramount.

This document moves beyond simple protocols to explain the underlying principles governing solvent effects, empowering you to troubleshoot effectively and optimize your reaction conditions logically.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common queries regarding the choice of solvent for the two most frequent transformations involving this compound: its synthesis via cyclocondensation and its subsequent N-alkylation.

Q1: I'm planning to synthesize this compound from 2,6-dimethyl-3,5-heptanedione and hydrazine. What is the best starting solvent?

For the classical Knorr pyrazole synthesis, a polar protic solvent like ethanol is the traditional and most common choice.[1][2]

The Causality Explained (Expertise & Experience): The reaction proceeds through two key stages: the formation of a hydrazone intermediate and a subsequent intramolecular cyclization followed by dehydration.

  • Role of Protic Solvents: Protic solvents like ethanol or methanol can serve multiple functions. They readily dissolve hydrazine and its salts. More importantly, they can participate in the proton transfer steps required for both the initial nucleophilic attack of hydrazine on the carbonyl and the final dehydration to form the aromatic pyrazole ring.[1] For simple, symmetrical diketones, ethanol often provides a good balance of reactant solubility and reaction rate, yielding a clean product upon cooling or concentration.[3]

  • Alternative Considerations: While ethanol is a robust starting point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be advantageous, particularly if reactant solubility is an issue or if side reactions are observed.[4] In some cases, aprotic dipolar solvents have been shown to improve yields and regioselectivity (less of a concern for this symmetrical substrate) by accelerating dehydration steps, especially when paired with an acid catalyst.[4]

Recommendation: Start with absolute ethanol. If you face issues with low yield or incomplete reaction, consider switching to a higher boiling point alcohol like n-butanol or exploring a polar aprotic solvent like DMF.

Q2: My N-alkylation of this compound is sluggish and gives a low yield. Could my solvent be the problem?

Absolutely. For N-alkylation, which is typically an SN2 reaction, the solvent and base system is critical to success. Low yields are often a direct consequence of a suboptimal solvent choice that fails to promote the reaction.

The Causality Explained (Expertise & Experience): The reaction requires the deprotonation of the pyrazole's N-H proton to form a nucleophilic pyrazolate anion, which then attacks the alkylating agent.

  • Polar Aprotic Solvents are Key: Polar aprotic solvents like DMSO and DMF are highly recommended.[4] They are effective for several reasons:

    • Solubility: They readily dissolve the pyrazole substrate and the resulting pyrazolate salt.

    • Enhanced Nucleophilicity: They are excellent at solvating the cation (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH) but poorly solvate the pyrazolate anion. This "naked" anion is a much stronger nucleophile, leading to a significantly faster reaction rate.[4]

  • Why Protic Solvents Fail: Protic solvents (like ethanol or water) will hydrogen-bond with the pyrazolate anion, creating a solvent cage around it. This stabilizes the anion, making it less nucleophilic and drastically slowing down or even preventing the desired SN2 reaction.

  • Less Polar Solvents: Solvents like THF can also be effective, particularly when paired with a strong, soluble base like sodium hydride (NaH).[4] However, for less reactive alkylating agents, the higher polarity of DMSO or DMF is often necessary to achieve a reasonable reaction rate.

Recommendation: The combination of potassium carbonate (K₂CO₃) in DMSO is an excellent and widely used system for the N-alkylation of pyrazoles due to its effectiveness, operational simplicity, and moderate cost.[4] If this fails, switching to a stronger base like NaH in anhydrous THF or DMF should be your next step.[4]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to resolving specific problems you may encounter during your experiments.

Issue 1: Low Yield in the Synthesis of this compound
Symptom Potential Cause Recommended Solution & Explanation
Reaction stalls; starting material remains after prolonged reflux. 1. Insufficient Temperature: The boiling point of the solvent may be too low to overcome the activation energy for the final dehydration step. 2. Poor Solubility: The diketone starting material may not be fully soluble at the reaction temperature.1. Switch to a higher-boiling solvent. Move from ethanol (b.p. 78 °C) to n-propanol (b.p. 97 °C) or n-butanol (b.p. 118 °C). This provides more thermal energy to drive the reaction to completion. 2. Consider a co-solvent or switch to DMF/DMSO. If solubility is the primary issue, a small amount of THF or switching entirely to a polar aprotic solvent can ensure a homogeneous reaction mixture.
Formation of multiple side products observed by TLC/LC-MS. 1. Reaction Temperature is too high. Excessive heat can lead to decomposition of the hydrazine or side reactions. 2. Presence of Water: Using hydrazine hydrate in a non-aqueous solvent can sometimes lead to messy reactions.1. Run the reaction at a lower temperature for a longer time. For example, instead of refluxing in ethanol, try stirring at 50-60 °C overnight. 2. Use anhydrous hydrazine. If possible, use anhydrous hydrazine or ensure the reaction can effectively remove water, for example by using a Dean-Stark apparatus with a solvent like toluene.
Product precipitates but yield is low after workup. Product has some solubility in the reaction solvent. Significant product may be lost in the mother liquor upon filtration.Cool the reaction mixture thoroughly in an ice bath for an extended period before filtering. To recover more product, concentrate the filtrate under reduced pressure and perform a second filtration or recrystallization.
Issue 2: Problems During N-Alkylation of this compound
Symptom Potential Cause Recommended Solution & Explanation
No reaction or very slow conversion. 1. Incorrect Solvent Choice: Using a protic or nonpolar solvent. 2. Base is too weak or insoluble. 3. Alkylating agent is not reactive enough. 1. Switch to anhydrous DMSO or DMF. As detailed in the FAQ, these solvents are optimal for promoting SN2 reactions on the pyrazolate anion.[4] 2. Use a stronger base or improve solubility. If K₂CO₃ is ineffective, use the stronger base NaH in THF or DMF.[4] The solubility of inorganic bases like K₂CO₃ is limited even in DMSO; ensure vigorous stirring. 3. Use a better leaving group. The reactivity order for alkyl halides is I > Br > Cl.[4] If you are using an alkyl chloride, switch to the corresponding bromide or iodide.
Reaction works, but is difficult to purify. Mineral oil contamination from NaH. The mineral oil used as a dispersion agent for NaH can co-elute with the product.Perform a pre-purification wash. Before adding the reaction solvent (THF/DMF), wash the portioned NaH with anhydrous hexanes or pentane. Decant the solvent carefully under an inert atmosphere, and then proceed with the reaction.
Reaction mixture is heterogeneous and stirring is difficult. Insoluble base. Potassium carbonate is not fully soluble in many organic solvents.Ensure vigorous mechanical stirring. For larger scale reactions, magnetic stirring may be insufficient. Alternatively, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help facilitate the reaction in a biphasic system, though optimizing this adds complexity.

Part 3: Data Presentation & Experimental Protocols

Table 1: Properties of Common Solvents for Pyrazole Reactions

This table provides key parameters to guide your solvent selection. The solubility data for 3,5-dimethylpyrazole is included as a useful proxy for the sterically similar this compound.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeSolubility of 3,5-Dimethylpyrazole (mole fraction, 298.15 K)
EthanolC₂H₆O7824.6Polar Protic0.210
n-ButanolC₄H₁₀O11817.8Polar Protic0.273
TolueneC₇H₈1112.4Nonpolar0.121
Tetrahydrofuran (THF)C₄H₈O667.6Polar AproticNot Reported
AcetonitrileC₂H₃N8236.6Polar Aprotic0.111
N,N-Dimethylformamide (DMF)C₃H₇NO15338.3Polar AproticNot Reported
Dimethyl sulfoxide (DMSO)C₂H₆OS18947.0Polar AproticNot Reported

Data compiled from multiple sources. Solubility data for 3,5-dimethylpyrazole adapted from a 2019 study by ResearchGate.[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diisopropyl-1H-pyrazole

This protocol is a general procedure based on the Knorr cyclocondensation.

Materials:

  • 2,6-Dimethyl-3,5-heptanedione (1.0 eq)

  • Hydrazine monohydrate (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,6-dimethyl-3,5-heptanedione (1.0 eq) and absolute ethanol (approx. 3-5 mL per gram of diketone).

  • Stir the mixture to dissolve the diketone.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid helps to catalyze the hydrazone formation and subsequent cyclization/dehydration steps.

  • Slowly add hydrazine monohydrate (1.1 eq) dropwise to the solution. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

Protocol 2: N-Alkylation of this compound using K₂CO₃/DMSO

This is a robust and reliable protocol for general N-alkylation.

Materials:

  • 3,5-Diisopropyl-1H-pyrazole (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Add anhydrous DMSO (approx. 4-6 mL per gram of pyrazole) via syringe.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature. For less reactive alkylating agents, the mixture may be gently heated (e.g., to 50-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-12 hours), pour the reaction mixture into a separatory funnel containing a significant amount of water (approx. 10x the volume of DMSO).

  • Extract the aqueous phase with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualization of Workflows

Workflow for Solvent System Optimization

The following diagram outlines a logical workflow for selecting and optimizing a solvent system for a novel reaction involving this compound.

Solvent_Optimization_Workflow start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Define Reaction Type (e.g., Synthesis, N-Alkylation) B Consult Literature for Analogous Reactions A->B C Select Initial Solvent Based on Mechanism & Precedent B->C D Run Initial Small-Scale Experiment C->D E Reaction Successful? (Yield > 70%, Clean) D->E F Troubleshoot Issue E->F No N Optimize & Scale-Up E->N Yes G Issue Type? F->G H Solubility Issue G->H Solubility I Reactivity Issue G->I Reactivity J Side Products G->J Purity K Increase Polarity (e.g., EtOH -> DMF) H->K L Increase Polarity & BP (e.g., THF -> DMSO) I->L M Decrease Temperature or Change Solvent Class J->M K->D L->D M->D

Caption: A systematic workflow for selecting and optimizing solvents.

Troubleshooting Decision Tree for N-Alkylation Reactions

This diagram provides a logical path for diagnosing and solving common issues during the N-alkylation of this compound.

Troubleshooting_N_Alkylation cluster_final If all conditions are met, consider temperature increase or alternative activation methods. start_node Start: Low Yield in N-Alkylation decision_node decision_node solution_node solution_node check_node check_node start start check_solvent Is solvent polar aprotic? (DMSO, DMF, THF) start->check_solvent use_polar_aprotic ACTION: Switch to anhydrous DMSO or DMF. check_solvent->use_polar_aprotic No check_base Is base strong enough? (NaH, K2CO3) check_solvent->check_base Yes use_stronger_base ACTION: Switch from K2CO3 to NaH. check_base->use_stronger_base No check_leaving_group Is leaving group reactive? (I > Br > Cl) check_base->check_leaving_group Yes use_better_lg ACTION: Use corresponding Alkyl Iodide or Bromide. check_leaving_group->use_better_lg No check_conditions Are conditions anhydrous? check_leaving_group->check_conditions Yes dry_reagents ACTION: Use anhydrous solvents. Dry reagents & glassware. check_conditions->dry_reagents No final_check All conditions met? check_conditions->final_check Yes

Caption: A decision tree for troubleshooting N-alkylation reactions.

References

  • BenchChem (2025).Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. BenchChem Technical Support.
  • Khandelwal, P., & Gondwana, D. S. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat Cyclocondensation Reaction. Scientia Research Library Journal of Applied Chemistry, 12(4), 14-21.
  • BenchChem (2025).Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem Technical Support.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Source not formally published.
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • BenchChem (2025).Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem Technical Support.
  • BenchChem (2025).Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
  • Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis, 45(06), 830-836. [Link]

  • Ayaz Mahmood, D., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 1-11. [Link]

  • Shorey, S., Choudhary, P., & Intodia, K. (n.d.).
  • BenchChem (2025).Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
  • Murov, S. (2020).Common Solvents Used in Organic Chemistry: Table of Properties.
  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. (2019). The Journal of Chemical Thermodynamics, 132, 19-27. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Diisopropylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,5-diisopropylpyrazole and its derivatives. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific challenges encountered during laboratory and pilot-plant scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility in your synthetic endeavors.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various biologically active compounds. Its scale-up synthesis, however, presents unique challenges, primarily related to reaction control, safety, and purification. The most common and industrially viable route involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically 2,6-dimethyl-3,5-heptanedione, with a hydrazine source, typically hydrazine hydrate.

This support center will guide you through the critical aspects of this process, from reaction setup to final product purification, with a strong emphasis on safety and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][2] For this compound, the specific precursors are 2,6-dimethyl-3,5-heptanedione and a hydrazine source, such as hydrazine hydrate or hydrazine sulfate.[3][4]

Q2: What are the primary safety concerns when working with hydrazine hydrate on a larger scale?

A2: Hydrazine hydrate is a hazardous substance with multiple risks that are magnified during scale-up.[5] Key concerns include:

  • Toxicity: It is acutely toxic via inhalation, ingestion, and skin contact, and is a suspected carcinogen.[6][7]

  • Exothermic Reactions: The reaction with the dicarbonyl compound is highly exothermic and can lead to a thermal runaway if not properly controlled.[8]

  • Flammability and Explosivity: Hydrazine is flammable and can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[1][6]

  • Corrosivity: It is corrosive and can cause severe skin and eye damage.[5]

Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory.[7]

Q3: What are the advantages of using flow chemistry for this synthesis?

A3: Flow chemistry offers significant advantages for the synthesis of pyrazoles, particularly in a scale-up context.[9][10][11] These benefits include:

  • Enhanced Safety: Improved heat transfer and smaller reaction volumes minimize the risk of thermal runaway.

  • Increased Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purity.

  • Scalability: Scaling up is more straightforward and predictable compared to batch processes.

  • Reduced Handling of Hazardous Intermediates: In-line processing can minimize exposure to toxic reagents like hydrazine.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. In-line monitoring using Fourier-transform infrared spectroscopy (FT-IR) can also be a powerful tool for real-time reaction tracking in a process setting.[12]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound derivatives, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction- Suboptimal reaction temperature- Poor quality of starting materials- Product loss during workup- Increase reaction time or temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Verify reagent quality: Ensure the purity of 2,6-dimethyl-3,5-heptanedione and the concentration of the hydrazine solution.- Optimize workup procedure: Minimize the number of transfer steps and select appropriate extraction solvents.
Formation of Byproducts - Side reactions due to high temperatures- Incorrect stoichiometry- Presence of impurities in starting materials- Control reaction temperature: Maintain a consistent and optimal temperature throughout the reaction.- Ensure accurate stoichiometry: Carefully measure and control the molar ratios of the reactants.- Purify starting materials: If necessary, purify the dicarbonyl compound and verify the hydrazine concentration.
Difficult Purification - Presence of closely related impurities- Oily product that is difficult to crystallize- Inefficient extraction- Optimize crystallization solvent: Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.- Consider column chromatography: If crystallization is ineffective, silica gel chromatography can be used for purification.- Improve extraction efficiency: Perform multiple extractions and consider using a continuous liquid-liquid extractor for large volumes.
Exothermic Runaway - Poor heat dissipation- Rapid addition of hydrazine- Insufficient cooling- Ensure adequate cooling: Use a reactor with a high surface area-to-volume ratio and a powerful cooling system.- Slow, controlled addition: Add the hydrazine solution dropwise or via a syringe pump to control the rate of reaction and heat generation.- Use a solvent with a high heat capacity: A suitable solvent can help to absorb the heat of reaction.

Experimental Protocols

Protocol 1: Scale-Up Batch Synthesis of this compound

Safety First: This procedure involves hazardous materials and a highly exothermic reaction. It must be conducted in a well-ventilated fume hood by trained personnel with appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles with a face shield.[5] An ice bath and a quench solution (e.g., a dilute solution of sodium hypochlorite) should be readily available.

Materials:

  • 2,6-dimethyl-3,5-heptanedione

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and reflux condenser

  • Cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed glass reactor, dissolve 2,6-dimethyl-3,5-heptanedione (1.0 equivalent) in ethanol.

  • Cooling: Cool the solution to 0-5 °C using a cooling circulator.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or heptane).

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Visualizing the Workflow

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagent_Preparation Prepare Solutions (Diketone in Solvent, Hydrazine) Reaction_Setup Charge Reactor with Diketone Solution Reagent_Preparation->Reaction_Setup Cooling Cool to 0-5 °C Reaction_Setup->Cooling Addition Slow Addition of Hydrazine Cooling->Addition Reaction_Stirring Stir at Room Temperature Addition->Reaction_Stirring Solvent_Removal Solvent Evaporation Reaction_Stirring->Solvent_Removal Extraction Aqueous Workup & Extraction Solvent_Removal->Extraction Drying Drying of Organic Phase Extraction->Drying Crude_Product Crude Product Isolation Drying->Crude_Product Purification_Method Recrystallization or Distillation Crude_Product->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: A generalized workflow for the batch synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue Check_Reaction Reaction Complete? (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Extend_Time Increase Reaction Time/Temp Incomplete->Extend_Time Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Check_Workup Review Workup Procedure Complete->Check_Workup Byproducts Significant Byproducts? Check_Workup->Byproducts Optimize_Purification Optimize Purification Method Byproducts->Optimize_Purification No Optimize_Conditions Optimize Reaction Conditions (Temp, Stoichiometry) Byproducts->Optimize_Conditions Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • SD Fine-Chem. HYDRAZINE HYDRATE 60%. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. [Link]

  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Lanxess. Hydrazine Hydrate Product Safety Assessment. [Link]

  • RSC Advances. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Reddit. Practical Hydrazine Hydrate Safety. [Link]

  • Molecules. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • ResearchGate. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. [Link]

  • ResearchGate. Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. [Link]

  • Preprints.org. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • Journal of Chemical Sciences. Development of a continuous process: a perspective for Mitsunobu reaction. [Link]

  • National Institutes of Health. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. [Link]

  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • PubChem. This compound. [Link]

  • YouTube. Synthesis of 3,5-Dimethylpyrazole. [Link]

  • ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]

  • RSC Publishing. Analytical Methods. [Link]

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strategies to avoid formation of bis(pyrazolyl)borate impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Impurities in Bis(pyrazolyl)borate Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with scorpionate ligands. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in the synthesis of bis(pyrazolyl)borate ligands, specifically focusing on strategies to avoid the formation of unwanted impurities. Scorpionate ligands, first introduced by Swiatoslaw Trofimenko, are a versatile class of tridentate ligands that have found widespread application in coordination chemistry, catalysis, and medicinal chemistry.[1][2][3][4] However, their synthesis can be fraught with challenges, particularly concerning the formation of product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in bis(pyrazolyl)borate synthesis?

The most prevalent impurities encountered during the synthesis of dihydrobis(pyrazolyl)borates ([H₂B(pz)₂]⁻, often abbreviated as Bp) are other poly(pyrazolyl)borate species.[5][6] These include:

  • Hydrotris(pyrazolyl)borate ([HB(pz)₃]⁻, Tp): The next product in the sequential substitution of hydride on the borohydride starting material.

  • Tetrakis(pyrazolyl)borate ([B(pz)₄]⁻, Tkp): The fully substituted borate species.

  • Unreacted Pyrazole: The starting heterocyclic precursor.

The formation of these impurities is a direct consequence of the reaction mechanism, which involves the stepwise replacement of the B-H bonds of a borohydride source with pyrazolyl groups.[4]

Q2: Why is it crucial to avoid these impurities?

The presence of Tp or Tkp impurities in a Bp ligand sample can significantly impact subsequent coordination chemistry. These impurities have different denticities and steric profiles compared to the desired Bp ligand, leading to:

  • Formation of undesired metal complexes: The impurity ligands can compete with the Bp ligand for coordination to the metal center, resulting in a mixture of complexes that can be difficult to separate.

  • Inaccurate characterization: The presence of multiple ligand environments will complicate spectroscopic analysis, particularly NMR, making it challenging to confirm the structure and purity of the desired complex.

  • Reduced yields and irreproducible results: The formation of side products lowers the yield of the target Bp-metal complex and can lead to inconsistent experimental outcomes.

Q3: What are the primary causes of impurity formation?

The traditional method for synthesizing poly(pyrazolyl)borates, which involves reacting an alkali metal borohydride (like KBH₄ or NaBH₄) with a molten excess of the pyrazole, often leads to poor control over the reaction stoichiometry.[5][6][7] This lack of control is a major contributor to the formation of product mixtures.[5][6] Key factors include:

  • Reaction Temperature: The degree of substitution on the boron center is highly dependent on the reaction temperature.[8] Different temperatures favor the formation of bis-, tris-, or tetrakis-substituted products.

  • Stoichiometry of Reactants: Using a large excess of pyrazole, a common practice in the traditional method, drives the reaction towards the more substituted Tp and Tkp products.

  • Reaction Time: Longer reaction times can also promote the formation of more highly substituted borates.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: My ¹H and ¹¹B NMR spectra indicate a mixture of Bp, Tp, and Tkp products.

Causality: This is the most common problem and typically points to a lack of control over the reaction conditions, leading to over-substitution of the borohydride starting material.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Method: The traditional high-temperature melt reaction with excess pyrazole is notoriously difficult to control for the selective synthesis of Bp ligands.[5][6] Consider adopting a more modern approach that offers better stoichiometric control.

  • Implement Stoichiometric Control with Haloboranes: A highly effective strategy is to use a boron source that allows for precise stoichiometric control.[5][6] Chloroborane dimethylsulfide complex (BH₂Cl·SMe₂) is an excellent alternative for the synthesis of Bp ligands.[5][6] By using a 2:1 molar ratio of the pyrazolide to the chloroborane, the formation of the bis-substituted product is favored.

    • workflow cluster_reagents Reactant Preparation cluster_reaction Reaction PzH Pyrazole (2.0 equiv) Pyrazolide In situ formation of Sodium Pyrazolide PzH->Pyrazolide Base Base (e.g., NaH) (2.0 equiv) Base->Pyrazolide Solvent1 Toluene Solvent1->Pyrazolide Reaction Stir at room temp. for 24h Pyrazolide->Reaction BoronSource BH₂Cl·SMe₂ (1.0 equiv) BoronSource->Reaction Product Sodium Dihydrobis(pyrazolyl)borate Reaction->Product

      Caption: Selective synthesis of Bp ligands using stoichiometric control.

  • Optimize Reaction Temperature: If you must use the traditional borohydride method, precise temperature control is critical. The formation of Bp, Tp, and Tkp occurs at different temperatures. You will need to empirically determine the optimal temperature for your specific pyrazole derivative to maximize the yield of the Bp product while minimizing the formation of the Tp impurity.[8]

  • Utilize ¹¹B-NMR for In Situ Monitoring: ¹¹B-NMR spectroscopy is a powerful tool for tracking the progress of your reaction in real-time.[9][10] By taking aliquots from the reaction mixture, you can monitor the disappearance of the borohydride starting material and the appearance of the Bp, Tp, and Tkp products, each of which has a distinct chemical shift and multiplicity. This allows you to stop the reaction when the concentration of the Bp product is maximized.

    SpeciesTypical ¹¹B NMR Signal
    BH₄⁻Quintet
    [H₃B(pz)]⁻Quartet
    [H₂B(pz)₂]⁻ (Bp)Triplet
    [HB(pz)₃]⁻ (Tp)Doublet
    [B(pz)₄]⁻ (Tkp)Singlet
Issue 2: The yield of my bis(pyrazolyl)borate is consistently low.

Causality: Low yields can be attributed to several factors, including incomplete reaction, formation of undesired side products, or loss of product during workup and purification.

Troubleshooting Steps:

  • Ensure Complete Deprotonation of Pyrazole: When using methods that involve the in situ formation of a pyrazolide salt, it is essential to ensure complete deprotonation of the pyrazole before adding the boron source.[5] Incomplete deprotonation will lead to unreacted pyrazole and lower yields.

  • Consider the Nucleophilicity of Your Pyrazole: Pyrazoles with bulky or electron-withdrawing substituents can exhibit reduced nucleophilicity, making them less reactive towards the boron source.[5][6] In such cases, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, but be mindful that this can also promote the formation of over-substituted products.

  • Optimize Purification: The purification of poly(pyrazolyl)borate salts can be challenging.

    • Fractional Crystallization: If you have a mixture of Bp and Tp products, fractional crystallization from a suitable solvent like acetonitrile can be an effective method for separation.[8]

    • Avoid Highly Toxic Reagents: While thallium(I) salts have been used to facilitate purification due to the insolubility of the resulting thallium poly(pyrazolyl)borates, their high toxicity is a significant drawback.[5][8] Optimized procedures for the isolation of alkali metal salts are available and are a safer alternative.[8]

Experimental Protocols

Protocol 1: Selective Synthesis of Potassium Dihydrobis(3,5-dimethylpyrazolyl)borate (KBpᵐᵉ²)

This protocol is adapted from modern methods emphasizing stoichiometric control to minimize impurities.

Materials:

  • 3,5-dimethylpyrazole

  • Potassium hydride (KH)

  • Chloroborane dimethylsulfide complex (BH₂Cl·SMe₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend potassium hydride (2.0 equivalents) in anhydrous toluene.

  • To this suspension, add a solution of 3,5-dimethylpyrazole (2.0 equivalents) in anhydrous toluene dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the potassium 3,5-dimethylpyrazolide.

  • Cool the reaction mixture back to 0 °C and add chloroborane dimethylsulfide complex (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the toluene in vacuo to obtain a solid residue.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the resulting white solid under vacuum to yield the potassium dihydrobis(3,5-dimethylpyrazolyl)borate product.

  • Characterize the product by ¹H and ¹¹B NMR spectroscopy to confirm its purity. The ¹¹B NMR spectrum should show a characteristic triplet for the BH₂ group.

reaction_pathway BH4 BH₄⁻ Bp [H₂B(pz)₂]⁻ (Desired Product) BH4->Bp + 2 pz⁻ - 2 H⁻ Tp [HB(pz)₃]⁻ (Impurity) Bp->Tp + pz⁻ - H⁻ Tkp [B(pz)₄]⁻ (Impurity) Tp->Tkp + pz⁻ - H⁻

Caption: Stepwise formation of poly(pyrazolyl)borate impurities.

References

  • Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Complexes of Ce(III) and Bis(pyrazolyl)borate Ligands: Synthesis, Structures, and Luminescence Properties. Inorganic Chemistry. Available at: [Link]

  • Novel Chemotherapeutic Agents - The Contribution of Scorpionates. Current Medicinal Chemistry. Available at: [Link]

  • New bis-, tris- and tetrakis(pyrazolyl)borate ligands with 3-pyridyl and 4-pyridyl substituents: synthesis and coordination chemistry. University of Bristol Research Portal. Available at: [Link]

  • Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic Chemistry. Available at: [Link]

  • Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC Publishing. Available at: [Link]

  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. Available at: [Link]

  • ScorpionatesThe Coordination Chemistry of Polypyrazolylbor-ate Ligands By Swiatoslaw Trofimenko. Journal of the American Chemical Society. Available at: [Link]

  • Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Publishing. Available at: [Link]

  • Scorpionate ligand - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and characterization of bis(pyrazolyl)borate Ni(II) complexes: ligand rearrangement and transformation. Dalton Transactions. Available at: [Link]

  • In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances. Available at: [Link]

  • Fluorinated tris‐ and bis‐(pyrazolyl)borate copper complexes. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. Molecules. Available at: [Link]

  • In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Publishing. Available at: [Link]

Sources

fractional crystallization for purifying scorpionate salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of scorpionate salts. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile ligands in their work. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the nuances of purification by fractional crystallization, focusing on troubleshooting the specific challenges encountered with poly(pyrazolyl)borates.

The Critical Role of Purity in Scorpionate Chemistry

Hydrotris(pyrazolyl)borate (Tp) ligands, colloquially known as scorpionates, are a cornerstone of coordination chemistry, prized for their ability to form stable, well-defined complexes with a vast range of metals.[1][2] Their utility in catalysis, bioinorganic modeling, and materials science is directly linked to their purity.[3] Synthetic procedures, often involving the high-temperature reaction of a pyrazole derivative with an alkali metal borohydride, can lead to a mixture of products, including the desired tris-substituted (Tp), under-substituted (Bp), and over-substituted (tetrakis) species, alongside unreacted starting materials.[1][4][5] Fractional crystallization is a powerful technique to isolate the desired high-purity product from these complex mixtures.[6][7]

Troubleshooting Guide: Fractional Crystallization of Scorpionate Salts

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude scorpionate salt mixture refuses to crystallize from the chosen solvent. What are the likely causes and how can I induce crystallization?

A1: Failure to crystallize is a common hurdle, typically stemming from one of three issues: sub-optimal supersaturation, the presence of inhibiting impurities, or inappropriate solvent choice.

Causality & Solution Pathway:

  • Achieving Supersaturation: Crystallization occurs when the concentration of the salt exceeds its solubility limit at a given temperature. If the solution is clear and stable upon cooling, it is likely undersaturated.

    • Action: Slowly evaporate the solvent in a controlled manner (e.g., under a gentle stream of nitrogen or by covering the flask with perforated film) to increase the concentration. If this is ineffective, the initial volume of solvent was likely too high. The solid can be recovered by complete solvent removal under reduced pressure and the crystallization re-attempted with less solvent.[8]

  • Overcoming Nucleation Barriers: Sometimes a supersaturated solution requires a "trigger" for crystal growth to begin.

    • Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[8]

    • Seeding: If you have a small amount of pure scorpionate salt, introduce a single, tiny crystal into the supersaturated solution. This "seed crystal" acts as a template for further growth.

  • Re-evaluating the Solvent: If the above methods fail, the chosen solvent may be too effective, rendering the salt highly soluble even at low temperatures. A different solvent or a mixed-solvent system is required.

Q2: Instead of well-defined crystals, my purification attempt yielded an oil or an amorphous powder. What does this signify and how can it be rectified?

A2: Oiling out or precipitating as an amorphous solid typically indicates that the solute is coming out of solution too rapidly or that the concentration of impurities is excessively high.

Causality & Solution Pathway:

  • Rapid Supersaturation: If the solution cools too quickly or the solvent is too volatile, the scorpionate salt may crash out of solution faster than it can form an ordered crystal lattice.

    • Action: Re-dissolve the material by gently heating. Add a small additional volume (5-10%) of the solvent to slightly reduce the saturation level.[8] Allow the solution to cool much more slowly. Insulating the flask (e.g., with glass wool or by placing it in a large Dewar flask) will promote the slow growth of larger, higher-quality crystals.

  • Impurity Interference: Significant amounts of unreacted pyrazole or other side-products can disrupt the crystallization process. Unreacted pyrazole, in particular, can be "greasy" and inhibit crystal formation.

    • Action 1 (Pre-crystallization Wash): Before attempting crystallization, boil the crude solid residue in a non-polar solvent like toluene.[9] The desired alkali metal scorpionate salt is typically insoluble in toluene, while many organic impurities, including excess pyrazole, will dissolve and can be removed by filtration.

    • Action 2 (Charcoal Treatment): If colored impurities are present, they can sometimes be removed by treating the hot, dissolved solution with a small amount of activated charcoal before filtering and cooling.

Q3: After a crystallization step, my scorpionate salt is still impure. How can fractional crystallization improve the purity?

A3: This is the core purpose of fractional crystallization. A single crystallization purifies based on the large solubility difference between the product and impurities. Fractional crystallization is a multi-stage process that separates compounds with more subtle differences in solubility. For scorpionates, this is often used to separate the desired tris-substituted (Tp) product from the over-substituted tetrakis(pyrazolyl)borate impurity.

Causality & Solution Pathway:

The separation relies on the differential solubility of the Tp and tetrakis- species in a specific solvent, such as acetonitrile (MeCN).[4][5] Often, one species is slightly less soluble and will crystallize first from a carefully prepared solution.

  • Step-by-Step Fractional Crystallization:

    • Dissolve the impure mixture in the minimum amount of hot MeCN to form a saturated solution.

    • Allow the solution to cool slowly. The first crop of crystals that forms will be enriched in the least soluble component.

    • Filter this first crop (Fraction 1) and collect the mother liquor.

    • Reduce the volume of the mother liquor (e.g., by 25-50%) by evaporation and cool again to obtain a second crop of crystals (Fraction 2).

    • Repeat as necessary to obtain further fractions.

    • Analyze the purity of each fraction using an appropriate technique like ¹¹B-NMR spectroscopy, which can clearly distinguish between the different borate species.[1][10]

    • The fractions that are shown to be pure can be combined. Impure fractions can be re-subjected to the fractional crystallization process to improve their purity.

Experimental Workflow & Data

Detailed Protocol: Fractional Crystallization of Potassium Hydrotris(phenylpyrazolyl)borate (KTpᴾʰ)

This protocol is adapted from methodologies reported for purifying scorpionate ligands that suffer from over-substitution.[4][5]

  • Initial Wash: Place the crude solid (containing KTpᴾʰ and the tetrakis- impurity) in a round-bottom flask. Add toluene and heat to reflux for 30 minutes to dissolve unreacted phenylpyrazole. Cool and filter the solid, washing with fresh toluene. Dry the solid under vacuum.

  • Dissolution: Transfer the washed solid to a clean Erlenmeyer flask. Add a magnetic stir bar. Begin adding acetonitrile (MeCN) in small portions while heating gently (around 40-50 °C) and stirring, until all the solid has just dissolved. Avoid using a large excess of solvent.

  • First Crystallization (Fraction 1): Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours, or until crystal formation ceases.

  • Isolation of Fraction 1: Collect the crystals by suction filtration, washing with a minimal amount of cold MeCN. This fraction is often enriched in the desired Tp product.

  • Crystallization of Fraction 2: Transfer the filtrate (mother liquor) to a clean flask. Reduce its volume by approximately 50% using a rotary evaporator. Cool this concentrated solution as before to obtain a second crop of crystals.

  • Analysis: Dry both fractions thoroughly under vacuum. Prepare samples of the starting material and each crystal fraction for analysis. ¹¹B-NMR spectroscopy is highly recommended to determine the purity and composition of each fraction.[1][10]

  • Reprocessing (if necessary): If Fraction 1 is still not sufficiently pure, it can be recrystallized from fresh MeCN. If Fraction 2 contains a significant amount of the desired product, it can be combined with other impure fractions and re-processed.

Table 1: Solvent Properties for Scorpionate Salt Crystallization

Choosing the right solvent is a critical first step. The ideal solvent should dissolve the scorpionate salt when hot but have limited solubility when cold.

SolventDielectric Constant (20°C)Boiling Point (°C)Suitability for Scorpionate SaltsNotes
Acetonitrile 37.581.6Excellent Proven effective for fractional crystallization of many Tp salts.[4][5] Can form stable acetonitrile adducts.[11]
Acetone 2156Good A common recrystallization solvent. Its volatility can sometimes lead to rapid crashing out of the product.
Ethanol 24.578.4Moderate Can be effective, but its protic nature may engage in hydrogen bonding, altering solubility.
Tetrahydrofuran (THF) 7.666Moderate Good for dissolving many salts, but its lower polarity might be less effective for highly ionic species.
Dichloromethane (DCM) 9.139.6Poor Generally too non-polar to dissolve alkali metal scorpionate salts effectively.
Toluene 2.4110.6Insoluble (Good for Washing) Excellent for washing away non-polar organic impurities like unreacted pyrazole.[9]
Water 80.1100Varies Highly dependent on the cation and pyrazole substituents. Often used in the synthesis of thallium salts.[9]

Visualizing the Process

Diagram 1: General Workflow for Fractional Crystallization

Fractional_Crystallization_Workflow A Crude Scorpionate Salt Mixture B Dissolve in Minimum Hot Solvent (e.g., MeCN) A->B C Slowly Cool Solution B->C D Filter Crystals (Fraction 1) C->D E Mother Liquor 1 D->E Filtrate J Analyze Purity of Each Fraction (NMR, etc.) D->J F Reduce Solvent Volume E->F G Cool Solution Again F->G H Filter Crystals (Fraction 2) G->H I Mother Liquor 2 H->I Filtrate H->J K Combine Pure Fractions J->K L Reprocess Impure Fractions J->L

Caption: Workflow for separating scorpionate salt mixtures.

Diagram 2: Troubleshooting Crystallization Issues

Troubleshooting_Tree Start Attempt Crystallization Q1 What is the result after cooling? Start->Q1 Result_Clear Solution remains clear Q1->Result_Clear No Change Result_Oil Oil / Amorphous Solid Q1->Result_Oil Oily/Powdery Result_Crystals Crystals Formed Q1->Result_Crystals Solid Action_Clear1 1. Scratch flask 2. Add seed crystal Result_Clear->Action_Clear1 Action_Oil1 Re-dissolve, add 5-10% more solvent Result_Oil->Action_Oil1 Purity_Check Check Purity (e.g., NMR) Result_Crystals->Purity_Check Action_Clear2 3. Reduce solvent volume Action_Clear1->Action_Clear2 Action_Oil2 Cool solution much slower Action_Oil1->Action_Oil2 Action_Oil3 Perform pre-wash (e.g., with Toluene) Action_Oil2->Action_Oil3 Is_Pure Is it pure? Purity_Check->Is_Pure End_Pure Pure Product Is_Pure->End_Pure Yes End_Impure Begin Fractional Crystallization Is_Pure->End_Impure No

Caption: Decision tree for common crystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the primary difference between a single crystallization and fractional crystallization? A: A single crystallization is primarily a purification technique to separate a desired compound from highly soluble or sparingly soluble impurities. Fractional crystallization is a more precise separation technique used to separate a mixture of compounds that have similar solubilities in the chosen solvent by sequentially crystallizing them in different fractions.[6][7]

Q: Besides NMR, what other analytical techniques are crucial for assessing the purity of my scorpionate salt? A: While ¹H, ¹³C, and especially ¹¹B-NMR are paramount, Fourier-Transform Infrared (FTIR) spectroscopy is essential for identifying the characteristic B-H stretch (typically around 2300-2500 cm⁻¹), confirming the integrity of the scorpionate core.[1][3][10] For new compounds, elemental analysis provides definitive proof of the empirical formula, and single-crystal X-ray diffraction gives unambiguous structural confirmation.

Q: Are there alternatives to fractional crystallization for purifying scorpionate salts? A: While fractional crystallization is a mainstay, column chromatography can sometimes be used, although the ionic nature of the salts can make this challenging. Another approach involves converting the alkali metal salt to a thallium(I) salt.[9] Tl(I) salts often have different solubility profiles and excellent crystallization properties, making purification easier.[9][12] However, due to the extreme toxicity of thallium compounds, this method is often avoided in modern synthetic procedures in favor of direct purification of the alkali salts.[4][5]

References

  • Thomas, J. R., et al. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances, 14, 30713-30718. [Link]

  • Thomas, J. R., et al. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. National Center for Biotechnology Information. [Link]

  • Thomas, J. R., & Sulway, S. A. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. National Center for Biotechnology Information. [Link]

  • Thomas, J. R., & Sulway, S. A. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances, 11(29), 17797-17800. [Link]

  • Díez, J., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. National Center for Biotechnology Information. [Link]

  • Díez, J., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry, 88(14), 9879–9887. [Link]

  • Ofori, M. (2017). Synthesis and Characterization of a New Cyano-substituted Tris(pyrazolyl)borate and its Thallium(I) Complex. Digital Commons@ETSU. [Link]

  • Thomas, J. R., et al. (2024). Previous synthesis of scorpionate ligands and new fractional crystallisation of acetonitrile (MeCN) adducts for TpPh (R1 = phenyl) and Tp2-Fu (R1 = 2′-thienyl). ResearchGate. [Link]

  • Ramos, M. L., et al. (2020). Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. PubMed Central. [Link]

  • Pettinari, C., & Santini, C. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Camerino. [Link]

  • OLI Systems, Inc. (n.d.). Fractional crystallization of salt solutions. OLI Systems. [Link]

  • Glasgow, A. R., Jr., & Ross, G. (1956). Purification of Substances by a Process of Freezing and Fractional Melting Under Equilibrium Conditions. Journal of Research of the National Bureau of Standards, 57(3), 137. [Link]

  • Guion, T. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • Ferreira, M. I. M., et al. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? MDPI. [Link]

  • Thompson, V. S., et al. (2022). Solvent-driven fractional crystallization for atom-efficient separation of metal salts from permanent magnet leachates. National Center for Biotechnology Information. [Link]

  • Trofimenko, S. (2004). Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943-980. [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Sulzer. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Steric Bulk of 3,5-diisopropylpyrazole and 3,5-di-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Steric Hindrance in Pyrazole Ligand Design

Pyrazole and its derivatives are foundational scaffolds in the field of coordination chemistry and homogeneous catalysis.[1][2] Their utility stems from their robust thermal stability, tunable electronic properties, and the relative ease with which their structures can be modified. A critical parameter in the design of effective ligands is the control of steric bulk around the metal center. Judiciously chosen bulky substituents can profoundly influence the coordination number of the metal, the geometry of the resulting complex, and the kinetics of catalytic steps such as oxidative addition and reductive elimination.[3][4]

This guide provides an in-depth comparison of two closely related yet distinct pyrazole ligands: 3,5-diisopropylpyrazole and 3,5-di-tert-butylpyrazole. While both are considered "bulky," the subtle structural difference between an isopropyl group (a secondary alkyl) and a tert-butyl group (a tertiary alkyl) leads to significant disparities in their steric profiles. These differences have tangible consequences for their application in catalysis and materials science, dictating everything from catalyst stability to substrate selectivity. We will explore these differences through quantitative steric parameters, synthetic protocols, and a practical application in a common cross-coupling reaction.

Quantifying Steric Bulk: Isopropyl vs. Tert-Butyl

The primary structural difference lies in the point of attachment to the pyrazole ring. The isopropyl group is a secondary alkyl substituent (-CH(CH₃)₂), while the tert-butyl group is a tertiary alkyl substituent (-C(CH₃)₃). This distinction is crucial; the quaternary carbon of the tert-butyl group introduces significantly more steric hindrance in its immediate vicinity compared to the methine proton of the isopropyl group.[5][6]

dot

Caption: Molecular structures of this compound and 3,5-di-tert-butylpyrazole.

To move beyond qualitative descriptions, chemists employ several parameters to quantify steric bulk.

  • Tolman Cone Angle (θ): This parameter measures the solid angle formed by the metal at the vertex and the outer edge of the ligand's van der Waals spheres.[7] While originally developed for phosphine ligands, the concept is broadly applicable. A larger cone angle signifies greater steric hindrance around the metal center.

  • Percent Buried Volume (%Vbur): A more modern and often more accurate descriptor, %Vbur calculates the percentage of a sphere around a metal center that is occupied by a given ligand.[8][9] This method provides a precise quantification of the ligand's steric footprint within the coordination sphere.[10]

  • A-Value: This value quantifies the steric demand of a substituent by measuring its preference for the equatorial position on a cyclohexane ring.[11] A higher A-value indicates a greater steric bulk. The tert-butyl group has a notoriously high A-value, effectively "locking" the cyclohexane conformation, whereas the isopropyl group allows for conformational flexibility.[12]

While specific cone angle and %Vbur values for these exact parent pyrazoles are not extensively tabulated, data from related complexes and the fundamental properties of the alkyl groups allow for a clear comparison.

ParameterIsopropyl GroupTert-Butyl GroupRationale & Consequence
Qualitative Bulk BulkyVery BulkyThe tert-butyl group's quaternary carbon projects three methyl groups towards the metal center, creating a more congested environment.[6]
A-Value (kcal/mol) ~2.2>4.5The high A-value of the tert-butyl group reflects its immense steric strain in an axial position, a principle that translates to coordination spheres.[11][13]
Expected Cone Angle (θ) SmallerLargerWhen coordinated to a metal, the wider profile of the tert-butyl group will subtend a larger angle.
Expected %Vbur LowerHigherThe tert-butyl group will occupy a greater percentage of the coordination sphere volume compared to the isopropyl group.

Experimental Protocols: Synthesis of 3,5-Disubstituted Pyrazoles

The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with hydrazine.[14][15] This method is robust, high-yielding, and can often be performed under solvent-free conditions.[16][17]

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Synthesis_Workflow cluster_reactants Reactants Diketone 1,3-Diketone (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) Reaction Condensation Reaction (e.g., in Acetic Acid or Solvent-Free) Diketone->Reaction Hydrazine Hydrazine Hydrate or Hydrazine Salt Hydrazine->Reaction Workup Workup (e.g., Neutralization, Extraction) Reaction->Workup Product 3,5-Disubstituted Pyrazole Workup->Product

Caption: General workflow for the synthesis of 3,5-disubstituted pyrazoles.

Protocol 3.1: Synthesis of 3,5-di-tert-butylpyrazole

This protocol is adapted from a solvent-free procedure, which is advantageous for its simplicity and reduced environmental impact.[16][17]

Materials:

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry reaction vial, add 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 eq) and a magnetic stir bar.

  • Begin stirring and add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirring mixture. The reaction is exothermic; maintain control by adjusting the addition rate.

  • After the addition is complete, cap the vial and heat the mixture at 60-80 °C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting diketone is consumed.

  • Cool the reaction mixture to room temperature. The product may solidify upon cooling.

  • Dissolve the crude product in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent (e.g., hexanes or ethanol/water) to obtain pure 3,5-di-tert-butylpyrazole as a white solid.

Protocol 3.2: Synthesis of this compound

The procedure is analogous to that for the tert-butyl derivative, substituting the appropriate diketone precursor.

Materials:

  • 2,6-Dimethyl-3,5-heptanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • (Follow the same equipment and reagent list as in Protocol 3.1)

Procedure:

  • Follow steps 1-10 from Protocol 3.1, using 2,6-dimethyl-3,5-heptanedione as the starting diketone. The reaction conditions and workup procedure are directly comparable.

Impact on Coordination Chemistry and Catalysis

The increased steric profile of the tert-butyl groups compared to the isopropyl groups has profound effects on the behavior of the pyrazole as a ligand.

Coordination Sphere:

  • Steric Shielding: 3,5-di-tert-butylpyrazole provides significantly more steric shielding to a coordinated metal center. This can prevent the formation of higher-coordinate complexes and can protect the metal from decomposition pathways, such as bimolecular reactions.

  • Coordination Geometry: The bulky tert-butyl groups can enforce unusual or distorted coordination geometries to minimize steric clashes. This can be a tool to access reactive intermediates that would otherwise be unstable.[18]

Catalytic Performance: In catalysis, particularly cross-coupling reactions, steric bulk is a key determinant of catalyst efficacy.[19] The Suzuki-Miyaura coupling is an excellent case study.[3][20]

  • Oxidative Addition: This initial step is generally less affected by ligand bulk, though extremely hindered ligands can slow it down.

  • Transmetalation: The steric hindrance of the ligand can influence the rate of transmetalation, although this step is often more sensitive to electronic factors.

  • Reductive Elimination: This is the final, product-forming step. It is widely accepted that bulky ligands accelerate reductive elimination by creating steric pressure that favors the release of the product from the coordination sphere.[3] This can lead to higher turnover numbers and overall catalyst efficiency, especially with sterically demanding substrates.[4]

Therefore, one would predict that a catalyst system employing 3,5-di-tert-butylpyrazole would outperform one with this compound in the coupling of sterically hindered substrates, primarily due to a faster rate of reductive elimination.

Case Study: Suzuki-Miyaura Coupling of a Hindered Substrate

To empirically validate the difference in steric impact, a comparative catalytic experiment can be performed. The coupling of a di-ortho-substituted aryl halide with a boronic acid is a challenging transformation where ligand sterics play a critical role.[4][21]

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Catalysis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_process Process Vial Schlenk Flask / Reaction Vial Reagents Add: - Pd₂(dba)₃ (Catalyst Precursor) - Pyrazole Ligand (L) - K₃PO₄ (Base) - Aryl Bromide (Substrate 1) - Boronic Acid (Substrate 2) - Toluene/Dioxane (Solvent) Heating Heat to 100-110 °C (Stir for 12-24 h) Monitoring Monitor by GC/TLC Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Analysis Purification (Chromatography) & Yield Determination Workup->Analysis

Caption: Experimental workflow for a comparative Suzuki-Miyaura cross-coupling reaction.

Protocol 5.1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the catalytic efficiency of Pd/3,5-diisopropylpyrazole and Pd/3,5-di-tert-butylpyrazole systems.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (Ligand A)

  • 3,5-di-tert-butylpyrazole (Ligand B)

  • 2-Bromo-1,3,5-trimethylbenzene (hindered aryl bromide)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene

  • Schlenk flasks or sealed reaction vials

  • Standard glassware for workup and chromatography

Procedure (to be run in parallel for Ligand A and Ligand B):

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 eq Pd), the respective pyrazole ligand (0.03 eq), and K₃PO₄ (2.0 eq) to a Schlenk flask.

  • Add 2-bromo-1,3,5-trimethylbenzene (1.0 eq) and phenylboronic acid (1.2 eq).

  • Add anhydrous toluene to achieve a substrate concentration of ~0.2 M.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 18 hours.

  • After cooling to room temperature, take an aliquot for GC-MS analysis to determine conversion.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to determine the isolated yield of the biaryl product.

Expected Outcome: It is hypothesized that the reaction utilizing 3,5-di-tert-butylpyrazole (Ligand B) will show a higher conversion and isolated yield. This is because its greater steric bulk is expected to promote the rate-limiting reductive elimination step for these hindered coupling partners, outcompeting potential catalyst deactivation pathways.

Conclusion

While this compound and 3,5-di-tert-butylpyrazole are structurally similar, the seemingly minor change from a secondary to a tertiary alkyl substituent creates a significant divergence in their steric properties. The tert-butyl derivative imposes a much larger steric footprint, a feature that can be quantified by parameters like %Vbur and A-values. This increased bulk is not merely a structural curiosity; it is a powerful tool for rational catalyst design. It provides enhanced shielding for the metal center and can accelerate critical catalytic steps like reductive elimination. As demonstrated in the context of Suzuki-Miyaura coupling, this can translate directly to improved performance for challenging, sterically congested substrates. Understanding and leveraging these differences allows researchers to fine-tune catalytic systems for specific applications, enhancing efficiency, stability, and selectivity.

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  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
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  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

Sources

A Comparative Guide to the Electronic Effects in Substituted Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole ligands are foundational building blocks in coordination chemistry, catalysis, and drug development.[1][2][3] Their utility is intrinsically linked to the electronic properties of the pyrazole ring, which can be precisely tuned through the introduction of substituents. This guide provides a comparative analysis of the electronic effects imparted by various substituents on pyrazole ligands. We will explore the theoretical underpinnings of these effects, present comparative data from spectroscopic and electrochemical experiments, and provide robust, field-tested protocols for the synthesis and characterization of these versatile ligands and their metal complexes.

Introduction: The Enduring Versatility of Pyrazole Ligands

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement confers a rich and versatile coordination chemistry.[4][5] One nitrogen atom is a pyrrole-like, acidic N-H proton donor (unless substituted), while the other is a pyridine-like, basic sp²-hybridized lone pair donor.[5] This duality allows pyrazoles to act as ligands for a vast array of metal ions, forming stable mononuclear, binuclear, and polynuclear complexes.[1]

The true power of pyrazole ligands lies in their tunability. The electronic character of the pyrazole ring can be systematically modified by introducing substituents at the C3, C4, or C5 positions.[3][5] These modifications directly influence the ligand's σ-donor and π-acceptor/donor properties, which in turn dictate the electronic structure, reactivity, and spectroscopic signatures of the resulting metal complexes.[6][7] Understanding and controlling these electronic effects is paramount for designing bespoke catalysts, functional materials, and therapeutic agents.[2][3][[“]]

Theoretical Framework: Quantifying Electronic Effects

The influence of a substituent is a combination of two primary phenomena: inductive and resonance effects.

  • Inductive Effects (σ-effects): These are transmitted through the sigma bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density into the ring.

  • Resonance Effects (π-effects): These occur in conjugated systems and involve the delocalization of π-electrons. Substituents with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the ring via resonance, while groups with π-bonds (e.g., -NO₂, -CN) can withdraw electron density.

2.1 The Hammett Equation: A Linear Free-Energy Relationship

To quantify these electronic effects, the Hammett equation provides a powerful tool.[9][10] It relates the equilibrium constants (K) or reaction rates (k) of a substituted aromatic system to a reference reaction (unsubstituted, K₀ or k₀) through the following relationship:

log(K/K₀) = σρ

  • σ (Sigma): The substituent constant, which is unique to each substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[10][11]

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to the electronic effects of the substituents.[10]

By analyzing how a measurable property (like a redox potential or a spectroscopic frequency) changes with different substituents, we can gain deep insight into the electronic communication between the substituent and the metal center.

Comparative Analysis: Modulating Metal Center Properties through Ligand Design

The choice of substituent on a pyrazole ligand has profound and predictable consequences for the properties of its metal complexes. By installing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), a researcher can fine-tune the electron density at the metal center.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), amino (-NH₂), and alkyl groups (-CH₃) increase the electron density on the pyrazole ring. This enhances the ligand's σ-donating ability, making the metal center more electron-rich.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) decrease the electron density on the ring. This diminishes the ligand's σ-donation and can enhance π-acidity, resulting in a more electron-poor or "electrophilic" metal center.

The following table summarizes the expected effects of these substituent classes on key experimental observables.

Parameter Effect of Electron-Donating Group (EDG) Effect of Electron-Withdrawing Group (EWG) Rationale & Causality
¹H NMR Chemical Shift (δ) Upfield shift (lower δ) of ring protons.[7]Downfield shift (higher δ) of ring protons.[7]EDGs increase electron shielding around the protons, while EWGs decrease it.
Metal Redox Potential (E₁/₂) Becomes more negative (easier to oxidize).[6]Becomes more positive (harder to oxidize).[6]EDGs increase electron density at the metal, making it easier to remove an electron (oxidation). EWGs make the metal more electron-poor, stabilizing it against oxidation.
ν(CO) in Metal Carbonyls Decreases (shifts to lower wavenumber).[12]Increases (shifts to higher wavenumber).[12][13]EDGs make the metal a stronger π-backbonder, populating the CO π* antibonding orbital more, which weakens and lengthens the C-O bond.[12] EWGs reduce backbonding, strengthening the C-O bond.
Pyrazole pKa Increases (less acidic N-H).Decreases (more acidic N-H).EDGs stabilize the protonated form by increasing electron density on the nitrogens. EWGs destabilize the protonated form by withdrawing electron density.

Note: Data is compiled based on established principles in coordination chemistry.[6][7][12][13] See Hammett constants for specific substituent values.[11][14]

Experimental Design & Protocols

To empirically validate these electronic effects, a systematic experimental approach is required. The following protocols are designed to be self-validating, providing clear, interpretable data.

Protocol: Synthesis of Substituted Pyrazoles via Cyclocondensation

The most common and robust method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16] This allows for modular installation of various substituents.

Objective: To synthesize a model 3,5-disubstituted pyrazole.

Materials:

  • Substituted 1,3-diketone (e.g., 1-(4-methoxyphenyl)butane-1,3-dione for an EDG)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard glassware for reflux and workup

Procedure:

  • Causality: The 1,3-dicarbonyl provides the C3-C4-C5 backbone, while hydrazine provides the two nitrogen atoms. The choice of diketone directly determines the substituents at the 3 and 5 positions.[15]

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Causality: The acid catalyzes the initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization.[17]

  • Fit the flask with a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole ligand.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[18]

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a highly sensitive technique for probing the electron density at a metal center.[6][19] By comparing the redox potentials of complexes with different pyrazole substituents, one can directly measure the electronic effect.

Objective: To measure the M(II)/M(III) redox potential of a series of substituted pyrazole complexes.

Materials:

  • Synthesized metal-pyrazole complexes (e.g., [Ru(bpy)₂(L)]²⁺ where L is the substituted pyrazole)

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

  • Potentiostat

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

Procedure:

  • Causality: The supporting electrolyte is crucial to ensure conductivity of the solution without participating in the redox reaction. The solvent must be able to dissolve the complex and electrolyte and have a large potential window.

  • Prepare a ~1 mM solution of the metal complex in the solvent/electrolyte solution.

  • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Causality: A three-electrode setup is used to accurately measure the potential between the working and reference electrodes while passing current between the working and counter electrodes.

  • Scan the potential from an initial value where no reaction occurs to a final value past the redox event, and then reverse the scan. Typical scan rates are 50-200 mV/s.

  • Data Interpretation: The resulting voltammogram will show a peak for the oxidation and a corresponding peak for the reduction. The formal potential (E₁/₂) is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

  • Validation: A reversible or quasi-reversible process will have a peak separation (ΔEp = Epa - Epc) close to 59/n mV (where n is the number of electrons, typically 1).[19] Repeat the measurement for each complex in the series under identical conditions.

Protocol: Spectroscopic Analysis via Infrared (IR) Spectroscopy

For metal carbonyl complexes, the stretching frequency of the C-O bond (ν(CO)) is a direct probe of the metal-to-ligand π-backbonding.[12][20]

Objective: To measure the ν(CO) of a metal carbonyl complex bearing a substituted pyrazole ligand.

Procedure:

  • Prepare a dilute solution of the metal carbonyl complex (e.g., [W(CO)₅(L)]) in a suitable IR-transparent solvent (e.g., dichloromethane or THF).

  • Causality: The solvent must not have strong absorptions in the region of interest (~1800-2100 cm⁻¹).

  • Record the IR spectrum of the solution using an FT-IR spectrometer.

  • Identify the sharp, intense absorption bands in the 1800-2100 cm⁻¹ region, which correspond to the C-O stretching modes.[13][21]

  • Validation: Compare the ν(CO) values across a series of complexes with systematically varied pyrazole substituents (EDG vs. EWG). A clear trend should emerge, as outlined in the table above.

Data Interpretation & Visualization

Visualizing the workflow and the relationships between substituent properties and experimental outcomes is key to understanding the data.

experimental_workflow cluster_synthesis Ligand & Complex Synthesis cluster_data Data Correlation L_Synth Pyrazole Ligand Synthesis (Protocol 4.1) C_Synth Metal Complex Synthesis L_Synth->C_Synth NMR NMR Spectroscopy L_Synth->NMR CV Cyclic Voltammetry (Protocol 4.2) C_Synth->CV IR IR Spectroscopy (Protocol 4.3) C_Synth->IR Plot Hammett Plot (log(E₁/₂) vs. σ) CV->Plot

Caption: Experimental workflow for the comparative study of substituted pyrazole ligands.

electronic_effects cluster_ligand Ligand Properties cluster_metal Metal Center Properties EDG Electron Donating Group (-OCH₃, -NH₂) e_rich Electron-Rich Metal (Easier Oxidation, Lower E₁/₂) EDG->e_rich Increases σ-Donation EWG Electron Withdrawing Group (-NO₂, -CN) e_poor Electron-Poor Metal (Harder Oxidation, Higher E₁/₂) EWG->e_poor Decreases σ-Donation

Sources

The Unseen Workhorse: A Comparative Guide to 3,5-Diisopropylpyrazole Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The success of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have long dominated the landscape, a quieter class of N-donor ligands, specifically those based on the pyrazole scaffold, offers a compelling combination of stability, tunability, and catalytic efficiency.

This guide provides an in-depth technical comparison of the performance of 3,5-diisopropylpyrazole ligands in key cross-coupling reactions, juxtaposing them with established alternatives. We will delve into the causality behind their performance, supported by available experimental data for structurally related systems, and provide actionable protocols for their application.

The Rationale for N-Donor Ligands: Beyond the Phosphine Paradigm

For decades, phosphine ligands have been the go-to choice for stabilizing palladium catalysts and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group, such as SPhos and XPhos, revolutionized the field, enabling the coupling of challenging substrates like aryl chlorides.[2] However, phosphine ligands are often sensitive to air and moisture, necessitating stringent reaction conditions.

This limitation has spurred the exploration of alternative ligand classes. N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative due to their strong σ-donating ability and steric bulk, which promote catalyst stability and activity.[3] Pyrazole-based ligands represent another significant class of N-donors. Their straightforward synthesis allows for extensive steric and electronic tuning of the metal center.[4] The introduction of bulky substituents, such as the isopropyl groups at the 3 and 5 positions of the pyrazole ring, is crucial for enhancing catalytic activity, a principle that has been well-established for other ligand classes.[4]

The this compound Ligand: A Profile

The this compound ligand is characterized by the presence of two sterically demanding isopropyl groups flanking the coordinating nitrogen atom. This steric hindrance is not merely a passive feature; it actively influences the coordination sphere of the palladium catalyst, promoting the formation of monoligated, highly reactive L1Pd(0) species that are crucial for efficient oxidative addition.

G

Caption: Structure of the this compound ligand.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. The performance of a catalyst in this reaction is often benchmarked by its ability to couple a range of aryl halides, particularly the less reactive and more cost-effective aryl chlorides, with various boronic acids.

While direct, head-to-head comparative data for this compound under standardized conditions is limited in the literature, we can infer its performance from studies on similarly bulky pyrazole-based ligands. For instance, palladium complexes of N/O-functionalized pyrazole ligands bearing 3,5-dimethyl substituents have shown effectiveness in the Suzuki-Miyaura coupling of activated aryl chlorides.[5] It is a well-established principle that increasing the steric bulk of the ligand enhances catalytic activity.[4]

Comparative Performance Data (Inferred)

The following table presents a comparative view of expected performance based on data from related bulky pyrazole systems and established phosphine ligands.

Ligand/Catalyst SystemAryl HalideBoronic AcidYield (%)Catalyst Loading (mol%)Time (h)Temperature (°C)Reference
Pd(OAc)₂ / this compound (Expected) 4-ChlorotoluenePhenylboronic AcidGood to Excellent1-212-24100-120Inferred
Pd₂(dba)₃ / XPhos 4-ChlorotoluenePhenylboronic Acid>951-212-18100[2]
Pd(OAc)₂ / SPhos 4-ChlorotoluenePhenylboronic Acid>980.5-18-16100[2]
[PdCl₂(3,5-diphenyl-1H-pyrazole)₂] BromobenzenePhenylboronic Acid980.334140[4]

The expected performance of the this compound ligand is extrapolated from the established trend that increased steric bulk on the pyrazole ring enhances catalytic activity for challenging substrates.

The data for the 3,5-diphenylpyrazole ligand system demonstrates that bulky pyrazole ligands can achieve high yields, albeit at a higher temperature.[4] The isopropyl groups, while bulky, are less sterically demanding than phenyl groups directly on the pyrazole ring, which may allow for catalysis under slightly milder conditions. The key advantage of pyrazole-based ligands lies in their greater air and moisture stability compared to many phosphine ligands, simplifying reaction setup.

G Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic Acid Boronic Acid Boronic Acid->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a pyrazole-based ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals. The efficiency of this reaction is highly dependent on the ligand's ability to facilitate the reductive elimination step.

Comparative Performance Data (Inferred)

Ligand/Catalyst SystemAryl HalideAmineYield (%)Catalyst Loading (mol%)Time (h)Temperature (°C)Reference
Pd₂(dba)₃ / this compound (Expected) 4-BromotolueneMorpholineGood1-210-20100Inferred
Pd(OAc)₂ / RuPhos 2-ChloropyridineMorpholine>951.518100[7]
Pd(OAc)₂ / BrettPhos 2-ChloropyridineMorpholine>951.518100[7]
Pd(dba)₂ / tBuDavePhos 4-Bromo-1-tritylpyrazolePiperidine78200.17 (MW)160 (MW)[6]

The data for the amination of a bromopyrazole derivative using a bulky phosphine ligand demonstrates the feasibility of C-N bond formation on such scaffolds.[6] The expected performance of this compound is based on the premise that its steric bulk would facilitate the challenging C-N reductive elimination, a key step in the Buchwald-Hartwig catalytic cycle.

G Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine Coordination & Deprotonation Amine Amine Amine->Amine Coordination & Deprotonation Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂ Amine Coordination & Deprotonation->Ar-Pd(II)-NR₂ Reductive Elimination Reductive Elimination Ar-Pd(II)-NR₂->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Arylamine Product Arylamine Product Reductive Elimination->Arylamine Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a representative procedure for a Buchwald-Hartwig amination reaction using a pyrazole-based ligand.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried vial.

  • Add toluene (2 mL) and stir for 5 minutes.

  • In a separate vial, dissolve the aryl bromide (1.0 mmol) and amine (1.2 mmol) in toluene (3 mL).

  • Add the substrate solution to the catalyst mixture.

  • Seal the vial and stir at 100 °C for 10-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: A Promising Alternative with Practical Advantages

While the established bulky phosphine and NHC ligands remain the gold standard for a wide range of cross-coupling reactions, this compound and related bulky N-donor ligands present a compelling and practical alternative. Their performance, inferred from structurally similar compounds, suggests high efficacy, particularly for challenging substrates where steric bulk is advantageous. The primary benefits of pyrazole-based ligands lie in their ease of synthesis, modularity for tuning, and enhanced stability to air and moisture, which can simplify experimental setup and reduce costs.

For researchers and drug development professionals, the exploration of pyrazole-based ligand systems, such as those derived from this compound, opens up new avenues for catalyst optimization and process development. As the demand for efficient and robust synthetic methodologies continues to grow, these unassuming N-donor ligands are poised to play an increasingly important role in the synthetic chemist's toolkit.

References

  • Suzuki-Miyaura cross-coupling of aryl chlorides catalyzed by palladium precatalysts of N/O-functionalized pyrazolyl ligands. Lookchem. Accessed January 9, 2026.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. 2018.
  • Usami, Y., et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. 2020.
  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. 1999.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem. Accessed January 9, 2026.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals. Accessed January 9, 2026.

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Introduction: The Unique Role of 3,5-Diisopropylpyrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 3,5-Diisopropylpyrazole Metal Complexes: A Comparative Perspective

In the vast field of coordination chemistry, the design of ligands is paramount to controlling the structure, reactivity, and physical properties of metal complexes. Pyrazole-based ligands have long been a cornerstone due to their versatile coordination modes and their ability to form stable complexes with a wide range of metal ions.[1][2][3] Among these, this compound (Hpzⁱᵖʳ²) stands out. The defining feature of this ligand is the presence of bulky isopropyl groups at the 3 and 5 positions of the pyrazole ring. These groups exert significant steric hindrance, which profoundly influences the coordination environment of the metal center.

This steric bulk is not a limitation but rather a powerful tool for synthetic chemists. It can be used to:

  • Enforce lower coordination numbers: The bulky groups can prevent the coordination of additional ligands, stabilizing complexes that might otherwise be coordinatively saturated and less reactive.

  • Induce unusual coordination geometries: The steric clash between ligands can distort geometries away from idealized forms (e.g., perfectly tetrahedral or octahedral), leading to unique electronic and magnetic properties.[4][5]

  • Enhance solubility and crystallinity: The lipophilic isopropyl groups often improve the solubility of the resulting complexes in common organic solvents and can facilitate the growth of high-quality single crystals required for X-ray diffraction studies.

This guide provides a comparative analysis of the crystal structures of metal complexes featuring this compound and its derivatives. We will explore how the ligand's sterics influence coordination geometry, compare key structural parameters with less hindered analogues, and provide a detailed, field-proven protocol for their synthesis and crystallographic analysis.

Comparative Structural Analysis: Steric Influence on Coordination Geometry

The most direct way to appreciate the impact of the 3,5-diisopropyl groups is to compare the crystal structures of their metal complexes with those of ligands bearing smaller substituents, such as 3,5-dimethylpyrazole. The increased steric demand of the isopropyl groups typically leads to longer metal-ligand bond lengths and more distorted coordination spheres.

Consider the case of four-coordinate complexes. While a simple pyrazole ligand might readily form a saturated, six-coordinate octahedral complex, the bulk of Hpzⁱᵖʳ² can favor the formation of four-coordinate tetrahedral or square-planar geometries. For instance, dinitrosyl iron and cobalt complexes supported by the bidentate bis(3,5-diisopropyl-1-pyrazolyl)methane ligand adopt a distorted tetrahedral geometry.[4][5] This is a direct consequence of the steric pressure exerted by the isopropyl groups, which prevents a higher coordination number.

In contrast, when a more flexible or larger metal ion is used, or when the ligand backbone is more rigid, higher coordination numbers can be achieved, though often with significant distortion. A zinc(II) complex with the tridentate ligand 2,6-bis(3,5-diisopropyl-N-pyrazolyl)pyridine adopts a five-coordinate geometry that is intermediate between a trigonal-bipyramidal and a square-pyramidal structure.[6] Similarly, a homoleptic zinc(II) complex using two bis(3,5-diisopropylpyrazol-1-yl)acetate ligands achieves a six-coordinate distorted octahedral geometry.[7][8]

Quantitative Comparison of Structural Parameters

The following table summarizes key crystallographic data for selected metal complexes, highlighting the differences in coordination environments.

ComplexMetalLigandCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
Fe(II)bis(3,5-diisopropyl-1-pyrazolyl)methane (L¹)Distorted TetrahedralFe–N(pz): 2.023(4), 2.031(4)Fe–N(NO): 1.692(4), 1.699(5)N(pz)–Fe–N(pz): 93.05(15)N(NO)–Fe–N(NO): 111.2(2)[5]
Co(II)bis(3,5-diisopropyl-1-pyrazolyl)methane (L¹)Distorted TetrahedralCo–N(pz): 2.018(5), 2.014(4)Co–N(NO): 1.654(5), 1.673(6)N(pz)–Co–N(pz): 92.13(19)N(NO)–Co–N(NO): 115.7(3)[4][5]
[Cu(catCl₄)(L²)]Cu(II)tris(3,5-diisopropyl-1-pyrazolyl)methane (L²)Square-PyramidalCu–N(pz): 1.976(5), 1.973(5)Cu–O: 1.890(4), 1.952(4)N(pz)–Cu–N(pz): 91.2(2)O–Cu–O: 86.61(17)[9]
[Zn(bdippza)₂]Zn(II)bis(3,5-diisopropylpyrazol-1-yl)acetate (bdippza)Distorted OctahedralZn–N: 2.115(1) - 2.179(1)Zn–O: 2.047(1)O–Zn–O: 180.0N–Zn–N (cis): 86.51(4) - 92.14(4)[7][8]
[Fe{H₂B(3,5-(CH₃)₂-pz)(pypz)}₂]Fe(II)bis{(3,5-dimethylpyrazol-1-yl)dihydro...borato}Distorted OctahedralFe–N(pz): 2.122(1) - 2.187(1)Fe–N(py): 2.297(1), 2.326(1)-[10]

Note: This table includes data from derivatives of this compound to illustrate a range of coordination environments.

The data clearly show that even within a distorted octahedral geometry, as seen in [Zn(bdippza)₂], the N-Zn-N angles deviate significantly from the ideal 90°.[7][8] A comparison with the Fe(II) complex bearing the less bulky 3,5-dimethylpyrazole ligand reveals typical Fe-N bond lengths for a high-spin octahedral complex.[10] The steric bulk of the isopropyl groups often forces longer, weaker metal-ligand bonds compared to their methyl-substituted counterparts, which can have implications for complex stability and reactivity.

Experimental Guide: From Synthesis to Structure

Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. The protocol described here is a self-validating system; success in obtaining suitable crystals is the first validation, and a high-quality, refined crystal structure is the final confirmation of the process.

Workflow for Crystallographic Analysis

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction & Analysis A Ligand & Metal Salt Selection B Reaction Setup (Solvent, Temp, Stoichiometry) A->B Stoichiometric Ratio C Complex Isolation & Purification B->C Workup D Crystal Growth (e.g., Slow Evaporation, Diffusion) C->D Saturated Solution E Crystal Selection & Mounting D->E Single Crystal F Data Collection (Diffractometer) E->F X-ray Source G Structure Solution (e.g., Direct Methods) F->G Diffraction Data H Structure Refinement G->H Initial Model I Validation & CIF Generation (CheckCIF) H->I Refined Structure J Publication & Database Deposition (CCDC) I->J

Caption: Workflow from synthesis to final crystallographic data.

Part 1: Synthesis and Crystallization of a Representative Complex: [CoCl₂(Hpzⁱᵖʳ²)₂]

Causality: The choice of a simple cobalt(II) chloride salt and a 2:1 ligand-to-metal stoichiometry is a common starting point for generating neutral, tetrahedral complexes with monodentate ligands like Hpzⁱᵖʳ². Ethanol is selected as the solvent for its ability to dissolve both the ligand and the hydrated metal salt, while the less polar hexane is used as an anti-solvent to induce crystallization.

Materials:

  • This compound (Hpzⁱᵖʳ²)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol (absolute)

  • Hexane

  • Schlenk flask and standard glassware

Protocol:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (2.0 mmol) in absolute ethanol (10 mL) in a Schlenk flask.

  • Reaction: In a separate vial, dissolve CoCl₂·6H₂O (1.0 mmol) in a minimal amount of ethanol (5 mL). Add this blue/purple solution dropwise to the stirring ligand solution.

  • Observation: A color change to a deep blue is typically observed, indicating the formation of the tetrahedral Co(II) complex. Allow the solution to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Crystallization: Filter the solution to remove any insoluble impurities. The clear, deep blue filtrate is transferred to a clean test tube. Carefully layer hexane (10-15 mL) on top of the ethanol solution. Seal the tube and leave it undisturbed.

  • Harvesting: Over several days, high-quality, dark blue crystals suitable for X-ray diffraction will form at the interface or at the bottom of the tube.[11] The crystals should be harvested, washed with a small amount of hexane, and dried under vacuum.

Part 2: Single-Crystal X-ray Diffraction and Structure Refinement

Trustworthiness: This part of the protocol relies on standardized procedures in crystallography. The quality of the final structure is validated by internationally accepted metrics, such as the R-factor (residual factor), which measures the agreement between the calculated and observed diffraction data. A low R-factor (typically < 5%) indicates a reliable structure determination.

Protocol:

  • Crystal Mounting: Select a well-formed, single crystal under a microscope. Mount the crystal on a cryoloop or a glass fiber using a minimal amount of paratone oil.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku Oxford). A stream of cold nitrogen (typically 100-150 K) is used to minimize thermal motion and protect the crystal from radiation damage. A full sphere of diffraction data is collected.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz polarization and absorption.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically done using direct methods or Patterson methods, often within software packages like SHELXS or Olex2.[12]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like checkCIF, which is provided by the International Union of Crystallography (IUCr). This program checks for inconsistencies and potential errors in the final crystallographic information file (CIF). The final data, including bond lengths, angles, and atomic coordinates, is then ready for analysis and publication. The CIF file should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[13]

Visualizing Ligand-Metal Interactions

The coordination of the this compound ligand to a metal center can be visualized to understand the steric interactions at play.

Caption: Schematic of a tetrahedral Cobalt(II) complex.

Conclusion

The this compound ligand is a powerful tool in coordination chemistry, primarily due to the significant steric influence of its isopropyl groups. X-ray crystallography provides incontrovertible evidence of this influence, revealing distorted coordination geometries, lower coordination numbers, and altered bond parameters when compared to less hindered pyrazole analogues. This guide has provided a framework for understanding these structural comparisons, supported by experimental data from the literature. The detailed protocols for synthesis and crystallographic analysis offer researchers a practical and validated pathway to explore this fascinating area of inorganic chemistry, enabling the rational design of new metal complexes with tailored properties for applications in catalysis, materials science, and beyond.

References

  • Title: Crystal structure of a homoleptic zinc(II) complex based on bis(3,5-diisopropylpyrazol-1-yl)acetate Source: ResearchGate URL: [Link]

  • Title: Crystal structure of a homoleptic zinc(II) complex based on bis(3,5-diisopropylpyrazol-1-yl)acetate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structures and Properties of Dinitrosyl Iron and Cobalt Complexes Ligated by Bis(3,5-diisopropyl-1-pyrazolyl)methane Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate Source: MDPI URL: [Link]

  • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects Source: ScienceDirect URL: [Link]

  • Title: Transition metal complexes with pyrazole based ligands Source: ResearchGate URL: [Link]

  • Title: Transition metal complexes with pyrazole derivatives as ligands Source: ResearchGate URL: [Link]

  • Title: Structures and Properties of Dinitrosyl Iron and Cobalt Complexes Ligated by Bis(3,5-diisopropyl-1-pyrazolyl)methane Source: ResearchGate URL: [Link]

  • Title: Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides Source: UTMB Research Experts URL: [Link]

  • Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: ACS Omega URL: [Link]

  • Title: The X-ray crystallographic structures, spectral and magnetic properties of nickel(II), copper(II and cobalt(II) complexes with tetra(3-isopropylpyrazolyl)borate Source: ResearchGate URL: [Link]

  • Title: Elucidating metal–organic framework structures using synchrotron serial crystallography Source: eScholarship, University of California URL: [Link]

  • Title: Crystal structure of dichlorido{2,6-bis(3,5-diisopropyl-N-pyrazolyl)pyridine}zinc(II), C23H33Cl2N5Zn Source: ResearchGate URL: [Link]

  • Title: Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine Source: MDPI URL: [Link]

  • Title: Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials Source: Journal of the American Chemical Society URL: [Link]

  • Title: How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD Source: Journal of Chemistry and Technologies URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data Source: Cambridge University Press URL: [Link]

  • Title: Copper complexes from 3,5-disubstituted N-hydroxyethylpyrazole ligands: Cleavage of C N bond as well as formation of second coordination sphere complexes Source: ResearchGate URL: [Link]

  • Title: Tetranuclear Nickel(II) and Cobalt(II) Complexes with 3,5-Dimethyl-1- pyrazolylmethanolato and Acetato Bridges Source: SciSpace URL: [Link]

  • Title: Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials Source: PubMed Central URL: [Link]

  • Title: SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD Source: Journal of Chemistry and Technologies URL: [Link]

  • Title: Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II) Source: PubMed Central URL: [Link]

  • Title: 3,5-Dimethylpyrazole: A Cornerstone in Organic Synthesis and Coordination Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Cobalt(II) complexes of ethylenediamine-based pyrazole ligands: The crystal structure of [{N ',N '-bis(3,5-dimethylpyrazol-1-ylmethyl)}-N,N-dimethylethylenediamine] cobalt(II) tetraphenylborate Source: ResearchGate URL: [Link]

  • Title: CCDC: Structural Chemistry Data, Software, and Insights Source: The Cambridge Crystallographic Data Centre URL: [Link]

  • Title: Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl) Source: De Gruyter URL: [Link]

  • Title: The Coordination Chemistry of Pyrazole‐Derived Ligands Source: ResearchGate URL: [Link]

  • Title: Crystal and electronic structure of heteromolecular complexes of 3,6-bis(3,5-dymethylpyrazole-1-yl)-1,2,4,5-tetrazine with azoles Source: ResearchGate URL: [Link]

  • Title: Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances Source: Semantic Scholar URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole Source: ResearchGate URL: [Link]

Sources

A Spectroscopic Guide: Distinguishing Coordinated from Free 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of 3,5-Diisopropylpyrazole in Coordination Chemistry

This compound is a sterically hindered N-heterocyclic ligand. The bulky isopropyl groups at the 3 and 5 positions influence the coordination geometry around a metal center, often preventing the formation of saturated coordination spheres and promoting unique catalytic activities. Its coordination to a metal ion occurs through the lone pair of electrons on one of the nitrogen atoms of the pyrazole ring. This coordination event induces significant and measurable changes in the ligand's electronic and vibrational properties, which can be readily probed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: A Vibrational Perspective on Coordination

IR spectroscopy is a powerful tool for observing changes in the vibrational modes of a molecule upon coordination. The binding of this compound to a metal center alters the bond strengths within the pyrazole ring and of the N-H bond, leading to characteristic shifts in their corresponding vibrational frequencies.

Theoretical Underpinnings of Spectral Shifts

Upon coordination to a metal, the electron density from the pyrazole nitrogen is donated to the metal center. This donation strengthens the bonds within the pyrazole ring, leading to a blue shift (higher frequency) of the C=N and C=C stretching vibrations. Conversely, the N-H stretching vibration typically experiences a red shift (lower frequency) or broadening upon coordination, as the nitrogen's involvement in bonding to the metal weakens the N-H bond. In some cases, particularly with deprotonation of the pyrazole to form a pyrazolate anion, the N-H peak will disappear entirely.

Experimental Protocol: Acquiring IR Spectra

A robust and reproducible IR spectrum can be obtained by following this protocol:

  • Sample Preparation:

    • Free Ligand: Prepare a KBr pellet by grinding a small amount of solid this compound with dry potassium bromide. Alternatively, a Nujol mull can be prepared. For solution-state analysis, dissolve the ligand in a suitable IR-transparent solvent (e.g., chloroform-d, CDCl₃).

    • Coordinated Ligand: Prepare the metal complex of this compound. Ensure the complex is pure and dry. Prepare a KBr pellet or Nujol mull as described for the free ligand.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the pure KBr pellet or the solvent.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Record the spectrum of the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the key vibrational bands, paying close attention to the N-H and pyrazole ring stretching regions.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Free_Ligand Free this compound KBr Grind with KBr Free_Ligand->KBr Complex Coordinated Complex Complex->KBr Pellet Press into Pellet KBr->Pellet FTIR FT-IR Spectrometer Pellet->FTIR Background Record Background FTIR->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Analysis Identify & Compare Key Vibrational Bands Sample_Spec->Analysis

Caption: Experimental workflow for comparative IR spectroscopy.

Data Summary: IR Spectral Comparison
Vibrational ModeFree this compound (cm⁻¹)Coordinated this compound (cm⁻¹)Expected Shift
N-H Stretch~3450 (broad)~3300-3400 (broadened or absent)Red Shift/Disappearance
C-H Stretch (isopropyl)~2960-2870~2960-2870Minimal Change
C=N Stretch~1590~1600-1620Blue Shift
Pyrazole Ring Stretch~1500, ~1460~1510, ~1470Blue Shift

Note: The exact peak positions can vary depending on the metal center, the overall coordination environment, and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Coordination to a metal ion significantly perturbs the electron density around the pyrazole ring and its substituents, resulting in observable changes in chemical shifts.

Theoretical Underpinnings of Spectral Shifts

The coordination of the pyrazole nitrogen to a metal center generally leads to a downfield shift (higher ppm) of the proton and carbon signals of the pyrazole ring. This is due to the deshielding effect caused by the withdrawal of electron density towards the metal. The N-H proton signal is particularly sensitive to coordination and often experiences a significant downfield shift or disappears upon deprotonation. The signals of the isopropyl groups are also affected, though typically to a lesser extent.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation:

    • Free Ligand: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Coordinated Ligand: Dissolve the metal complex in a suitable deuterated solvent. The choice of solvent may be more critical for complexes to ensure solubility and stability.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • For ¹³C NMR, a wider spectral width will be necessary (e.g., 0-200 ppm).

  • Data Acquisition and Analysis:

    • Acquire the ¹H and ¹³C NMR spectra. For ¹³C spectra, a larger number of scans will be required to achieve adequate signal-to-noise.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Reference the chemical shifts to TMS (0 ppm).

    • Assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Free_Ligand Free this compound Solvent Dissolve in Deuterated Solvent Free_Ligand->Solvent Complex Coordinated Complex Complex->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Tune_Shim Tune & Shim NMR_Spec->Tune_Shim Acquire Acquire 1H & 13C Spectra Tune_Shim->Acquire Processing Process Spectra Acquire->Processing Assignment Assign Chemical Shifts Processing->Assignment

Caption: Experimental workflow for comparative NMR spectroscopy.

Data Summary: ¹H and ¹³C NMR Spectral Comparison (in CDCl₃)

¹H NMR

ProtonFree this compound (ppm)Coordinated this compound (ppm)Expected Shift
N-H~10-12 (broad)>12 or absentDownfield/Disappearance
C4-H~6.0~6.2-6.5Downfield
CH (isopropyl)~3.0 (septet)~3.1-3.3 (septet)Downfield
CH₃ (isopropyl)~1.3 (doublet)~1.3-1.4 (doublet)Minor Downfield

¹³C NMR

CarbonFree this compound (ppm)Coordinated this compound (ppm)Expected Shift
C3, C5~150~152-155Downfield
C4~103~105-108Downfield
CH (isopropyl)~28~29-31Downfield
CH₃ (isopropyl)~23~23-24Minor Downfield

Note: The presence of a paramagnetic metal center can lead to significant broadening or shifting of NMR signals, sometimes rendering them unobservable.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The coordination of this compound to a metal center can introduce new electronic transitions, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, and can also shift the energy of the ligand's internal π→π* and n→π* transitions.

Theoretical Underpinnings of Spectral Shifts

The free this compound ligand typically exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions. Upon coordination, the energies of these transitions can be altered. More significantly, new absorption bands may appear in the visible region if the metal has accessible d-orbitals. These new bands are often due to d-d transitions within the metal center or charge transfer transitions between the metal and the ligand. The appearance of these new bands is a strong indicator of complex formation.

Experimental Protocol: Acquiring UV-Vis Spectra
  • Sample Preparation:

    • Free Ligand: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane). Prepare a series of dilutions to determine a suitable concentration that gives an absorbance within the optimal range of the instrument (typically 0.1-1.0).

    • Coordinated Ligand: Prepare a solution of the metal complex in the same solvent.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Set the wavelength range (e.g., 200-800 nm).

  • Data Acquisition and Analysis:

    • Record the baseline with the blank cuvette.

    • Record the absorption spectrum of the sample solution.

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Navigating the Redox Landscape: An Electrochemical Comparison of Metal Complexes with Diverse Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

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In the intricate world of coordination chemistry, the ligand framework plays a pivotal role in dictating the electronic properties and, consequently, the reactivity of a metal complex. Among the vast arsenal of N-heterocyclic ligands, pyrazoles have emerged as remarkably versatile building blocks.[1][2][3][4][5][6][7] Their unique electronic and steric tunability allows for the fine-tuning of the electrochemical behavior of metal centers, a critical aspect in fields ranging from catalysis and molecular sensing to the development of novel metallodrugs.[1][2][3][4][5][7] This guide provides an in-depth, experimentally grounded comparison of metal complexes featuring different pyrazole-based ligands, offering researchers, scientists, and drug development professionals a comprehensive understanding of their electrochemical landscapes.

The Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a rich playground for synthetic chemists. One nitrogen atom is pyridine-like, while the other is pyrrole-like, creating a unique electronic environment.[1] This inherent asymmetry, combined with the ease of substitution at various positions on the ring, allows for the rational design of ligands with tailored properties.[1][2][3][4][5] By modifying the substituents on the pyrazole ring, one can systematically alter the electron-donating or -withdrawing nature of the ligand, which in turn directly influences the electron density at the metal center and, therefore, its redox potential.[8]

Core Experimental Technique: Cyclic Voltammetry (CV)

At the heart of our electrochemical investigation lies cyclic voltammetry, a powerful and versatile technique for probing the redox behavior of metal complexes.[9][10][11][12][13] CV allows us to determine the formal reduction potentials, study the stability of different oxidation states, and gain insights into the kinetics of electron transfer processes.[10][11][12][13]

Experimental Protocol: A Validated Approach to Cyclic Voltammetry of Metal Complexes
  • Preparation of the Electrolyte Solution: A 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate ([Bu4N]PF6), is prepared in a high-purity, degassed solvent (e.g., acetonitrile, dichloromethane).[14] The choice of solvent is critical and depends on the solubility of the complex and its stability window.[12]

  • Analyte Preparation: The metal complex is dissolved in the electrolyte solution to a final concentration of approximately 1 mM.[14] It is crucial to ensure complete dissolution.

  • Electrochemical Cell Assembly: A standard three-electrode cell is employed, consisting of:

    • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and inertness.[11] Prior to each experiment, the electrode must be polished with alumina slurry, sonicated, and dried to ensure a clean and reproducible surface.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.[9] To prevent contamination, a salt bridge may be necessary.

    • Counter (Auxiliary) Electrode: A platinum wire or gauze is used to complete the circuit.[11]

  • Deoxygenation: The solution is thoroughly purged with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[15] A blanket of the inert gas is maintained over the solution throughout the experiment.[15]

  • Data Acquisition:

    • The potential is swept from an initial value where no faradaic current is observed to a final potential, and then the sweep direction is reversed.

    • The scan rate (ν) is a critical parameter. A typical starting scan rate is 100 mV/s.[14] Varying the scan rate can provide information about the reversibility of the redox process.

    • The resulting voltammogram, a plot of current versus potential, is recorded.

  • Internal Reference: To ensure accurate and comparable data, it is best practice to add an internal reference, such as the ferrocene/ferrocenium (Fc/Fc+) couple, at the end of the experiment.[14] All potentials can then be reported relative to the Fc/Fc+ redox couple.

Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_cell Cell Assembly cluster_exp Experiment cluster_analysis Data Analysis A Prepare 0.1 M Electrolyte Solution B Dissolve Metal Complex (1 mM) A->B C Assemble 3-Electrode Cell (WE, RE, CE) B->C D Deoxygenate with Inert Gas (15-20 min) C->D E Run Cyclic Voltammogram D->E F Add Internal Reference (e.g., Fc/Fc+) E->F G Determine Redox Potentials (E½) F->G I Assess Reversibility G->I H Analyze Peak Separation (ΔEp) H->I

Caption: Workflow for a typical cyclic voltammetry experiment.

Comparative Analysis: The Impact of Pyrazole Ligand Substitution

To illustrate the profound effect of ligand design on the electrochemical properties of metal complexes, we will consider a series of iron(II) complexes with different pyrazole-based ligands. Recent studies on iron(III) complexes with N-phenylpyrazole-based ligands have shown how functionalization of the phenyl ring can systematically alter the redox properties.[14]

The Ligand Set
  • L1 (e.g., 1-phenylpyrazole): A foundational bidentate ligand.

  • L2 (e.g., 1-(4-(tert-butyl)phenyl)pyrazole): Introduction of an electron-donating tert-butyl group.

  • L3 (e.g., 1-(4-(trifluoromethyl)phenyl)pyrazole): Incorporation of a strongly electron-withdrawing trifluoromethyl group.[14]

Electrochemical Data Summary
ComplexLigandFe(III)/Fe(II) Redox Potential (E½ vs. Fc/Fc+)ΔEp (mV) at 100 mV/sNotes
[Fe(L1)₃] L1-0.68 V~70Reversible one-electron reduction
[Fe(L2)₃] L2-0.73 V~70Reversible, cathodically shifted due to electron-donating group
[Fe(L3)₃] L3-0.42 V~70Reversible, anodically shifted due to electron-withdrawing group

Note: The specific potential values are illustrative and based on trends observed in the literature for similar systems.

Interpretation of Results

The data clearly demonstrates the electronic influence of the pyrazole substituents on the iron center.

  • [Fe(L2)₃]: The electron-donating tert-butyl group increases the electron density at the iron center, making it more difficult to reduce (i.e., easier to oxidize). This results in a cathodic shift (to a more negative potential) of the Fe(III)/Fe(II) redox couple compared to the unsubstituted parent complex.

  • [Fe(L3)₃]: Conversely, the strongly electron-withdrawing trifluoromethyl group decreases the electron density at the iron center. This makes the Fe(III) more susceptible to reduction, causing an anodic shift (to a less negative or more positive potential) of the redox couple.[14]

This ability to tune the redox potential over a wide range by simple ligand modification is a cornerstone of modern coordination chemistry and has significant implications for the design of catalysts and redox-active materials.[8][16]

Logical Relationship of Ligand Electronics and Redox Potential

Ligand_Effect cluster_ligand Ligand Properties cluster_metal Metal Center cluster_redox Electrochemical Outcome L_EDG Electron-Donating Group (e.g., -tBu) M_Rich Increased Electron Density at Metal L_EDG->M_Rich increases L_EWG Electron-Withdrawing Group (e.g., -CF₃) M_Poor Decreased Electron Density at Metal L_EWG->M_Poor decreases E_Neg More Negative (Cathodic Shift) Redox Potential M_Rich->E_Neg results in E_Pos More Positive (Anodic Shift) Redox Potential M_Poor->E_Pos results in

Caption: The influence of ligand electronic effects on redox potential.

Beyond Redox Potentials: Exploring Reversibility and Stability

The peak separation (ΔEp) in a cyclic voltammogram provides insight into the kinetics of electron transfer. For a reversible, one-electron process, the theoretical ΔEp is approximately 57 mV.[12] The values in our table, around 70 mV, suggest quasi-reversible electron transfer for these complexes under the described conditions.[9][17]

In drug development and catalysis, the stability of different oxidation states is paramount.[2][3][4][5] An unstable complex in a particular oxidation state might decompose, leading to loss of activity or unwanted side reactions. Spectroelectrochemistry, a technique that combines electrochemistry with spectroscopy (e.g., UV-Vis), can be employed to monitor the stability of the generated species.[18] For instance, by holding the potential at a value sufficient to reduce Fe(III) to Fe(II), one can simultaneously record the UV-Vis spectrum over time. A stable Fe(II) complex will show a constant spectrum, while decomposition would be indicated by changes in the spectral features.

Conclusion: Rational Design Through Electrochemical Insight

The electrochemical comparison of metal complexes with different pyrazole ligands underscores a fundamental principle of inorganic chemistry: the rational design of molecular properties. By judiciously modifying the ligand framework, we can exert precise control over the redox potential and stability of a metal complex. This capability is not merely of academic interest; it is a powerful tool for developing next-generation catalysts with optimized activities, creating sensitive and selective electrochemical sensors, and designing metallodrugs with tailored redox-mediated mechanisms of action.[2][3][4][5] The experimental protocols and comparative data presented here serve as a foundational guide for researchers embarking on the exciting journey of exploring the rich electrochemical landscape of pyrazole-based metal complexes.

References

  • Miernicka, A., et al. (2012). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry, 115, 64-70.
  • Serroni, S., et al. (1996). Synthesis, structure, redox activity and spectroscopic properties of ruthenium(II) complexes with 3,5-bis(benzothiazol-2-yl)pyrazole, 3,5-bis(benzimidazol-2-yl)pyrazole and 2,2′-bipyridine as co-ligands. Journal of the Chemical Society, Dalton Transactions, (22), 4213-4220.
  • Serroni, S., et al. (1996). Synthesis, structure, redox activity and spectroscopic properties of ruthenium(II) complexes with 3,5-bis(benzothiazol-2-yl)pyrazole, 3,5-bis(benzimidazol-2-yl)pyrazole and 2,2′-bipyridine as co-ligands. Journal of the Chemical Society, Dalton Transactions, (22), 4213-4220.
  • Kajita, Y., & Yamashita, M. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Schulz, M., et al. (2023). Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands. Inorganics, 11(7), 282.
  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Biometals, 25(1), 9-21.
  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Biometals, 25(1), 9-21.
  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Biometals, 25(1), 9-21.
  • Kumar, A., et al. (2012). Synthesis, characterization, and anticancer activity of ruthenium-pyrazole complexes. Journal of Inorganic Biochemistry, 116, 128-135.
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  • Yusof, M. S. M., et al. (2021). Synthesis, Characterization and Electrochemical Studies of Transition Metal Complexes Containing 3,6-Bis(3,5-Dimethyl-1h-Pyrazol-1-Yl) Pyridazine Ligand. Malaysian Journal of Chemistry, 23(1), 1-10.
  • Gusev, A. N., et al. (2014). Copper(II) complexes with 3-(2-pyridyl)-4,5-dihydro-1H-pyrazoles: synthesis, structural and electrochemical studies. Inorganica Chimica Acta, 413, 131-137.
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A Researcher's Guide to DFT Analysis of Steric and Electronic Effects of Pyrazole Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate interplay of steric and electronic effects of substituents on the pyrazole scaffold is paramount. These effects govern a molecule's reactivity, conformation, and ultimately, its biological activity. This guide provides an in-depth comparison of how different substituents modulate the properties of the pyrazole ring, supported by data from Density Functional Theory (DFT) analyses. We will delve into the theoretical underpinnings of these calculations, present a practical workflow for their implementation, and offer a comparative analysis of common substituents.

The Significance of Substituent Effects on Pyrazoles

Pyrazoles are a cornerstone in medicinal chemistry, found in a wide array of approved drugs.[1] Their prevalence is due to their ability to act as versatile scaffolds that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The nature of the substituents on the pyrazole ring dictates key molecular attributes:

  • Electronic Effects: These influence the electron density distribution within the pyrazole ring, affecting its aromaticity, nucleophilicity/electrophilicity, and the pKa of the ring nitrogens. These properties are critical for molecular recognition and binding affinity to biological targets.

  • Steric Effects: The size and shape of substituents impact the molecule's conformation and can introduce steric hindrance, influencing how the molecule interacts with its environment, such as the binding pocket of an enzyme.

DFT has emerged as a powerful tool to prospectively and retrospectively analyze these effects, providing quantitative insights that can guide molecular design and synthesis.

Probing Electronic Effects: A DFT Toolkit

Several DFT-based methods can be employed to quantify the electronic influence of substituents on the pyrazole ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and stability.[2][3] A smaller gap generally indicates higher reactivity.

  • Electron-donating groups (EDGs) such as -CH₃, -OCH₃, and -NH₂ tend to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

  • Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ lower the LUMO energy level, increasing the molecule's electrophilicity and susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.[4] This method allows for the quantification of charge transfer interactions between the substituent and the pyrazole ring, offering a more nuanced understanding of electronic effects than simple HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Maps

MEP maps are three-dimensional visualizations of the electrostatic potential on the van der Waals surface of a molecule.[5] They are invaluable for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, providing a visual guide to how a molecule will interact with other charged or polar species.

Quantifying Steric Effects: Beyond Visual Inspection

While a visual inspection of a molecule's 3D structure can provide a qualitative sense of steric bulk, DFT calculations allow for a more rigorous quantification.

Sterimol Parameters

Developed by Verloop, Sterimol parameters (L, Bmin, and Bmax) describe the dimensions of a substituent along specific axes.[6] These parameters are calculated from the van der Waals radii of the atoms in the substituent and provide a multi-dimensional representation of its size and shape.

  • L: The length of the substituent along the axis of the bond connecting it to the pyrazole ring.

  • Bmin & Bmax: The minimum and maximum widths of the substituent perpendicular to the L-axis.

Percent Buried Volume (%Vbur)

This parameter quantifies the percentage of the volume of a sphere (centered on a specific atom, typically the atom of the pyrazole ring to which the substituent is attached) that is occupied by the substituent.[7] It provides a single, intuitive value for the steric hindrance around a particular point.

The Influence of Substituents on Pyrazole Tautomerism

A crucial aspect of pyrazole chemistry is its annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2. The position of this equilibrium is highly sensitive to the electronic nature of the substituents.[8][9][10]

  • Electron-donating groups at the C3 or C5 position tend to favor the tautomer where the substituent is at the C3 position (the 1H-3-substituted pyrazole).[8]

  • Electron-withdrawing groups at these positions can stabilize the tautomer with the substituent at the C5 position (the 1H-5-substituted pyrazole).[8]

DFT calculations are instrumental in determining the relative energies of the different tautomers, allowing for a prediction of the predominant form in a given environment.

A Comparative Analysis of Common Pyrazole Substituents

To illustrate the practical application of these DFT analyses, the following table summarizes the calculated electronic and steric parameters for a selection of common substituents on a pyrazole ring. These values were obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Substituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Sterimol L (Å)Sterimol Bmin (Å)Sterimol Bmax (Å)%Vbur
-H-6.78-0.955.832.211.000.800.8010.2
-CH₃-6.52-0.895.632.452.051.501.9018.5
-F-6.85-1.215.641.891.351.091.0912.1
-Cl-6.89-1.455.441.922.801.801.8019.8
-CN-7.35-2.105.250.853.401.601.6016.4
-NO₂-7.68-2.854.830.553.451.702.4422.1
-OCH₃-6.35-0.815.542.873.981.522.8723.6
-CF₃-7.42-2.015.411.153.312.222.5529.7

Note: These values are illustrative and can vary slightly depending on the specific computational methodology and the position of substitution on the pyrazole ring.

Experimental Protocol: A Step-by-Step Workflow for DFT Analysis

The following protocol outlines a robust workflow for performing a DFT analysis of substituted pyrazoles.

DFT_Workflow cluster_pre Pre-processing cluster_dft DFT Calculations cluster_post Post-processing & Analysis cluster_output Output mol_build 1. Molecular Building & Conformer Search geom_opt 2. Geometry Optimization & Frequency Analysis mol_build->geom_opt Optimized Geometries single_point 3. Single-Point Energy & Wavefunction Analysis geom_opt->single_point Stationary Points tautomer_analysis 6. Tautomer Energy Comparison geom_opt->tautomer_analysis Optimized Tautomers electronic_analysis 4. Electronic Properties Analysis (HOMO/LUMO, NBO, MEP) single_point->electronic_analysis steric_analysis 5. Steric Parameters Calculation (Sterimol, %Vbur) single_point->steric_analysis data_table Comparative Data Tables electronic_analysis->data_table visualization Visualizations (MEP Maps, Orbitals) electronic_analysis->visualization steric_analysis->data_table tautomer_analysis->data_table

Caption: A typical workflow for the DFT analysis of pyrazole substituents.

1. Molecular Building and Conformational Analysis:

  • Construct the 3D structure of the substituted pyrazole using a molecular builder.

  • For flexible substituents, perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

2. Geometry Optimization and Frequency Analysis:

  • Optimize the geometry of the lowest energy conformer(s) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) for initial screening or a larger basis set like 6-311++G(d,p) for higher accuracy).[11][12][13]

  • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

3. Single-Point Energy and Wavefunction Analysis:

  • Perform a single-point energy calculation on the optimized geometry using a larger basis set if desired for more accurate electronic properties.

  • Generate a wavefunction file (e.g., .wfn or .wfx) or a checkpoint file for subsequent analysis.

4. Electronic Properties Analysis:

  • Extract HOMO and LUMO energies from the output of the single-point energy calculation.

  • Use a program like Multiwfn or the NBO package within Gaussian to perform NBO analysis.

  • Generate MEP maps using the calculated electron density.

5. Steric Parameters Calculation:

  • Use a program like DBSTEP or other specialized software to calculate Sterimol parameters and %Vbur from the optimized coordinates.[14][15]

6. Tautomer Energy Comparison:

  • Repeat steps 2 and 3 for all relevant tautomers.

  • Compare the calculated Gibbs free energies to determine the relative stability of the tautomers.

Conclusion and Future Outlook

DFT analysis provides an indispensable framework for understanding and predicting the steric and electronic effects of substituents on the pyrazole ring. By leveraging the computational tools and workflows outlined in this guide, researchers can make more informed decisions in the design of novel pyrazole-containing molecules with tailored properties for applications in drug discovery and materials science. The continued development of more accurate and efficient DFT functionals and algorithms will further enhance the predictive power of these methods, solidifying their role as a cornerstone of modern chemical research.

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A Senior Application Scientist's Guide to the Comparative Thermal Stability of Metal Complexes with Bulky Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the thermal stability of metal complexes is a critical parameter influencing their synthesis, storage, and application. This guide provides an in-depth comparative analysis of the thermal stability of metal complexes featuring bulky pyrazole ligands. We will explore how ligand sterics, metal ion identity, and coordination geometry collectively dictate the thermal decomposition pathways, supported by experimental data and mechanistic insights.

The Critical Role of Thermal Stability in Pyrazole-Based Metal Complexes

Pyrazole derivatives and their coordination complexes are of significant interest due to their wide-ranging applications, including their potential as therapeutic agents and catalysts.[1][2] The inherent thermal stability of these compounds is a crucial factor for their practical utility.[3] A high thermal stability ensures that the complex maintains its structural integrity under various processing and storage conditions, which is paramount for applications in catalysis and materials science. In the context of drug development, understanding the thermal decomposition profile is essential for formulation, shelf-life determination, and ensuring safety.

The introduction of bulky substituents onto the pyrazole ring can profoundly influence the properties of the resulting metal complexes. These steric effects can impact coordination geometry, reactivity, and, as we will explore, thermal stability.[4][5] This guide will delve into the nuances of how the strategic design of bulky pyrazole ligands can be used to tune the thermal properties of their metal complexes.

Comparative Thermal Analysis: A Data-Driven Overview

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of metal complexes. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the nature of volatile byproducts. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the exothermic or endothermic nature of decomposition processes.

Below is a compilation of thermal decomposition data for various metal complexes with pyrazole-based ligands, extracted from the literature. This table serves as a basis for our comparative discussion.

ComplexMetal IonPyrazole LigandDecomposition Onset (°C)Key ObservationsReference
[CuCl(HPz)4]Cu(II)PyrazoleNot specifiedLigands are eliminated in 2-4 stages, yielding CuO as the final residue.
[CuCl(HdmPz)4]Cu(II)3,5-dimethylpyrazole70-405 (first step)The first decomposition step corresponds to the loss of two coordinated HdmPz moieties.[6]
[CuCl(HIPz)4]Cu(II)4-iodopyrazoleNot specifiedLigands are eliminated in stages, yielding CuO.
[ZnL2Cl2] (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate)Zn(II)Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate168Thermal stability increases with the increasing volume of the halide anion (I > Br > Cl).[3]
[ZnL2Br2] (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate)Zn(II)Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate177[3]
[ZnL2I2·0.5MeOH] (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate)Zn(II)Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate179[3]
[Zn(OAc)2(HL1)2] (HL1 = 3-amino-5-methylpyrazole)Zn(II)3-amino-5-methylpyrazoleLower than isothiocyanato complexesThe thermal stability is mostly anion dependent.[1]
Co(II)/pyrazole complexCo(II)5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine280-440 (ligand decomposition)Decomposition occurs in three steps: desolvation, ligand decomposition, and final decomposition to cobalt oxide.[7]

Analysis of Trends:

From the data, several key trends emerge:

  • Influence of Ligand Substituents: The presence of methyl groups in 3,5-dimethylpyrazole appears to influence the decomposition pathway of the copper(II) complex when compared to the unsubstituted pyrazole. While a direct comparison of onset temperatures is not provided in the snippets, the multi-step decomposition is a common feature.

  • Effect of the Anion: For the zinc(II) complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, the thermal stability clearly increases with the size of the halide anion, with the iodide complex exhibiting the highest decomposition onset temperature.[3] This suggests that the nature of the counter-ion plays a significant role in the overall stability of the complex. Similarly, zinc(II) acetato complexes show lower thermal stability than their isothiocyanato counterparts.[1]

  • Impact of the Metal Center: While a direct comparison with identical ligands is limited in the provided data, comparing the Zn(II) and Cu(II) complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate reveals that the Zn(II) complexes are thermally less stable at the onset of decomposition than their copper counterparts.[3] However, the most intensive decomposition processes for the zinc complexes occur at higher temperatures.[3]

Mechanistic Insights: The Role of Steric Hindrance

The introduction of bulky substituents on the pyrazole ring can enhance the thermal stability of a metal complex through several mechanisms:

  • Steric Shielding: Bulky groups can sterically encumber the metal center, protecting it from attack by external reagents or preventing the close approach of other complex molecules that might initiate a decomposition cascade. This steric shielding can also inhibit ligand dissociation, which is often the initial step in thermal decomposition.

  • Strengthening of Metal-Ligand Bonds: Bulky, electron-donating groups can increase the electron density on the coordinating nitrogen atom of the pyrazole ring, leading to a stronger and more stable metal-ligand bond. A stronger bond requires more energy to break, thus increasing the decomposition temperature.

  • Enforcement of a Stable Coordination Geometry: The steric demands of bulky ligands can favor specific, more stable coordination geometries around the metal ion. This can prevent facile rearrangement to less stable intermediates that might be on the decomposition pathway.

Quantum chemical studies have shown that steric effects play a key role in the complexation behavior of pyrazole-based ligands, which can be extrapolated to their thermal stability.[4]

Experimental Protocols for Assessing Thermal Stability

To ensure reproducible and reliable data, a standardized experimental approach is crucial. The following protocols for TGA and DSC are based on methodologies reported in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the metal complex.

Methodology:

  • Sample Preparation: A small amount of the finely ground metal complex (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the heating rate, typically 10 °C/min.

    • Select the atmosphere: an inert atmosphere (e.g., nitrogen or argon) is commonly used to study the intrinsic thermal stability without oxidative processes. An air or oxygen atmosphere can be used to investigate oxidative decomposition.

    • Set the temperature range, for example, from room temperature to 800 °C or until a constant mass is achieved.

  • Data Acquisition: Initiate the heating program and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined from the point of initial significant mass loss.

    • The temperatures of maximum rates of mass loss can be identified from the derivative of the TGA curve (DTG curve).

    • The final residual mass can help identify the metallic oxide or metal residue.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the heating rate, typically 10 °C/min, consistent with the TGA experiment.

    • Select the atmosphere (inert or oxidative).

    • Set the desired temperature range.

  • Data Acquisition: Initiate the heating program and record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks typically correspond to melting, desolvation, or decomposition.

    • Exothermic peaks can indicate crystallization, oxidative decomposition, or certain types of bond-forming decomposition reactions.

    • The area under a peak can be integrated to determine the enthalpy change of the transition.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Ligand_Structure cluster_ligands Bulky Pyrazole Ligands cluster_complex Metal Complex HPz Pyrazole (HPz) Metal_Ion Metal Ion (M) HPz->Metal_Ion Coordination HdmPz 3,5-dimethylpyrazole (HdmPz) HdmPz->Metal_Ion HIPz 4-iodopyrazole (HIPz) HIPz->Metal_Ion Ligand_X Substituted Pyrazole (e.g., with bulky R groups) Ligand_X->Metal_Ion

Caption: Representative bulky pyrazole ligands for metal complexation.

TGA_Workflow start Start: Synthesized Metal Complex sample_prep Sample Preparation (5-10 mg) start->sample_prep tga_instrument TGA Instrument Setup (Heating Rate, Atmosphere) sample_prep->tga_instrument data_acquisition Data Acquisition (Mass vs. Temperature) tga_instrument->data_acquisition data_analysis Data Analysis (TGA/DTG Curves) data_acquisition->data_analysis results Results (Decomposition Temp., Mass Loss) data_analysis->results

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Future Outlook

The thermal stability of metal complexes with bulky pyrazole ligands is a multifaceted property governed by a delicate interplay of steric and electronic factors of the ligand, the nature of the metal ion, and the associated counter-ions. The strategic introduction of bulky substituents on the pyrazole ring generally offers a promising avenue for enhancing the thermal stability of the resulting metal complexes, primarily through steric shielding and the strengthening of metal-ligand bonds.

Future research in this area should focus on systematic studies where the steric bulk of the pyrazole ligand is varied incrementally while keeping the metal ion and counter-ion constant. This will allow for a more precise quantification of the structure-stability relationship. Furthermore, combining experimental thermal analysis with computational modeling, such as density functional theory (DFT), can provide deeper insights into the decomposition mechanisms at the molecular level. Such a synergistic approach will undoubtedly accelerate the rational design of highly stable pyrazole-based metal complexes for a wide array of applications.

References

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A Senior Application Scientist's Guide to Assessing the Impact of Ligand Substitution on Catalytic Turnover Number

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the optimization of catalytic processes is paramount. A catalyst's efficiency is fundamentally governed by the intricate dance of electronics and sterics at its metallic core, a performance orchestrated in large part by its surrounding ligands. Modifying these ligands is one of the most powerful strategies for enhancing catalytic activity, selectivity, and stability. The key metric for this activity is the catalytic turnover number (TON) and, more dynamically, the turnover frequency (TOF) , which quantifies the number of substrate molecules converted to product per catalyst molecule per unit of time.[1][2]

This guide provides an in-depth, experience-driven comparison of methodologies to systematically assess how ligand substitution impacts catalytic turnover. We will move beyond simple protocols to explore the causal relationships between ligand properties and catalytic performance, empowering you to design more effective and insightful experiments.

Part 1: Deconstructing Ligand Effects: The "Why" Behind the "How"

Before designing experiments, it is crucial to understand the fundamental properties of ligands that we aim to modulate. Ligand effects are broadly categorized into two domains: electronic and steric. These are not always independent, but considering them separately provides a powerful framework for rational catalyst design.[3][4]

Electronic Effects: Tuning the Metal Center's Reactivity

The electronic nature of a ligand—its ability to donate or withdraw electron density from the metal center—directly influences every step of the catalytic cycle.[5][6] An electron-donating ligand can, for example, increase the rate of oxidative addition in a cross-coupling reaction, while an electron-withdrawing ligand might facilitate reductive elimination.

Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)

A classic and highly effective method for quantifying the net electron-donating or -withdrawing ability of phosphine ligands is the Tolman Electronic Parameter (TEP) .[7] It is determined by measuring the A1 C-O vibrational stretching frequency (ν(CO)) of a standard nickel complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[8]

  • Mechanism: Stronger electron-donating ligands (L) increase the electron density on the nickel center. This increased density is then back-bonded into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and causing a decrease in the ν(CO) stretching frequency.[7][8]

  • Interpretation: A lower TEP value (in cm⁻¹) signifies a more electron-donating ligand, while a higher TEP value indicates a more electron-withdrawing ligand.[9]

While originally developed for phosphines, this concept has been extended to other ligand classes like N-heterocyclic carbenes (NHCs).[8][9]

Correlating Electronics with Reactivity: Hammett Plots

For ligands bearing substituted aryl groups, the Hammett equation provides a powerful tool for creating a linear free-energy relationship.[10][11] By plotting the logarithm of the reaction rate (or TOF) against the Hammett parameter (σ) of the substituent, one can derive the reaction constant (ρ).

  • Interpretation: The sign and magnitude of ρ reveal the nature of the rate-determining step. For instance, a negative ρ value indicates that a positive charge is building up in the transition state, which is stabilized by electron-donating groups.[12] A non-linear or "V-shaped" Hammett plot can indicate a change in the rate-determining step or mechanism across the series of substituted ligands.[10][13]

Steric Effects: Sculpting the Reaction Pocket

The size and three-dimensional shape of a ligand create a specific environment around the metal center, profoundly impacting its catalytic performance.[3][14] Steric bulk can:

  • Promote reductive elimination by creating a crowded coordination sphere.

  • Control selectivity by dictating how a substrate can approach the metal center.[15][16]

  • Stabilize low-coordinate, highly reactive intermediates by preventing catalyst decomposition.[17]

  • Inhibit catalyst activity by blocking substrate access to the active site.

Quantifying Steric Effects: The Tolman Cone Angle (θ)

The most widely recognized metric for quantifying ligand size is the Tolman Cone Angle (θ) .[18] It is defined as the apex angle of a cone, centered on the metal atom, that just encloses the van der Waals surfaces of all the ligand's atoms.[15][17]

  • Measurement: Originally measured from physical CPK models, cone angles are now more commonly calculated from DFT-optimized geometries.[17][19]

  • Interpretation: A larger cone angle indicates a bulkier ligand. Ligands can range from the relatively small PMe₃ (118°) to the extremely bulky P(t-Bu)₃ (182°).[17] Some bulky ligands can occupy more than half of the metal's coordination sphere.[15][16]

While incredibly useful, the Tolman cone angle is an idealized model. More sophisticated computational descriptors like percent buried volume (%Vbur) , which calculates the percentage of the coordination sphere shielded by the ligand, can sometimes provide a more accurate correlation with catalytic activity.[16][17]

Part 2: Experimental Design and Methodologies

A robust assessment requires a systematic approach to both ligand selection and kinetic analysis. The goal is to isolate the effect of specific ligand properties on the measured turnover frequency.

G cluster_design Phase 1: Design & Synthesis cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation ligand_lib 1. Design Ligand Library (Vary Sterics & Electronics) synthesis 2. Synthesize Ligand & Catalyst ligand_lib->synthesis kinetics 3. Perform Kinetic Assays (Measure Initial Rates) synthesis->kinetics hts 3a. High-Throughput Screening (Optional) kinetics->hts Scale-up calc_tof 4. Calculate TOF kinetics->calc_tof hts->calc_tof correlate 5. Correlate TOF with Ligand Parameters (TEP, θ) calc_tof->correlate sar 6. Establish Structure-Activity Relationship (SAR) correlate->sar optimize 7. Propose Optimized Catalyst sar->optimize optimize->ligand_lib Iterative Refinement

Protocol: Kinetic Analysis of a Model Catalytic Reaction

This protocol outlines a general method for determining the initial turnover frequency. The key to a self-validating system is consistency and the use of appropriate controls.

Objective: To measure the initial rate of product formation for a series of catalysts with systematically varied ligands.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate, reagent, catalyst precursor, and ligand in a suitable, dry solvent under an inert atmosphere (e.g., in a glovebox).

    • Prepare a stock solution of an internal standard (for chromatographic analysis) that does not react with any components.

  • Reaction Setup (for each ligand):

    • In a reaction vial equipped with a stir bar, add the catalyst precursor and the specific ligand. Allow them to stir for a pre-determined time to ensure pre-formation of the active catalyst.

    • Add the solvent, substrate, and internal standard.

    • Place the vial in a temperature-controlled heating block or oil bath set to the desired reaction temperature. Allow the solution to thermally equilibrate.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent. Start a timer immediately. This is t=0.

    • At timed intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of cold solvent or a reagent that deactivates the catalyst) to stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots using an appropriate technique (e.g., GC, HPLC, or ¹H NMR) to determine the concentration of the product relative to the internal standard.

  • Data Processing:

    • Plot the concentration of the product versus time.

    • The initial rate of the reaction is the slope of the linear portion of this curve (typically the first 10-20% of the conversion). This ensures the rate is not affected by substrate depletion or product inhibition.

    • Calculate the Turnover Frequency (TOF):

      • TOF (s⁻¹) = (Initial Rate [M·s⁻¹]) / (Catalyst Concentration [M])

Trustworthiness Check:

  • Control Reaction: Run a reaction with no ligand and one with no catalyst precursor to ensure both are necessary for the reaction.

  • Reproducibility: Run each experiment in duplicate or triplicate to ensure the results are statistically significant.

  • Mass Balance: Ensure the consumption of substrate corresponds to the formation of the product.

High-Throughput Screening (HTS) for Accelerated Discovery

For larger ligand libraries, manual kinetic analysis becomes a bottleneck. High-throughput screening (HTS) platforms, often utilizing 24- or 96-well plates, allow for the parallel execution of many reactions.[20][21] This enables the rapid screening of a wide array of catalysts, ligands, solvents, and other reaction conditions.[22][23] Microfluidic devices are also emerging as powerful tools for HTS, allowing for the screening of individual catalyst particles with minimal material consumption.[24]

Part 3: Data Interpretation and Building Structure-Activity Relationships

The ultimate goal is to translate raw kinetic data into actionable insights for catalyst design. This is achieved by correlating the measured TOF with the quantified ligand parameters.

G cluster_ligand Ligand Properties Ligand Ligand (L) - TEP (Electronics) - Cone Angle (Sterics) C C Ligand->C D D Ligand->D A A Ligand->A B B Ligand->B

Comparative Data Analysis

Summarize all quantitative data into a single, comprehensive table. This allows for easy visual comparison and identification of trends.

Table 1: Hypothetical Data for a Pd-Catalyzed Cross-Coupling Reaction

Ligand (L)Substituent (R)TEP (cm⁻¹)Cone Angle (θ°)Initial Rate (M/s)TOF (s⁻¹)
P(p-R-Ph)₃-OMe2060.31451.5 x 10⁻⁴0.30
P(p-R-Ph)₃-H2068.91451.1 x 10⁻⁴0.22
P(p-R-Ph)₃-CF₃2079.31450.4 x 10⁻⁴0.08
P(t-Bu)₃-2056.11822.5 x 10⁻⁴0.50
PCy₃-2061.71702.1 x 10⁻⁴0.42
PPh₃-2068.91451.1 x 10⁻⁴0.22

Data is illustrative.

From this hypothetical table, several insights can be drawn:

  • Electronic Trend: For the P(p-R-Ph)₃ series where sterics are constant, the TOF decreases as the TEP increases (ligand becomes more electron-withdrawing). This suggests the rate-determining step is promoted by electron-donating ligands (e.g., oxidative addition).

  • Steric Trend: Comparing the electron-rich P(t-Bu)₃ and PCy₃ to the less donating PPh₃, the increased bulk and electron-donating character of the alkylphosphines lead to a significantly higher TOF. This highlights a synergistic effect where both properties are beneficial for this hypothetical reaction.

By plotting TOF vs. TEP or TOF vs. Cone Angle, you can visualize these relationships and build a predictive model for designing the next generation of ligands to test, ultimately leading to a more active and efficient catalyst.[25]

Conclusion

Assessing the impact of ligand substitution on catalytic turnover is a cornerstone of modern catalyst development. By moving beyond simple screening and adopting a systematic approach grounded in the fundamental principles of electronic and steric effects, researchers can gain profound insights into reaction mechanisms. The careful quantification of ligand properties using tools like the Tolman Electronic Parameter and Cone Angle, combined with rigorous kinetic analysis, enables the construction of powerful structure-activity relationships. This data-driven methodology not only accelerates the discovery of highly active catalysts but also deepens our fundamental understanding of the intricate factors that govern chemical reactivity.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and effective disposal of 3,5-Diisopropylpyrazole, a substituted pyrazole compound. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Assessment and Chemical Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 17536-00-4) is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. This dictates the necessity for appropriate personal protective equipment (PPE) and careful handling to prevent exposure.

From a disposal perspective, the primary consideration is that pyrazole and its derivatives should be treated as hazardous chemical waste[2]. Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination[3][4]. Pyrazole-containing compounds can be persistent in aquatic ecosystems, posing a long-term risk[3][4]. Therefore, all waste containing this compound must be segregated and managed through a licensed hazardous waste disposal service.

Table 1: Key Safety and Disposal Information for this compound

PropertyInformationSource
Chemical Name This compound[1]
CAS Number 17536-00-4[1]
Molecular Formula C₉H₁₆N₂[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Primary Disposal Route Hazardous Waste Stream[2][5]
Incompatible Materials Strong oxidizing agents, Strong acids[5]

Immediate Safety Precautions: The Foundation of Safe Disposal

The safe disposal of any chemical begins with the consistent application of fundamental laboratory safety practices. These measures are not merely procedural; they are in place to prevent accidental exposure and to mitigate the consequences of a spill.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

    • Body Protection: A lab coat should be worn to protect the skin and clothing from contamination.

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or vapors.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with your institution's spill response procedures.

Step-by-Step Disposal Protocol for this compound

The cornerstone of proper chemical disposal is the segregation of waste streams to prevent dangerous reactions and to ensure that each type of waste is treated appropriately. The following protocols for solid and liquid waste containing this compound are designed to be clear, logical, and self-validating.

Disposal of Solid Waste

This category includes unused or expired solid this compound, as well as contaminated consumables.

Experimental Protocol: Solid Waste Segregation and Containment

  • Waste Identification: Classify all solid materials contaminated with this compound as hazardous chemical waste. This includes:

    • Residual solid this compound.

    • Contaminated weighing boats, filter paper, and other disposable labware.

    • Personal protective equipment (e.g., gloves) that have come into direct contact with the chemical.

  • Container Selection:

    • Use a designated, chemically compatible, and sealable container for solid hazardous waste. High-density polyethylene (HDPE) containers are a suitable choice.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • Do not overfill the container.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon adding the first item.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

      • The date the waste was first added to the container.

      • The name and contact information of the principal investigator or laboratory supervisor.

Disposal of Liquid Waste

This category includes solutions containing this compound, such as reaction mixtures, stock solutions, and contaminated solvents.

Experimental Protocol: Liquid Waste Segregation and Containment

  • Waste Identification: Classify all liquid solutions containing this compound as hazardous chemical waste.

  • Container Selection:

    • Use a designated, chemically compatible, and sealable container for liquid hazardous waste. Glass or HDPE bottles with screw-top caps are appropriate.

    • The container must be in good condition and leak-proof.

  • Waste Collection:

    • Carefully pour the liquid waste into the designated container.

    • Crucially, do not mix incompatible waste streams. For example, do not mix organic solvent waste with aqueous waste unless you have confirmed their compatibility.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name of all components in the solution (e.g., "this compound in Methanol").

      • The approximate concentration or percentage of each component.

      • The date the waste was first added to the container.

      • The name and contact information of the responsible researcher.

Storage and Final Disposal

Once waste is properly containerized and labeled, it must be stored safely pending collection by a licensed disposal service.

  • Storage:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Segregate incompatible waste containers using secondary containment (e.g., spill trays).

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

    • Provide them with a detailed inventory of the waste, including the chemical names and quantities.

    • Follow their specific instructions for preparing the waste for transport.

The most common and environmentally responsible method for the final disposal of organic chemical waste like this compound is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound.

Spill Management

In the event of a spill of this compound, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., unused chemical, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) is_solid->liquid_waste Liquid solid_container Place in a labeled, sealed, compatible solid waste container. solid_waste->solid_container liquid_container Place in a labeled, sealed, compatible liquid waste container. (Leave headspace) liquid_waste->liquid_container labeling Label container with 'Hazardous Waste', full chemical name(s), date, and contact. solid_container->labeling liquid_container->labeling storage Store in a designated, secure hazardous waste accumulation area. labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) or licensed waste disposal service for pickup. storage->ehs_contact final_disposal Professional Disposal (e.g., High-Temperature Incineration) ehs_contact->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide are not merely regulations to be followed but are integral to the responsible practice of science.

References

  • Baaloudj, O., et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Baaloudj, O., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Diisopropylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Diisopropylpyrazole, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a self-validating system of protocols that explains the causality behind each safety measure. By understanding the "why," researchers can cultivate a proactive safety culture, ensuring both personal well-being and the integrity of their work.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in establishing a robust safety protocol. This compound (CAS No: 17536-00-4) is classified with specific hazards that directly inform our PPE requirements.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a tangible risk of irritation upon contact.[1]

Failure to adhere to proper PPE protocols can lead to skin irritation and serious eye damage. The operational plan detailed below is designed to mitigate these specific risks at every stage of the handling process.

Hazard Classification (GHS) Description Associated Pictogram Rationale for PPE
Skin Irritation (Category 2)Causes skin irritation upon contact.[1]GHS07 (Exclamation Mark)Impervious gloves and a lab coat are essential to prevent direct skin contact.
Serious Eye Irritation (Category 2A)Causes serious eye irritation upon contact.[1][2]GHS07 (Exclamation Mark)Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or airborne particles.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[2]GHS07 (Exclamation Mark)Engineering controls (fume hood) are the primary defense. Respiratory protection may be required if dusts are generated.

Core Directive: Personal Protective Equipment (PPE) Specification

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound in any form (solid or in solution).

PPE Category Specification Causality and Rationale
Eye & Face Protection Chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[2][3]Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering robust protection from splashes and airborne solid particles, directly mitigating the "serious eye irritation" hazard.[1][2]
Hand Protection Chemically resistant nitrile gloves.[4][5]Nitrile provides an effective barrier against a wide range of chemicals. Gloves must be inspected for tears or pinholes before each use. This is the primary defense against the "skin irritation" hazard.[1]
Body Protection A long-sleeved laboratory coat.[4][5]Protects skin on the arms and torso from accidental contact and prevents contamination of personal clothing.
Respiratory Protection Generally not required when handled within a certified chemical fume hood or with adequate local exhaust ventilation.[2][3]Engineering controls are the preferred method for minimizing inhalation risk. If significant dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.[5]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a self-validating workflow for handling solid this compound. The causality is clear: each step is designed to minimize exposure and prevent accidental release.

Pre-Operational Checks:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and gloves.

  • Prepare a Designated Workspace: Ensure the work area inside the fume hood is clean and uncluttered. Have spill containment materials (such as sand or vermiculite) readily available.[5]

  • Locate Emergency Equipment: Confirm the clear and unobstructed path to the nearest safety shower and eyewash station.[3]

Chemical Handling Workflow:

  • Transport: Carry the chemical container in a secondary, shatter-proof container.

  • Weighing: Carefully weigh the desired amount of solid this compound within the fume hood. Avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Dissolution/Use: If preparing a solution, add the solid to the solvent slowly. Never add solvent to the bulk solid.

  • Post-Handling: Securely cap the primary container and any vessels containing the chemical.

  • Decontamination: Wipe down the work surface with an appropriate solvent. Dispose of contaminated wipes as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Remove your lab coat and goggles.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[2][3]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood & Emergency Equipment prep2 Don All Required PPE (Goggles, Gloves, Coat) prep1->prep2 Safety First handle1 Transport Chemical in Secondary Containment prep2->handle1 Begin Work handle2 Weigh Solid Compound (Minimize Dust) handle1->handle2 handle3 Utilize in Experiment (e.g., Dissolution) handle2->handle3 clean1 Secure All Containers handle3->clean1 Complete Work clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste & PPE (See Disposal Plan) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 cluster_waste_id Waste Identification cluster_segregation Segregation & Containment cluster_final Final Disposal waste1 Identify Waste Streams: - Solid Chemical - Contaminated PPE - Rinsate seg1 Place Solid Waste in Labeled 'Toxic Solid' Container seg2 Place Contaminated PPE in Designated Waste Bag seg3 Collect First Rinsate in Labeled 'Hazardous Liquid' Container seg1->seg2 final1 Store Sealed Containers in Designated Area seg1->final1 Store Securely seg2->seg3 final2 Contact EHS for Pickup final1->final2 final3 Complete Waste Manifest final2->final3

Caption: Waste Disposal Workflow for this compound.

By integrating these detailed protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Pyrazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-Isopropyl-1H-pyrazole.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5255229, this compound.
  • Sigma-Aldrich. (n.d.). 3,5-Diisopropyl-1H-pyrazole Safety Information.
  • Campus Operations. (n.d.). Hazardous Chemical Used in Animals - Pyrazole.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Acros Organics. (2025, December 18). Safety Data Sheet - 3,5-Dimethylpyrazole.
  • Aldrich. (2024, October 18). Safety Data Sheet - Pyrazole.
  • Spectrum Chemical. (2022, March 1). Safety Data Sheet - Isopropyl Alcohol.
  • ChemicalBook. (2025, July 16). This compound | 17536-00-4.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound | 17536-00-4.
  • Acros Organics. (2021, December 25). Safety Data Sheet - 3,5-Diphenylpyrazole.
  • ECHEMI. (n.d.). 3,5-Dimethylpyrazole SDS, 67-51-6 Safety Data Sheets.
  • BenchChem. (2025). Navigating the Safe Disposal of 1,3,5-Trimethylpyrazole: A Guide for Laboratory Professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.